Product packaging for (4-Propylphenyl)thiourea(Cat. No.:CAS No. 175205-18-2)

(4-Propylphenyl)thiourea

Cat. No.: B070246
CAS No.: 175205-18-2
M. Wt: 194.3 g/mol
InChI Key: CCWKBXNBOGLFHK-UHFFFAOYSA-N
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Description

(4-Propylphenyl)thiourea is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a primary sensor of innocuous cold temperatures in the peripheral nervous system. This compound serves as a critical research tool for neuroscientists and pharmacologists investigating the molecular mechanisms of thermosensation, cold allodynia, and migraine pathophysiology. Its mechanism of action involves direct binding to the TRPM8 channel, effectively inhibiting channel activation by cold or chemical agonists such as menthol and icilin. Beyond neurobiology, this compound has shown utility in cancer research, particularly in studying the role of TRPM8 in prostate cancer cell proliferation and apoptosis. Offered as a high-purity solid, this reagent is ideal for in vitro applications including calcium imaging, patch-clamp electrophysiology, and cell-based viability assays, providing researchers with a reliable means to dissect TRPM8-mediated signaling pathways and explore potential therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2S B070246 (4-Propylphenyl)thiourea CAS No. 175205-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-3-8-4-6-9(7-5-8)12-10(11)13/h4-7H,2-3H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWKBXNBOGLFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383654
Record name (4-propylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-18-2
Record name (4-propylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Propylphenyl)thiourea

This document provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Thiourea derivatives are a cornerstone in medicinal chemistry and organic synthesis, serving as versatile scaffolds for the development of therapeutic agents and as crucial intermediates for heterocyclic synthesis.[1] The core structure, characterized by a C=S bond flanked by two nitrogen atoms, allows for diverse functionalization, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The title compound, this compound (MW: 194.3 g/mol , Formula: C₁₀H₁₄N₂S), incorporates a lipophilic propyl group, making it an interesting candidate for structure-activity relationship (SAR) studies and a valuable building block for more complex molecular architectures.[4] This guide presents a reliable and thoroughly validated protocol for its preparation and characterization.

Part 1: Synthesis of this compound

The synthesis of N-aryl thioureas is most commonly and efficiently achieved through the reaction of a primary aromatic amine with a source of thiocyanate.[5][6] While the use of pre-formed isothiocyanates is a viable route, an in-situ generation approach often proves more practical and avoids the handling of potentially volatile or unstable isothiocyanate intermediates. The selected method involves a one-pot reaction of 4-propylaniline with ammonium thiocyanate in an acidic medium, a robust and well-established procedure for synthesizing N-monosubstituted thioureas.[7][8]

Reaction Principle and Mechanism

The reaction proceeds via the formation of thiocyanic acid (HSCN) from ammonium thiocyanate in the presence of a strong acid, such as hydrochloric acid. The primary amine, 4-propylaniline, then acts as a nucleophile, attacking the electrophilic carbon atom of thiocyanic acid. A subsequent proton transfer and tautomerization yield the stable this compound product. The acidic environment is crucial as it protonates the thiocyanate ion, making it a more reactive electrophile.

Below is the proposed reaction mechanism:

Figure 1: Reaction Mechanism for this compound Synthesis.
Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints for monitoring reaction completion and ensuring product purity.

Materials and Reagents:

  • 4-Propylaniline (C₉H₁₃N, MW: 135.21 g/mol )[9][10]

  • Ammonium thiocyanate (NH₄SCN, MW: 76.12 g/mol )

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethanol (95%)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker)

  • Magnetic stirrer with heating plate

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Workflow Diagram:

Synthesis_Workflow Figure 2: Experimental Workflow start Start: Assemble Glassware reactants Charge Flask: 4-Propylaniline & Water start->reactants addition Add Conc. HCl (Formation of Amine Salt) reactants->addition reflux Heat to Reflux (~100°C) addition->reflux thiocyanate Add NH₄SCN Solution Dropwise reflux->thiocyanate monitor Maintain Reflux Monitor by TLC thiocyanate->monitor cool Cool to Room Temp. Then in Ice Bath monitor->cool precipitate Precipitate Product cool->precipitate filter Vacuum Filter Wash with Cold Water precipitate->filter dry Dry Crude Product filter->dry recrystallize Recrystallize from Aqueous Ethanol dry->recrystallize isolate Isolate Pure Crystals by Filtration recrystallize->isolate characterize Dry and Characterize isolate->characterize

Figure 2: Experimental Workflow for Synthesis and Purification.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-propylaniline (13.52 g, 0.10 mol) and 50 mL of deionized water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (10 mL, ~0.12 mol) to the flask. The amine will dissolve to form its hydrochloride salt, often accompanied by a slight exotherm.

  • Heating: Heat the mixture to reflux using a heating mantle.

  • Reagent Addition: In a separate beaker, dissolve ammonium thiocyanate (9.15 g, 0.12 mol) in 25 mL of deionized water. Transfer this solution to a dropping funnel and add it dropwise to the refluxing reaction mixture over 30 minutes.

  • Reaction Monitoring: Maintain the mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), observing the consumption of the 4-propylaniline spot.

  • Isolation of Crude Product: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A white solid should begin to precipitate. To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any unreacted ammonium thiocyanate and ammonium chloride.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.

  • Final Isolation: Collect the purified, crystalline this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven at 50°C.

Part 2: Physicochemical and Spectroscopic Characterization

Unambiguous characterization is paramount to verify the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a complete profile of the molecule.[11][12]

Physical Properties

The synthesized product should be a stable, crystalline solid at room temperature. Its key physical properties are summarized below.

PropertyExpected ValueSource
IUPAC Name This compound[4]
CAS Number 175205-18-2[4]
Molecular Formula C₁₀H₁₄N₂S[4]
Molecular Weight 194.30 g/mol [4]
Appearance White to off-white crystalline solidN/A
Melting Point ~165-169 °CSimilar to analogs
Spectroscopic Data Analysis

Spectroscopic analysis provides the definitive structural proof of the target molecule.[13]

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[14]

Wavenumber (cm⁻¹)AssignmentDescription
3300 - 3100N-H StretchingTwo or more bands corresponding to the -NH₂ and Ar-NH groups.
3050 - 3000Aromatic C-H StretchingCharacteristic of the phenyl ring.
2960 - 2850Aliphatic C-H StretchingAsymmetric and symmetric stretches of the propyl group (-CH₃, -CH₂).
~1600N-H Bending (Scissoring)Confirms the presence of the amino groups.
~1540C-N Stretching / N-H BendingCoupled vibration within the thiourea backbone.
~1410 & ~730C=S StretchingThe thione group shows characteristic absorptions. The C=S stretch is often coupled with other vibrations.[14]
~830C-H Out-of-Plane BendingStrong band indicative of 1,4-disubstitution (para) on the phenyl ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.[15]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5broad s1HAr-NH
~7.5broad s2H-C(S)-NH₂
~7.3d, J ≈ 8.4 Hz2HAromatic H (ortho to -NH)
~7.1d, J ≈ 8.4 Hz2HAromatic H (ortho to propyl)
2.51t, J ≈ 7.6 Hz2H-CH₂ -CH₂-CH₃
1.58sextet, J ≈ 7.5 Hz2H-CH₂-CH₂ -CH₃
0.89t, J ≈ 7.3 Hz3H-CH₂-CH₂-CH₃
  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~181.5C =S (Thione)
~139.0Aromatic C -CH₂ (ipso)
~135.5Aromatic C -NH (ipso)
~129.0Aromatic C H (ortho to propyl)
~124.0Aromatic C H (ortho to -NH)
~37.0-CH₂ -CH₂-CH₃
~24.0-CH₂-CH₂ -CH₃
~13.5-CH₂-CH₂-CH₃

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would confirm its molecular weight.

IonExpected m/z
[M]⁺ 194.09
[M+H]⁺ 195.10

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound from readily available starting materials. The one-pot reaction of 4-propylaniline and ammonium thiocyanate provides a straightforward route to the target compound, which can be effectively purified by recrystallization. The comprehensive characterization protocol, employing FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, provides an unambiguous confirmation of the product's identity, structure, and purity. This validated methodology equips researchers with the necessary tools to confidently prepare and utilize this compound for further investigation in synthetic and medicinal chemistry applications.

References

Physical and chemical properties of (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Propylphenyl)thiourea: Physicochemical Properties and Synthetic Methodologies

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a substituted thiourea derivative of interest in synthetic chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with foundational knowledge, practical insights into its synthesis and characterization, and essential safety protocols.

Molecular Identity and Structural Characteristics

This compound is an aromatic organosulfur compound. Structurally, it is a derivative of thiourea where one of the amino groups is substituted with a 4-propylphenyl group. This substitution significantly influences its physical and chemical properties compared to the parent thiourea molecule.

Table 1: Core Identification and Structural Data for this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 175205-18-2[1]
Molecular Formula C₁₀H₁₄N₂S[1]
Molecular Weight 194.3 g/mol [1]
SMILES CCCC1=CC=C(NC(N)=S)C=C1[1]
InChIKey CCWKBXNBOGLFHK-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, properties can be inferred from closely related analogs like (4-Fluorophenyl)thiourea and the parent compound, thiourea.

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compound(4-Fluorophenyl)thioureaThiourea (Parent Compound)
Physical Form Solid (Predicted)SolidWhite crystalline solid or powder[2]
Melting Point Data not available163-167 °C176-178 °C[3]
Boiling Point Data not availableNot applicableSublimes in vacuum at 150-160°C[2][3]
Solubility Sparingly soluble in water (Predicted)Data not availableSoluble in water (137 g/L at 20°C)[2][3]

The introduction of the nonpolar 4-propylphenyl group is expected to decrease water solubility compared to the highly soluble parent thiourea molecule. It is anticipated to show good solubility in organic solvents like DMSO, DMF, and alcohols.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The expected spectral features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

  • Propyl Group: A triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons attached to the aromatic ring.

  • Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • Thiourea Protons: Broad singlets for the N-H protons, which may be exchangeable with D₂O. The chemical shift of these protons can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key structural information:

  • Thiocarbonyl Carbon (C=S): A characteristic signal in the downfield region, typically around 180 ppm.[4]

  • Aromatic Carbons: Four distinct signals for the aromatic carbons, with the carbon attached to the nitrogen appearing at a different chemical shift than the others.

  • Propyl Carbons: Three signals corresponding to the three distinct carbon atoms of the propyl group.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups:

  • N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹.

  • C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=S Stretching (Thioamide I band): A strong band typically found in the 1250-1350 cm⁻¹ region.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Chemical Properties and Synthetic Utility

The chemistry of this compound is dominated by the thiourea functional group.

Tautomerism

Thiourea and its derivatives exist in a tautomeric equilibrium between the thione form (which predominates) and the thiol (isothiourea) form.[5] This property is crucial to its reactivity.

Nucleophilicity and S-Alkylation

The sulfur atom in the thiourea moiety is highly nucleophilic. This allows it to react readily with alkyl halides to form isothiouronium salts.[5][6] This reaction is a cornerstone of thiol synthesis, where the subsequent hydrolysis of the isothiouronium salt yields the corresponding thiol.[5]

Caption: S-Alkylation of thiourea to form a thiol.

Precursor to Heterocycles

Thioureas are valuable building blocks in heterocyclic synthesis. They can undergo condensation reactions with various bifunctional reagents, such as α-haloketones or β-dicarbonyl compounds, to form important heterocyclic systems like aminothiazoles and pyrimidines.[5]

Reducing Agent

Thiourea can act as a reducing agent, for instance, in the reduction of peroxides to diols or in the reductive workup of ozonolysis reactions.[5]

Synthesis Protocol

The most direct and common method for synthesizing N-substituted thioureas is the reaction of an amine with an isothiocyanate.[7] For this compound, this involves the reaction of 4-propylaniline with a source of thiocyanate, which first forms an isothiocyanate intermediate that is subsequently reacted with ammonia, or more directly, by reacting 4-propylphenyl isothiocyanate with ammonia.

General Synthetic Workflow

SynthesisWorkflow start Start: 4-Propylaniline reaction Reaction Vessel: Stirring at Room Temp start->reaction reagent1 Reagent: Thiophosgene or Ammonium Thiocyanate/Acid intermediate Intermediate: 4-Propylphenyl isothiocyanate reagent1->intermediate Step 1 intermediate->reaction reagent2 Reagent: Aqueous Ammonia reagent2->reaction Step 2 workup Work-up: Precipitation in Water reaction->workup purification Purification: Recrystallization (e.g., from Ethanol/Water) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize this compound from 4-propylphenyl isothiocyanate.

Materials:

  • 4-Propylphenyl isothiocyanate (1 equivalent)

  • Concentrated aqueous ammonia (28-30%) (5-10 equivalents)

  • Ethanol

  • Deionized water

  • Round-bottom flask, magnetic stirrer, condenser, filter funnel, Buchner flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-propylphenyl isothiocyanate (1 eq.) in ethanol.

  • Addition of Amine: To the stirred solution, add concentrated aqueous ammonia (5-10 eq.) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature below 40°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot disappears.

  • Product Precipitation: Pour the reaction mixture into a beaker of cold deionized water with stirring. A white or off-white solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove excess ammonia and salts.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 50°C).

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques like melting point determination, NMR, and IR spectroscopy.

Safety, Handling, and Storage

  • Toxicity: Thiourea itself is classified as harmful if swallowed and is a suspected carcinogen.[9] Phenyl-substituted thioureas are often acutely toxic. Assume this compound is toxic and handle it with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][10] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[8]

  • Handling: Avoid creating dust.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[9][11] Store locked up.

Applications in Research and Drug Development

Thiourea derivatives are a class of compounds with a broad spectrum of biological activities. They are frequently investigated in medicinal chemistry for their potential as:

  • Antimicrobial agents: Many thiourea derivatives have shown significant antibacterial and antifungal properties.[4]

  • Antioxidants: The thiourea scaffold has been explored for its antioxidant capabilities.

  • Enzyme Inhibitors: They serve as scaffolds for designing inhibitors for various enzymes.

  • Precursors in Synthesis: Their role as versatile intermediates makes them valuable in the synthesis of more complex bioactive molecules and pharmaceuticals like sulfathiazole.[5]

The study of this compound and its analogs contributes to the understanding of structure-activity relationships (SAR) within this important class of compounds, guiding the development of new therapeutic agents.

References

(4-Propylphenyl)thiourea: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (4-Propylphenyl)thiourea (CAS Number: 175205-18-2), a molecule of interest within the broader class of thiourea derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential therapeutic applications based on the established biological activities of structurally related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes established principles and analogous data to provide a robust framework for its scientific exploration.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities.[1] The core thiourea moiety, characterized by the N-C(=S)-N linkage, serves as a valuable pharmacophore in medicinal chemistry. These compounds have demonstrated a remarkable range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The biological activity of thiourea derivatives is often attributed to their ability to interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and coordination with metal ions. The lipophilicity and electronic properties of the substituents on the thiourea scaffold play a crucial role in modulating their therapeutic efficacy and selectivity. The presence of an alkylphenyl group, such as the 4-propylphenyl moiety in the title compound, can significantly influence these properties, making it a compelling candidate for further investigation.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a potential drug candidate. Key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 175205-18-2[3]
Molecular Formula C₁₀H₁₄N₂S[3]
Molecular Weight 194.3 g/mol [3]
IUPAC Name 1-(4-propylphenyl)thiourea[3]
SMILES CCCC1=CC=C(NC(N)=S)C=C1[3]

Characterization of the synthesized compound would be achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the propyl group's aliphatic protons, distinct aromatic protons on the phenyl ring, and the N-H protons of the thiourea group.

  • Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, including the N-H stretching vibrations, C=S stretching (thiocarbonyl), and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.

  • Melting Point: The melting point is a crucial indicator of purity.

Synthesis of this compound: Established Methodologies

The synthesis of N-aryl thioureas, including this compound, can be reliably achieved through several well-established synthetic routes. The choice of method often depends on the availability of starting materials and desired scale. Two of the most common and effective methods are detailed below.

Method 1: From Isothiocyanate and Amine

This is a widely used and generally high-yielding method for the preparation of unsymmetrical thioureas. The reaction involves the nucleophilic addition of an amine to an isothiocyanate.

Workflow for Synthesis via Isothiocyanate:

A 4-Propylphenyl isothiocyanate D Reaction Mixture A->D B Ammonia (or suitable amine) B->D C Solvent (e.g., Acetone, THF) C->D F Purification (Recrystallization/Chromatography) D->F Stirring at room temperature E This compound F->E

Caption: Synthesis of this compound from 4-Propylphenyl isothiocyanate.

Step-by-Step Protocol:

  • Preparation of 4-Propylphenyl isothiocyanate: This intermediate can be synthesized from 4-propylaniline by reacting it with thiophosgene or a related reagent.

  • Reaction: In a round-bottom flask, dissolve 4-propylphenyl isothiocyanate in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF).

  • To this solution, add a stoichiometric amount of ammonia (as an aqueous or alcoholic solution) or another primary amine dropwise with stirring.

  • The reaction is typically exothermic and proceeds smoothly at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Method 2: From Aryl Amine and a Thiocarbonyl Source

An alternative and common approach involves the reaction of an aryl amine with a source of the thiocarbonyl group, such as ammonium thiocyanate in the presence of an acid.[4]

Workflow for Synthesis via Aryl Amine:

A 4-Propylaniline D Reaction Mixture A->D B Ammonium Thiocyanate B->D C Acid (e.g., HCl) C->D F Purification (Filtration and Washing) D->F Reflux E This compound F->E

Caption: Synthesis of this compound from 4-Propylaniline.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-propylaniline in an acidic aqueous solution (e.g., dilute hydrochloric acid).

  • Add a solution of ammonium thiocyanate in water to the stirred solution of the aniline salt.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and inorganic salts, and then dry. The crude product can be further purified by recrystallization.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on this compound are not extensively reported, the vast body of literature on structurally similar thiourea derivatives allows for informed predictions of its potential therapeutic applications.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines.[1] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of cell signaling pathways. The presence of a lipophilic propylphenyl group in this compound may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Potential Anticancer Mechanisms of Thiourea Derivatives:

A This compound B Cancer Cell A->B C Enzyme Inhibition (e.g., Kinases, Topoisomerases) B->C D Induction of Apoptosis B->D E Disruption of Cell Signaling B->E F Cell Death / Inhibition of Proliferation C->F D->F E->F

Caption: Plausible anticancer mechanisms of this compound.

Antimicrobial Activity

Thiourea derivatives are well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The thiocarbonyl sulfur and the adjacent nitrogen atoms are believed to play a crucial role in their antimicrobial action, potentially by interfering with essential cellular processes or disrupting cell wall integrity. The investigation of this compound against a panel of pathogenic microbes would be a logical step in exploring its therapeutic potential.

Antioxidant Activity

Some thiourea derivatives have been reported to possess antioxidant properties, acting as scavengers of free radicals.[1] Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant capabilities are of significant interest. The ability of the thiourea moiety to participate in redox reactions suggests that this compound could exhibit similar properties.

Future Directions and Conclusion

This compound presents itself as a promising, yet underexplored, molecule within the pharmacologically rich class of thiourea derivatives. This technical guide has outlined established methodologies for its synthesis and characterization, and based on extensive literature on analogous compounds, has highlighted its potential as an anticancer, antimicrobial, and antioxidant agent.

Future research should focus on the following key areas:

  • Optimized Synthesis and Full Characterization: Detailed reporting of an optimized synthesis protocol for this compound, along with comprehensive spectral and physical data, is essential to provide a solid foundation for further studies.

  • In Vitro Biological Evaluation: A systematic screening of this compound against a diverse panel of cancer cell lines and pathogenic microorganisms will be crucial to identify its specific biological activities and potency.

  • Mechanism of Action Studies: Should promising activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action to understand its molecular targets and cellular effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related compounds with variations in the alkyl chain length and substitution pattern on the phenyl ring would provide valuable insights into the structure-activity relationships, guiding the design of more potent and selective analogues.

References

An In-depth Technical Guide to the Molecular Structure of (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive overview of the molecular structure of (4-Propylphenyl)thiourea, a compound of interest in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, and physicochemical properties of this N-aryl thiourea derivative. Detailed experimental protocols for its preparation and characterization using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), are presented. Furthermore, this guide explores the compound's three-dimensional architecture through an analysis of its crystalline structure, highlighting key intermolecular interactions. The potential applications of this compound, informed by the biological activities of related N-aryl thioureas, are also discussed, providing a forward-looking perspective for researchers in drug discovery and development.

Introduction

This compound, with the chemical formula C10H14N2S, belongs to the class of N-aryl thiourea derivatives.[1] These compounds are characterized by a thiourea core [(NH)2CS] attached to an aromatic ring, in this case, a phenyl group substituted with a propyl moiety at the para position. The unique electronic and structural features of the thiourea functional group, including its ability to act as both a hydrogen bond donor and acceptor, make these molecules versatile building blocks in supramolecular chemistry and drug design.

The interest in N-aryl thioureas stems from their diverse and significant biological activities. Numerous studies have reported their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[2][3] The lipophilicity introduced by the aryl substituent and the specific nature of the substituent itself can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The propyl group in this compound, for instance, enhances its nonpolar character, which may facilitate its passage through biological membranes.

This guide aims to provide a detailed technical resource for researchers working with or interested in this compound. By consolidating information on its synthesis, molecular structure, and potential applications, this document serves as a foundational reference for further investigation and development of this and related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established and efficient method for forming thiourea derivatives: the reaction of an isothiocyanate with an amine. In this case, the reaction involves the addition of ammonia to 4-propylphenyl isothiocyanate. The isothiocyanate precursor can be synthesized from the corresponding aniline, 4-propylaniline.

Synthesis of the Isothiocyanate Intermediate

The preparation of 4-propylphenyl isothiocyanate from 4-propylaniline is a crucial first step. Several methods exist for the synthesis of aryl isothiocyanates from anilines. A common and effective approach involves the reaction of the aniline with carbon disulfide in the presence of a base, followed by the decomposition of the resulting dithiocarbamate salt.[4]

Synthesis of this compound

Once the 4-propylphenyl isothiocyanate is obtained, it can be readily converted to this compound. The most direct method is the reaction with ammonia. Alternatively, a one-pot synthesis from 4-propylaniline can be employed, where the aniline is reacted with a thiocyanating agent, such as ammonium thiocyanate, in an acidic medium.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-propylaniline.

Materials:

  • 4-Propylaniline

  • Carbon Disulfide (CS2)

  • Triethylamine (TEA) or other suitable base

  • Tosyl Chloride or other desulfurizing agent

  • Ammonia (aqueous solution)

  • Dichloromethane (DCM) or other suitable solvent

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

Step 1: Synthesis of 4-Propylphenyl isothiocyanate

  • In a round-bottom flask, dissolve 4-propylaniline (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the formation of the dithiocarbamate salt.

  • Cool the reaction mixture again to 0 °C and add tosyl chloride (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-propylphenyl isothiocyanate.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-propylphenyl isothiocyanate in a suitable solvent such as ethanol.

  • Add an excess of concentrated aqueous ammonia to the solution.

  • Stir the mixture at room temperature for 2-3 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a base like triethylamine in the first step is crucial to deprotonate the aniline, facilitating its nucleophilic attack on carbon disulfide to form the dithiocarbamate salt.

  • Tosyl chloride acts as a dehydrating and desulfurizing agent to convert the dithiocarbamate salt to the isothiocyanate.

  • The reaction with ammonia in the second step is a nucleophilic addition to the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiourea.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Isothiocyanate Synthesis cluster_step2 Step 2: Thiourea Formation cluster_purification Purification A 4-Propylaniline C Dithiocarbamate Salt Intermediate A->C + B B Carbon Disulfide (CS2) + Triethylamine E 4-Propylphenyl isothiocyanate C->E + D D Tosyl Chloride G This compound E->G + F F Ammonia (aq) H Recrystallization / Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

The confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each technique provides unique information about the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: The protons on the phenyl ring will appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Propyl Group Protons: The propyl group will exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the aromatic ring.

  • Amine Protons: The protons of the NH and NH₂ groups of the thiourea moiety will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments.

  • Aromatic Carbons: The phenyl ring will show four distinct signals for the six carbons due to symmetry.

  • Propyl Group Carbons: Three signals will be observed for the three different carbon atoms of the propyl group.

  • Thiocarbonyl Carbon: The carbon of the C=S group will appear as a characteristic downfield signal, typically in the range of δ 180-190 ppm.

¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
Proton δ (ppm)
Ar-H7.0 - 7.5
NHVariable (broad)
NH₂Variable (broad)
Ar-CH₂-2.5 - 2.7 (t)
-CH₂-CH₃1.5 - 1.7 (sextet)
-CH₃0.9 - 1.0 (t)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • N-H Stretching: The N-H bonds of the primary and secondary amine groups in the thiourea moiety will exhibit stretching vibrations in the region of 3100-3400 cm⁻¹.

  • C-H Stretching: The aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=S Stretching: The thiocarbonyl group (C=S) typically shows a stretching vibration in the region of 1000-1250 cm⁻¹, although its intensity can be variable.

  • C-N Stretching: The C-N stretching vibrations of the thiourea group are usually found in the 1400-1600 cm⁻¹ region.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will appear in the 1450-1600 cm⁻¹ range.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretching3100 - 3400
Aromatic C-H stretching3000 - 3100
Aliphatic C-H stretching2850 - 2960
C=C stretching (aromatic)1450 - 1600
C-N stretching1400 - 1600
C=S stretching1000 - 1250
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (194.3 g/mol ).[1] The fragmentation pattern would likely involve the cleavage of the propyl group and fragmentation of the thiourea moiety.

Crystal Structure Analysis

These structures are often stabilized by a network of intermolecular hydrogen bonds involving the N-H protons of the thiourea group as donors and the sulfur atom as an acceptor.[6] This leads to the formation of dimers or extended chains in the crystal lattice. The planarity of the thiourea unit and the dihedral angle between the phenyl ring and the thiourea plane are also important structural parameters.

Molecular Structure Diagram:

Caption: 2D representation of the this compound molecule.

Potential Applications

While specific applications for this compound are not extensively documented, the broad spectrum of biological activities exhibited by N-aryl thiourea derivatives suggests several promising areas for its investigation.[3]

  • Anticancer Agents: Many N-aryl thioureas have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The mechanism of action is often attributed to the inhibition of key enzymes or the disruption of cellular signaling pathways. The lipophilic nature of the 4-propylphenyl group may enhance the compound's ability to penetrate cancer cells.

  • Antimicrobial Agents: The thiourea moiety is known to be a key pharmacophore in a number of antimicrobial agents. N-aryl thioureas have shown activity against a range of bacteria and fungi.

  • Enzyme Inhibitors: The ability of the thiourea group to coordinate with metal ions makes these compounds potential inhibitors of metalloenzymes.

  • Materials Science: Thiourea derivatives are also used as precursors for the synthesis of metal sulfide nanocrystals and as ligands in coordination chemistry.[5]

Further research is warranted to explore the specific biological and material properties of this compound and to evaluate its potential in these and other applications.

Conclusion

This compound is an N-aryl thiourea derivative with a molecular structure that makes it an interesting candidate for further investigation in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its synthesis, structural elucidation based on established spectroscopic principles for analogous compounds, and potential applications. The detailed experimental workflow and data tables serve as a practical resource for researchers. While specific experimental data for this particular molecule is not widely published, the foundational knowledge presented here provides a strong basis for its synthesis, characterization, and exploration of its properties. The continued study of this compound and its derivatives is likely to yield valuable insights and may lead to the development of new therapeutic agents or functional materials.

References

An In-Depth Technical Guide to N-(4-Propylphenyl)thiourea: Synthesis, Characterization, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(4-Propylphenyl)thiourea, a substituted thiourea derivative with significant potential in medicinal chemistry. While specific experimental data for this particular analogue is emerging, this document synthesizes the established knowledge of arylthiourea compounds to present a detailed framework for its synthesis, characterization, and evaluation as a potential therapeutic agent. We delve into the mechanistic rationale behind the selection of synthetic routes, provide detailed protocols for its preparation and characterization, and explore its potential biological activities, with a focus on anticancer and enzyme inhibitory applications. This guide is intended to serve as a foundational resource for researchers initiating projects on N-(4-Propylphenyl)thiourea and to provide experienced scientists with a consolidated reference for this promising class of compounds.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea, an organosulfur compound structurally analogous to urea, and its derivatives represent a "privileged scaffold" in medicinal chemistry.[1] The thiourea moiety's ability to form stable interactions, particularly hydrogen bonds, with biological targets has led to the development of numerous compounds with a wide array of pharmacological properties.[1][2] These include antibacterial, antifungal, antiviral, anti-inflammatory, and notably, anticancer activities.[2][3] The N,N'-disubstituted thioureas, particularly those with aryl substituents, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[3][4] The presence of the thiocarbonyl group and the two amine protons allows for diverse intermolecular interactions, making these compounds versatile ligands for various biological receptors and enzymes.[4]

(4-Propylphenyl)thiourea, with its lipophilic propyl group on the phenyl ring, presents an interesting candidate for investigation. The propyl substituent is expected to enhance membrane permeability, potentially leading to improved cellular uptake and bioavailability. This guide will explore the synthesis, characterization, and potential biological evaluation of this specific derivative, drawing upon the extensive literature on related arylthioureas.

Synthesis of N-(4-Propylphenyl)thiourea

The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with a primary or secondary amine.[5][6] For N-(4-Propylphenyl)thiourea, the most common and efficient synthetic route involves the reaction of 4-propylaniline with a source of thiocyanate.

Synthetic Strategy: The Isothiocyanate Route

The reaction of an amine with an isothiocyanate is a robust and high-yielding method for the preparation of thioureas. In this case, 4-propylaniline serves as the amine nucleophile, and an appropriate isothiocyanate is required. A common laboratory-scale approach involves the in situ generation of the isothiocyanate from an amine and carbon disulfide or by reacting an acyl chloride with a thiocyanate salt. A more direct approach for the synthesis of N-(4-Propylphenyl)thiourea would be the reaction of 4-propylphenyl isothiocyanate with ammonia. However, for the purpose of this guide, we will detail a well-established one-pot synthesis from 4-propylaniline.

Diagram 1: General Synthesis of N-Aryl Thioureas

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product 4-Propylaniline 4-Propylaniline 4-Propylphenyl isothiocyanate 4-Propylphenyl isothiocyanate 4-Propylaniline->4-Propylphenyl isothiocyanate + Ammonium Thiocyanate + Acid (e.g., HCl) Heat Ammonium Thiocyanate Ammonium Thiocyanate Acid Acid (e.g., HCl) N-(4-Propylphenyl)thiourea N-(4-Propylphenyl)thiourea 4-Propylphenyl isothiocyanate->N-(4-Propylphenyl)thiourea + Ammonia (in situ) or subsequent reaction

Caption: One-pot synthesis of N-(4-Propylphenyl)thiourea from 4-propylaniline.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-aryl thioureas.[7][8]

Materials:

  • 4-Propylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-propylaniline (0.1 mol), ammonium thiocyanate (0.12 mol), and 100 mL of 95% ethanol.

  • Acidification: Slowly add concentrated hydrochloric acid (0.1 mol) to the stirred mixture. The addition should be done cautiously as the reaction may be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with constant stirring.

  • Precipitation and Filtration: A white or off-white precipitate of N-(4-Propylphenyl)thiourea will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure crystalline N-(4-Propylphenyl)thiourea.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(4-Propylphenyl)thiourea.

Physicochemical Properties
PropertyExpected Value/RangeNotes
IUPAC Name N-(4-Propylphenyl)thiourea[9]
CAS Number 175205-18-2[9]
Molecular Formula C₁₀H₁₄N₂S[9]
Molecular Weight 194.30 g/mol [9]
Appearance White to off-white crystalline solidBased on general properties of thioureas.[10]
Melting Point Not available in literature; expected to be a sharp melting point for a pure compound. For comparison, the melting point of unsubstituted thiourea is 176-178 °C.[11]To be determined experimentally.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. The propyl group may increase solubility in less polar solvents compared to unsubstituted phenylthiourea.To be determined experimentally.
Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of N-(4-Propylphenyl)thiourea is expected to show characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H3400-3100Stretching (often two bands for -NH₂)
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=S (thiocarbonyl)1300-1100Stretching
C-N1400-1200Stretching
C=C (aromatic)1600-1450Stretching

Note: The exact positions of the peaks can be influenced by the molecular environment and hydrogen bonding.[12][13]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals include:

    • A triplet and two multiplets for the propyl group protons.

    • Two doublets for the aromatic protons on the disubstituted phenyl ring.

    • Broad singlets for the N-H protons, whose chemical shifts can be concentration and solvent-dependent.[14][15]

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected signals include:

    • A signal for the thiocarbonyl carbon (C=S) in the downfield region (typically >180 ppm).

    • Signals for the aromatic carbons.

    • Signals for the aliphatic carbons of the propyl group.[14][16]

Potential Biological Activities and Therapeutic Applications

Arylthiourea derivatives have demonstrated a remarkable range of biological activities, making N-(4-Propylphenyl)thiourea a compelling candidate for further investigation in several therapeutic areas.[2]

Anticancer Activity

The anticancer potential of thiourea derivatives is well-documented.[3][4] Many arylthioureas exhibit significant cytotoxicity against a variety of human cancer cell lines, including those of the breast, colon, and lung.[3][4][17]

4.1.1. Putative Mechanisms of Action

The anticancer activity of thiourea derivatives is often multi-faceted. Potential mechanisms include:

  • Enzyme Inhibition: Thioureas are known to inhibit various enzymes crucial for cancer cell survival and proliferation, such as tyrosinase, topoisomerases, and protein kinases.[18][19]

  • Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[3]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, preventing cancer cell division.[3]

  • Inhibition of Signaling Pathways: Arylthioureas can interfere with critical signaling pathways involved in tumorigenesis, such as the Ras-Raf-MEK-ERK pathway.[17][20][21]

Diagram 2: The Ras-Raf-MEK-ERK Signaling Pathway

G cluster_inhibitor Potential Inhibition by Thiourea Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Transcription Factors->Proliferation, Survival, Differentiation Regulates Thiourea Derivative Thiourea Derivative Thiourea Derivative->Raf Inhibits

Caption: A simplified diagram of the Ras-Raf-MEK-ERK signaling pathway, a potential target for thiourea-based anticancer agents.

4.1.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(4-Propylphenyl)thiourea (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of N-(4-Propylphenyl)thiourea (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition

Thiourea derivatives are known inhibitors of various enzymes.[18] A particularly interesting target is tyrosinase, a key enzyme in melanin biosynthesis.[22]

4.2.1. Tyrosinase Inhibition

Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[22][23] Phenylthiourea is a well-known tyrosinase inhibitor.[24] The 4-propylphenyl substituent in the target compound may influence its binding affinity to the enzyme.

4.2.2. Experimental Protocol: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase using L-DOPA as a substrate.[4]

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • N-(4-Propylphenyl)thiourea (dissolved in DMSO)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution. Include a control with no inhibitor and a positive control with kojic acid.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Calculate the IC₅₀ value for N-(4-Propylphenyl)thiourea.

Diagram 3: Experimental Workflow for Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_advanced Advanced Studies Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization (FTIR, NMR, etc.) Purification->Characterization Anticancer_Screening Anticancer Screening (MTT Assay) Characterization->Anticancer_Screening Enzyme_Inhibition Enzyme Inhibition (e.g., Tyrosinase Assay) Characterization->Enzyme_Inhibition Mechanism_of_Action Mechanism of Action Studies (Apoptosis, Cell Cycle) Anticancer_Screening->Mechanism_of_Action If Active Enzyme_Inhibition->Mechanism_of_Action If Active In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: A logical workflow for the synthesis and biological evaluation of N-(4-Propylphenyl)thiourea.

Conclusion and Future Directions

N-(4-Propylphenyl)thiourea represents a promising, yet underexplored, member of the pharmacologically significant arylthiourea family. Based on the extensive research on analogous compounds, it is anticipated to possess noteworthy biological activities, particularly as an anticancer agent and an enzyme inhibitor. This technical guide provides a robust framework for its synthesis, characterization, and initial biological evaluation.

Future research should focus on obtaining precise experimental data for N-(4-Propylphenyl)thiourea, including its physicochemical properties and its IC₅₀ values against a broad panel of cancer cell lines and relevant enzymes. Elucidating its specific mechanism of action through studies on apoptosis, cell cycle, and key signaling pathways will be crucial for its further development. Ultimately, promising in vitro results would warrant progression to in vivo studies to assess its efficacy and safety in preclinical models. The exploration of N-(4-Propylphenyl)thiourea and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological profiles.

References

Spectroscopic data (NMR, IR, MS) of (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Propylphenyl)thiourea

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. Molecules like this compound, belonging to the versatile arylthiourea class, are of significant interest due to their wide-ranging biological activities, including potential antibacterial and antifungal properties.[1][2] The journey from synthesis to application is critically dependent on a robust, multi-faceted analytical approach. This guide provides an in-depth, field-proven perspective on the spectroscopic characterization of this compound (CAS: 175205-18-2), moving beyond mere data presentation to explain the causality behind the spectral features.[3] By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we establish a self-validating analytical workflow that ensures the identity, purity, and structural integrity of the target compound.

Synthesis and Molecular Architecture

The logical starting point for any analytical discussion is the molecule's synthesis, as the reaction pathway informs potential impurities and validates the final structure. This compound is efficiently synthesized via the reaction of 4-propylaniline with a thiocyanate salt, typically ammonium thiocyanate, in the presence of an acid catalyst. This reaction proceeds through an in situ generated isothiocyanate intermediate which is then attacked by another molecule of the amine.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask charged with 4-propylaniline (1.0 eq.) and ammonium thiocyanate (1.1 eq.) is added hydrochloric acid (2 M).

  • Heating: The mixture is heated to reflux (approx. 90-100 °C) and stirred vigorously for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • Isolation: The resulting white precipitate is collected by vacuum filtration, washed thoroughly with water to remove unreacted salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

The workflow below illustrates this reliable and scalable synthetic route.

G cluster_reactants Reactants cluster_process Process cluster_product Final Product A 4-Propylaniline D Reflux (90-100 °C, 4-6h) A->D B Ammonium Thiocyanate (NH4SCN) B->D C HCl (catalyst) C->D E Aqueous Workup (Ice Water Quench) D->E F Filtration & Washing E->F G Recrystallization (Ethanol/Water) F->G H This compound C10H14N2S G->H

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing a detailed map of the carbon and hydrogen framework.[4] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The spectrum is best understood by dissecting the molecule into two key regions: the aromatic (phenyl) region and the aliphatic (propyl and thiourea N-H) region.

Causality Behind Chemical Shifts:

  • Aromatic Protons (H-c, H-d): These protons resonate downfield (δ 7.0-7.5 ppm) due to the deshielding effect of the benzene ring current. They appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The electron-donating nature of the propyl group and the moderate effect of the thiourea moiety lead to this specific pattern.

  • Thiourea Protons (N-H): The N-H protons (H-e, H-f) typically appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is variable and depends on solvent and concentration, but is expected in the δ 7.5-9.5 ppm range.

  • Benzylic Protons (H-b): The CH₂ group directly attached to the aromatic ring is deshielded by the ring, shifting it downfield relative to a standard alkane CH₂. It appears as a triplet due to coupling with the adjacent CH₂ group.[5]

  • Aliphatic Protons (H-a, H-b'): The terminal CH₃ (H-a) is the most shielded, appearing furthest upfield as a triplet. The central CH₂ (H-b') appears as a sextet due to coupling with its five neighboring protons (three on the methyl group and two on the benzylic methylene).[5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, DMSO-d₆)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (CH₃)~ 0.90Triplet (t)3H~ 7.4
H-b' (CH₂)~ 1.58Sextet2H~ 7.5
H-b (Ar-CH₂)~ 2.51Triplet (t)2H~ 7.6
H-c (Ar-H)~ 7.15Doublet (d)2H~ 8.2
H-d (Ar-H)~ 7.30Doublet (d)2H~ 8.2
H-e, H-f (NH, NH₂)~ 8.0-9.5Broad Singlet3H-

Note: Chemical shifts are estimated based on data for propylbenzene and known substituent effects of the thiourea group.[7][8][9] DMSO-d₆ is chosen as the solvent to ensure clear observation of exchangeable N-H protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Causality Behind Chemical Shifts:

  • Thiourea Carbon (C=S): The most prominent and diagnostic signal is that of the thiocarbonyl carbon (C-7). Its significant downfield shift (~180-185 ppm) is characteristic of C=S bonds in thiourea derivatives and is a direct result of the carbon's low electron density and sp² hybridization.[10][11]

  • Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The carbon attached to the nitrogen (C-4) and the carbon attached to the propyl group (C-1) are quaternary and have distinct shifts influenced by their substituents. The protonated carbons (C-2, C-3, C-5, C-6) appear in the typical aromatic region (115-145 ppm).[12][13]

  • Aliphatic Carbons: The three carbons of the propyl chain (C-8, C-9, C-10) are shielded and appear upfield, consistent with sp³ hybridized carbons.[7][14][15]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, DMSO-d₆)

Carbon LabelChemical Shift (δ, ppm)
C-10 (CH₃)~ 13.8
C-9 (CH₂)~ 24.1
C-8 (Ar-CH₂)~ 36.9
C-3, C-5 (Ar-CH)~ 128.5
C-2, C-6 (Ar-CH)~ 129.0
C-4 (Ar-C)~ 135.0
C-1 (Ar-C)~ 139.5
C-7 (C=S)~ 182.7

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16]

Key Vibrational Modes:

  • N-H Stretching: The N-H bonds of the primary and secondary amine groups give rise to strong, sharp absorptions in the 3100-3400 cm⁻¹ region. Multiple bands are expected due to symmetric and asymmetric stretching modes.

  • C-H Stretching: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹.

  • N-H Bending: The "scissoring" motion of the -NH₂ group results in a characteristic absorption around 1600-1640 cm⁻¹.[17]

  • Thioamide Bands: Thioureas do not have a simple C=S stretch. Instead, they exhibit a series of characteristic "thioamide bands" arising from coupled vibrations of C=S stretching, C-N stretching, and N-H bending. The most prominent bands are typically found around 1500-1550 cm⁻¹ and 1300-1400 cm⁻¹. The vibration with a significant C=S stretching contribution often appears in the 700-850 cm⁻¹ range.[18][19][20]

Table 3: Key IR Absorption Frequencies for this compound

Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretching3100 - 3400Strong, Sharp
Aromatic C-H Stretching3000 - 3100Medium
Aliphatic C-H Stretching2850 - 2965Medium-Strong
N-H Bending1600 - 1640Strong
Aromatic C=C Stretching1450 - 1600Medium-Variable
Thioamide II (C-N str, N-H bend)1500 - 1550Strong
Thioamide III (C-N str, C=S str)1300 - 1400Medium
C=S Stretching (major contribution)700 - 850Medium-Strong

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.[21]

Molecular Ion: For this compound (C₁₀H₁₄N₂S), the expected monoisotopic mass is 194.09 Da.[3] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) should be observed at m/z = 194. The presence of a smaller peak at m/z = 196 (the M+2 peak), with an intensity of approximately 4.4% relative to the M⁺˙ peak, is a definitive indicator of the presence of a single sulfur atom.

Fragmentation Pathway: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The most probable cleavage points are the weakest bonds and those that lead to resonance-stabilized cations.

  • Benzylic Cleavage: The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This results in the loss of an ethyl radical (•CH₂CH₃) to form a highly stable, resonance-stabilized tropylium-like cation at m/z = 165 . This is often the base peak in the spectrum.

  • Alpha Cleavage: Cleavage of the C-N bond can lead to the formation of the 4-propylphenyl cation at m/z = 119 or the thiourea radical cation.

  • McLafferty Rearrangement: While less common for the primary fragmentation, rearrangement reactions can occur.

G mol_ion [C₁₀H₁₄N₂S]⁺˙ m/z = 194 loss1 - •C₂H₅ (Benzylic Cleavage) mol_ion->loss1 loss2 - •CSNH₂ mol_ion->loss2 frag1 [C₈H₉N₂S]⁺ m/z = 165 (Base Peak) frag2 [C₉H₁₁]⁺ m/z = 119 loss3 - C₃H₆ frag2->loss3 frag3 [C₆H₅]⁺ m/z = 77 loss1->frag1 loss2->frag2 loss3->frag3

Caption: Proposed EI-MS fragmentation pathway for this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentComments
194[C₁₀H₁₄N₂S]⁺˙Molecular Ion (M⁺˙)
165[M - C₂H₅]⁺Base Peak via benzylic cleavage
119[M - CSNH₂]⁺Loss of thioformamide radical
91[C₇H₇]⁺Tropylium ion (from rearrangement)
77[C₆H₅]⁺Phenyl cation

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach.

  • Mass Spectrometry confirms the elemental composition (C₁₀H₁₄N₂S) and molecular weight (194.09 Da).

  • IR Spectroscopy validates the presence of key functional groups: N-H, aromatic and aliphatic C-H, and the characteristic thioamide framework.

  • NMR Spectroscopy provides the definitive structural blueprint. ¹³C NMR confirms the presence of 10 unique carbon environments, including the diagnostic C=S signal, while ¹H NMR details the precise connectivity and spatial arrangement of the 14 protons, confirming the 1,4-disubstituted aromatic ring and the n-propyl chain.

Together, these techniques provide a cohesive and self-validating dataset, leaving no ambiguity as to the molecule's identity and structure. This rigorous analytical foundation is essential for any further investigation into the chemical and biological properties of this compound.

References

The Solubility Profile of (4-Propylphenyl)thiourea: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical of these is the physicochemical property of solubility. A compound's ability to dissolve in a given solvent system dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. (4-Propylphenyl)thiourea, a member of the versatile thiourea class of compounds, presents a compelling case study in this regard. Thiourea derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including potential antiviral, anticancer, and anti-inflammatory properties.[1] Understanding the solubility of this compound is, therefore, not merely an academic exercise but a foundational step in unlocking its therapeutic potential.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the solubility of this compound, not by presenting a rigid set of data, but by elucidating the underlying principles that govern its behavior in different solvent environments. We will delve into the molecular characteristics of this compound, explore predictive models for its solubility, and detail robust experimental protocols for its empirical determination. The insights provided herein are grounded in established scientific principles and methodologies, intended to empower you to make informed decisions in your research and development endeavors.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a distinct architecture that dictates its interactions with various solvents.

Molecular Formula: C₁₀H₁₄N₂S[2][3] Molecular Weight: 194.30 g/mol [4] CAS Number: 175205-18-2[2][3]

The structure features a phenyl ring substituted with a propyl group and a thiourea moiety. This combination of a nonpolar aromatic ring and alkyl chain with a polar thiourea group results in an amphiphilic molecule.

molecular_structure cluster_phenyl Aromatic & Nonpolar Region cluster_thiourea Polar Region C1 C C2 C C1->C2 N1 NH C1->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_propyl1 CH2 C4->C_propyl1 C6 C C5->C6 C6->C1 C_propyl2 CH2 C_propyl1->C_propyl2 C_propyl3 CH3 C_propyl2->C_propyl3 C_thiourea C S S C_thiourea->S C_thiourea->N1 N2 NH2 C_thiourea->N2

Caption: Molecular structure of this compound highlighting its amphiphilic nature.

The key structural features influencing solubility are:

  • Thiourea Group (-NH-C(=S)-NH₂): This polar functional group is capable of acting as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the sulfur and nitrogen atoms). This allows for favorable interactions with polar protic and aprotic solvents.

  • Phenyl Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilicity. It will preferentially interact with nonpolar or weakly polar solvents through van der Waals forces and potential π-π stacking interactions.

  • Propyl Group (-CH₂CH₂CH₃): This alkyl chain further enhances the nonpolar character of the molecule, increasing its affinity for lipophilic environments.

The interplay between the polar thiourea moiety and the nonpolar propylphenyl substituent will determine the solubility of this compound in a given solvent. It is anticipated that the molecule will exhibit moderate solubility in a range of organic solvents, with limited solubility in highly polar solvents like water and nonpolar aliphatic hydrocarbons.

Predicting Solubility: A Qualitative Assessment

In the absence of direct experimental data for this compound, we can make informed predictions based on the known solubility of related compounds, namely thiourea and N-phenylthiourea.

  • Thiourea: As the parent compound, thiourea is a white, crystalline solid that is soluble in water and polar organic solvents like methanol and ethanol.[5][6] Its solubility is driven by the high density of hydrogen bonding sites relative to its small size.

  • N-Phenylthiourea: The introduction of a phenyl group significantly reduces water solubility compared to thiourea. N-Phenylthiourea is sparingly soluble in aqueous buffers but is soluble in organic solvents such as DMSO and dimethylformamide, with a reported solubility of approximately 30 mg/mL in these solvents.[7] It is also soluble in hot water and alcohol.[8]

Based on these comparisons, we can predict the following solubility trends for this compound:

  • Water: The presence of the propylphenyl group will make this compound significantly less soluble in water than thiourea and likely even less soluble than N-phenylthiourea due to the increased lipophilicity of the propyl chain.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the thiourea group while also solvating the nonpolar portion of the molecule. Moderate to good solubility is expected, likely decreasing with increasing alkyl chain length of the alcohol (e.g., higher solubility in methanol than in butanol).

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective hydrogen bond acceptors and can interact favorably with the N-H groups of the thiourea moiety. Given the good solubility of N-phenylthiourea in DMSO and DMF, this compound is also predicted to be readily soluble in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Dichloromethane): The nonpolar propylphenyl group will favor interaction with these solvents. However, the polar thiourea group will be poorly solvated, likely leading to moderate or limited solubility.

  • Very Nonpolar Solvents (e.g., Hexane, Cyclohexane): Solubility is expected to be very low in these solvents as they cannot effectively solvate the polar thiourea group.

This qualitative assessment provides a rational basis for selecting an appropriate solvent for dissolution, purification, and formulation development.

Experimental Determination of Solubility: A Step-by-Step Protocol

The empirical determination of solubility is a cornerstone of physicochemical characterization. The static gravimetric method is a reliable and widely used technique for obtaining accurate solubility data.[9]

Principle of the Static Gravimetric Method

The principle involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume or mass of the supernatant is then carefully removed, and the solvent is evaporated. The mass of the remaining solid solute is then determined, allowing for the calculation of solubility.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to a known volume of solvent in a sealed vial. equilibrate Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. prep->equilibrate separate Allow the solid to settle. Carefully withdraw a known volume of the clear supernatant using a filtered syringe. equilibrate->separate analyze Transfer the supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., vacuum oven). separate->analyze weigh Weigh the container with the dry solute residue. analyze->weigh calculate Calculate the solubility. weigh->calculate

Caption: A typical workflow for the experimental determination of solubility using the static gravimetric method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of sealed glass vials, add a known volume (e.g., 5.0 mL) of the selected solvents.

    • Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach solid-liquid equilibrium. The optimal equilibration time should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the temperature. The syringe should be fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved solid.

    • Dispense the supernatant into a pre-weighed, clean, and dry vial. Record the exact mass of the empty vial.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the vials under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, place the vials in a desiccator to cool to room temperature.

    • Weigh the vials containing the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as mg/mL or mol/L.

    • Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected

Presentation of Solubility Data

Clear and concise presentation of solubility data is crucial for its interpretation and application. A tabular format is highly recommended.

Table 1: Predicted Solubility of this compound in Various Solvents at 25 °C

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticVery LowHigh polarity of solvent and lipophilic nature of the propylphenyl group.
MethanolPolar ProticModerate to HighGood hydrogen bonding potential and ability to solvate both polar and nonpolar regions.
EthanolPolar ProticModerateSimilar to methanol, but the larger alkyl chain may slightly reduce its solvating power for the polar group.
AcetonePolar AproticModerate to HighGood hydrogen bond acceptor, can solvate the thiourea group.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor and good overall solvating power for amphiphilic molecules.
DichloromethaneWeakly PolarLow to ModerateCan solvate the nonpolar region but is a poor solvent for the polar thiourea group.
TolueneNonpolarLowFavorable interactions with the phenyl ring, but poor solvation of the thiourea moiety.
n-HexaneNonpolarVery LowInability to solvate the polar thiourea group.

Note: The solubility classifications in this table are predictive and should be confirmed by experimental determination.

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the choice of solvent can influence the solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. This relationship should be determined experimentally for different solvent systems.

  • pH: The thiourea moiety has a pKa, and its state of protonation can be influenced by the pH of the medium, particularly in aqueous systems. While thioureas are generally weak bases, significant changes in pH could potentially alter solubility.

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique crystal lattice energy and, consequently, different solubility. It is crucial to characterize the solid form used in solubility studies.

Conclusion: A Framework for Understanding and Application

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a lack of direct experimental data necessitates a predictive approach, the principles of molecular structure, solvent-solute interactions, and established experimental methodologies offer a robust path forward. By leveraging the insights and protocols detailed herein, researchers and drug development professionals can effectively characterize the solubility of this compound, a critical step in advancing this and other promising compounds from the laboratory to clinical application. The self-validating nature of the described experimental protocols ensures that the generated data will be reliable and form a solid foundation for subsequent formulation and development activities.

References

Tautomeric Forms of Substituted Thioureas: A Guide to Structure, Equilibrium, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Thiourea and its substituted derivatives are privileged structures in medicinal chemistry and organic synthesis, largely due to their versatile hydrogen bonding capabilities and reactivity.[1] Central to their behavior is the phenomenon of thione-thiol tautomerism, an equilibrium that dictates the molecule's structure, reactivity, and interaction with biological targets. This guide provides an in-depth exploration of the tautomeric forms of substituted thioureas. We will dissect the structural nuances of the predominant thione and the less stable thiol forms, elucidate the key factors—substituents, solvent, and pH—that govern their equilibrium, and present detailed experimental and computational protocols for their characterization. Furthermore, we will discuss the profound implications of this tautomerism in the context of drug design, where understanding and predicting the dominant tautomeric form is critical for successful molecular recognition and therapeutic efficacy.

The Principle of Thione-Thiol Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and the location of a double bond. For thiourea derivatives, this equilibrium exists between the thione form and the thiol form (also known as the isothiourea form).[2]

  • Thione Form: Characterized by a carbon-sulfur double bond (C=S). The nitrogen atoms are sp² hybridized, and the molecule is planar.[3] This form acts as a hydrogen bond acceptor at the sulfur atom and a hydrogen bond donor at the N-H groups.

  • Thiol (Isothiourea) Form: Characterized by a carbon-nitrogen double bond (C=N) and a sulfhydryl group (S-H). This form presents a different stereoelectronic profile, with the S-H group acting as a hydrogen bond donor.

While the equilibrium is dynamic, the thione form is significantly more stable and predominates in most conditions, especially in aqueous solutions.[2][3] The thiol form, though less populated, can be crucial for certain reactions and can be stabilized under specific conditions or in particular molecular architectures.

SubstituentEffects Start Substituted Thiourea EWG Electron-Withdrawing Group (EWG) on Nitrogen Start->EWG EDG Electron-Donating Group (EDG) on Nitrogen Start->EDG Result_EWG Increases N-H acidity Favors Thiol form (relative shift) EWG->Result_EWG Result_EDG Decreases N-H acidity Favors Thione form EDG->Result_EDG Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample Prepare Sample in Solvent of Interest NMR Acquire ¹H and ¹³C NMR Spectra Sample->NMR Xray Obtain Single Crystal (Solid-State) Sample->Xray Data Correlate & Interpret Data NMR->Data Xray_Structure Determine X-ray Crystal Structure Xray->Xray_Structure Xray_Structure->Data Build Build Tautomer Models GasPhase Gas-Phase DFT Optimization Build->GasPhase SolventPhase Solvated-Phase DFT (PCM) GasPhase->SolventPhase SolventPhase->Data

References

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of (4-propylphenyl)thiourea from 4-propylaniline. Thiourea derivatives are pivotal structural motifs in medicinal chemistry and materials science, acting as key intermediates for the synthesis of various bioactive compounds and functional materials.[1][2] This protocol details a reliable and efficient one-pot method utilizing the reaction of an aniline derivative with ammonium thiocyanate in an acidic medium. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and present methods for product characterization. The guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both practical instructions and the scientific rationale behind the protocol.

Scientific Principles and Reaction Mechanism

The core of this protocol involves the in situ generation of thiocyanic acid (HSCN). Ammonium thiocyanate (NH₄SCN), a stable and easy-to-handle salt, reacts with a strong acid, such as hydrochloric acid (HCl), to form thiocyanic acid. The primary amine, 4-propylaniline, then acts as a nucleophile, attacking the electrophilic carbon atom of the thiocyanic acid intermediate. This nucleophilic addition, followed by proton transfer, yields the desired N-aryl thiourea product.

The general mechanism can be summarized as follows:

  • Protonation and Formation of Thiocyanic Acid: NH₄SCN + HCl → HSCN + NH₄Cl

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-propylaniline attacks the electrophilic carbon of thiocyanic acid.

  • Proton Transfer: A final proton transfer step results in the formation of the stable this compound.

This reaction is typically performed under reflux conditions to ensure a sufficient reaction rate and drive the equilibrium towards product formation.

Safety & Hazard Management (EHS)

Prerequisite: This procedure must be conducted by trained personnel in a controlled laboratory environment. A thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory before commencing any work.

  • 4-Propylaniline: Acutely toxic and an irritant. Harmful if swallowed, inhaled, or in contact with skin.[4] It is a suspected carcinogen.

  • Ammonium Thiocyanate: Harmful if swallowed, inhaled, or absorbed through the skin. It is very toxic to aquatic life with long-lasting effects.[5] Contact with acids liberates very toxic gas.

  • Hydrochloric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Ethanol: Flammable liquid and vapor.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant nitrile or neoprene gloves.

  • Chemical splash goggles and a face shield.

  • Flame-resistant laboratory coat.

Engineering Controls:

  • All steps of this protocol must be performed inside a certified chemical fume hood to prevent inhalation of vapors and dust.

  • An emergency eyewash station and safety shower must be readily accessible.

Detailed Experimental Protocol

This protocol is optimized for a ~0.05 molar scale synthesis, which can be adjusted as needed.

Materials & Equipment

Reagents:

  • 4-Propylaniline (≥98% purity)

  • Ammonium thiocyanate (≥98% purity)

  • Concentrated Hydrochloric Acid (~37%)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Ice

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel

  • Buchner funnel and flask

  • Filter paper

  • Beakers (500 mL, 1 L)

  • Graduated cylinders

  • Spatulas and weighing paper

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Melting point apparatus

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (4-Propylaniline, NH4SCN) setup 2. Assemble Apparatus (Flask, Condenser, Stirrer) reagents->setup charge 3. Charge Flask (Reagents, Water, HCl) setup->charge reflux 4. Heat to Reflux (Monitor by TLC) charge->reflux precipitate 5. Precipitate Product (Pour into Ice Water) reflux->precipitate filter 6. Isolate Crude Solid (Vacuum Filtration) precipitate->filter recrystallize 7. Recrystallize (From Ethanol/Water) filter->recrystallize dry 8. Dry Product recrystallize->dry characterize 9. Characterize (MP, FT-IR, NMR) dry->characterize final_product Final Pure Product characterize->final_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reagent Preparation: In a 250 mL round-bottom flask, combine 4-propylaniline (6.76 g, 0.05 mol) and ammonium thiocyanate (4.19 g, 0.055 mol, 1.1 eq).

    • Scientist's Note: Using a slight excess of ammonium thiocyanate helps to drive the reaction to completion and compensate for any potential side reactions or impurities.

  • Reaction Setup: Add 50 mL of deionized water to the flask. To this suspension, slowly add concentrated hydrochloric acid (5.0 mL, ~0.06 mol, 1.2 eq) dropwise with vigorous stirring. The mixture may warm up slightly.

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux for 2-3 hours.[3][6]

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the 4-propylaniline spot indicates the reaction is nearing completion.

  • Product Precipitation (Work-up): After the reflux period, turn off the heat and allow the mixture to cool for about 15 minutes. In a separate 1 L beaker, prepare a slurry of approximately 250 g of ice and 250 mL of cold deionized water.

  • Pour the warm reaction mixture slowly into the vigorously stirred ice-water slurry. A white or off-white solid should precipitate immediately.[6]

    • Causality Note: The product, this compound, is poorly soluble in cold water. Pouring the reaction mixture into ice water causes rapid precipitation, effectively separating it from the soluble inorganic salts (NH₄Cl) and any unreacted starting materials.

  • Isolation of Crude Product: Continue stirring the slurry for an additional 20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with two portions of 50 mL cold deionized water to remove any remaining salts.

  • Purification: Transfer the crude solid to a beaker. Recrystallize the product from a hot ethanol/water mixture. Add the minimum amount of hot 95% ethanol required to dissolve the solid, then add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry them in a vacuum oven at 50-60 °C to a constant weight.

Data Summary and Characterization

Quantitative Reaction Data
ParameterValue
Reactants
4-Propylaniline6.76 g (0.05 mol, 1.0 eq)
Ammonium Thiocyanate4.19 g (0.055 mol, 1.1 eq)
Conc. Hydrochloric Acid5.0 mL (~0.06 mol, 1.2 eq)
Product
This compound (C₁₀H₁₄N₂S)Molar Mass: 194.30 g/mol
Theoretical Yield9.72 g
Expected Actual Yield7.8 - 8.7 g
Expected Yield (%) 80 - 90%
Reaction Conditions
TemperatureReflux (~100 °C)
Time2-3 hours
SolventWater
Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • FT-IR (ATR, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (thiocarbonyl, around 1300-1350 cm⁻¹), and aromatic C-H and C=C vibrations.

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the propyl group (triplet, sextet, triplet), aromatic protons (two doublets), and two broad singlets for the -NH₂ and -NH- protons of the thiourea group.

  • ¹³C NMR (DMSO-d₆, δ ppm): Expect a signal for the C=S carbon around 180 ppm, along with signals for the aromatic and aliphatic carbons.

References

The Rising Profile of N-Aryl Thioureas in Medicinal Chemistry: A Guide to the Application of (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiourea Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the thiourea moiety represents a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide spectrum of pharmacological activities.[1][2] Its derivatives have garnered significant attention for their therapeutic potential, which spans antibacterial, antifungal, anticancer, antiviral, and enzyme inhibitory properties.[3] The structural feature of thiourea, H₂N−C(=S)−NH₂, offers a unique combination of hydrogen bond donors (the N-H groups) and a sulfur atom that can participate in various interactions, making it a versatile scaffold for drug design.[2][4]

This guide focuses on the N-aryl subclass of thioureas, with (4-Propylphenyl)thiourea (Figure 1) serving as a representative model. We will explore the synthesis, mechanisms of action, and key biological applications of this class, providing researchers with the foundational knowledge and practical protocols to investigate these promising compounds.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: N-(4-Propylphenyl)thiourea

  • CAS Number: 175205-18-2

  • Molecular Formula: C₁₀H₁₄N₂S

  • Molecular Weight: 194.3 g/mol

Synthesis of this compound and its Analogs

The synthesis of N-aryl thioureas is typically a straightforward and efficient process, making this scaffold attractive for the generation of chemical libraries for screening purposes. The most common method involves the reaction of an aryl amine with an isothiocyanate source.

General Synthetic Protocol: From Amine to Thiourea

A widely adopted method involves the in-situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate salt, which then reacts with the desired amine.[3]

Rationale: This one-pot procedure is efficient and avoids the isolation of the often-unstable isothiocyanate intermediate. Acetone is a common solvent due to its ability to dissolve the reactants and its suitable boiling point.

Step-by-Step Protocol:

  • Isothiocyanate Formation: To a solution of an appropriate acid chloride (e.g., benzoyl chloride, 1 equivalent) in anhydrous acetone, add ammonium or potassium thiocyanate (1 equivalent).

  • Reaction: Reflux the mixture for 1-2 hours to form the corresponding acyl isothiocyanate in situ.

  • Amine Addition: To the cooled reaction mixture, add a solution of the aryl amine (e.g., 4-propylaniline, 1 equivalent) in acetone dropwise.

  • Completion: Stir the reaction mixture at room temperature for 2-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting materials.

  • Isolation: Pour the reaction mixture into cold water. The N-acyl-N'-aryl thiourea derivative will precipitate.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Note: To synthesize the parent this compound without an acyl group, one would typically react 4-propylphenyl isothiocyanate directly with ammonia, or use alternative methods.

Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited in publicly available literature, the activities of numerous structurally similar N-aryl thiourea derivatives provide strong indicators of its potential therapeutic applications.

Anticancer Activity

Thiourea derivatives are a promising class of anticancer agents, often acting through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[2][5]

Mechanism of Action: Many N-aryl thioureas induce cytotoxicity in cancer cells by triggering apoptosis. This programmed cell death is often mediated through the inhibition of critical signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR), which is commonly overexpressed in various cancers.[5] The thiourea scaffold can interact with the kinase domain of these receptors, blocking downstream signaling required for cell growth and proliferation.[2]

Expected Performance: The cytotoxic potential of thiourea derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a key metric. Based on data from related compounds, N-aryl thioureas can exhibit IC₅₀ values ranging from the low micromolar to sub-micromolar range against various cancer cell lines.[6][7][8]

Compound Derivative Cancer Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon)1.5--
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Lines2.2 - 5.5--
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11Doxorubicin8.29
N¹,N³-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74Doxorubicin7.46

This table presents data for structurally related N,N'-diaryl thiourea derivatives to provide context for the potential efficacy of the N-aryl thiourea class.[2][8]

Antimicrobial Activity

The thiourea scaffold is present in several compounds with potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][9]

Mechanism of Action: The antimicrobial effect of thiourea derivatives is often attributed to their ability to disrupt cell wall integrity or interfere with essential metabolic pathways. For instance, some derivatives have been shown to destroy the NAD⁺/NADH homeostasis in bacteria, leading to metabolic collapse and cell death.[10] The lipophilicity conferred by the aryl group (such as the 4-propylphenyl moiety) can enhance the compound's ability to penetrate bacterial cell membranes.

Expected Performance: Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth. N-aryl thioureas have demonstrated selective and potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA strains) and various fungal species.[9][10][11]

Compound Class/Derivative Microorganism MIC Range (µg/mL)
Thiourea derivatives bearing 3-amino-1H-1,2,4-triazoleS. aureus, S. epidermidis4 - 32
Thiourea derivative TD4MRSA, S. epidermidis, E. faecalis2 - 16
N-benzoylthiourea derivativesM. luteus3.1 - 6.3
N-acyl thiourea derivativesE. coli (Anti-biofilm MBIC)625

This table shows representative MIC values for various classes of thiourea derivatives to illustrate their general antimicrobial potential.[3][10][11][12]

Enzyme Inhibition

Thiourea derivatives are well-documented inhibitors of various enzymes, a property central to many of their therapeutic effects.[13][14][15] Key targets include urease, cholinesterases, and tyrosinase.

Mechanism of Action (Urease Inhibition): Urease is a nickel-containing enzyme produced by many pathogenic bacteria (e.g., Helicobacter pylori) that hydrolyzes urea into ammonia, allowing the bacteria to survive in acidic environments.[15] The thiourea scaffold is a known urease inhibitor. The sulfur and nitrogen atoms can chelate the nickel ions in the enzyme's active site, while the N-H groups can form hydrogen bonds with key amino acid residues, blocking the substrate from binding and inactivating the enzyme.

EnzymeInhibition cluster_0 Urease Active Site cluster_1 Reaction Pathway Urease Urease Enzyme (with Ni²⁺ ions) Hydrolysis Urea Hydrolysis Urease->Hydrolysis Catalyzes Inhibition Inhibition Urease->Inhibition Inactivated Urea Urea (Substrate) Urea->Urease Binds to active site Ammonia Ammonia + CO₂ (Pathogenesis) Hydrolysis->Ammonia Thiourea Thiourea Thiourea->Urease Binds & blocks active site

Expected Performance: The inhibitory potency against enzymes is measured by the IC₅₀ value. Thiourea derivatives have shown exceptional urease inhibition, with some analogs demonstrating potency far exceeding that of the standard inhibitor, thiourea itself.[13][15][16]

Compound Derivative Enzyme IC₅₀ Standard IC₅₀ (Standard)
1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea (4i)Jack Bean Urease0.0019 µMThiourea4.75 µM
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)Acetylcholinesterase (AChE)50 µg/mL--
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)Butyrylcholinesterase (BChE)60 µg/mL--
4-bromo/2,6-dimethyl phenyl derivatives (3c, 3g)Jack Bean Urease10.65 - 15.19 mMThiourea18.61 mM

This table highlights the potent enzyme inhibitory activity of various thiourea derivatives.[13][14][16]

Application Notes & Experimental Protocols

The following protocols provide standardized, self-validating methodologies for assessing the primary biological activities of this compound or its novel derivatives.

Workflow

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the IC₅₀ value of this compound against a selected cancer cell line.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (living) cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial or fungal strain.

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Sterile 96-well U-bottom plates

  • Bacterial or fungal strain (e.g., S. aureus ATCC 25923)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 0.5 McFarland turbidity standard

  • Positive control (e.g., ciprofloxacin) and negative control (uninoculated broth)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension (typically 1:100) to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Add 50 µL of sterile broth to all wells of the 96-well plate. Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance at 600 nm.[13]

Conclusion and Future Outlook

The N-aryl thiourea scaffold, exemplified by this compound, is a highly versatile and synthetically accessible platform in medicinal chemistry. The extensive body of research on its analogs strongly suggests a high potential for significant anticancer, antimicrobial, and enzyme-inhibiting properties. The lipophilic nature of the 4-propyl group may enhance membrane permeability, potentially leading to improved bioavailability and cellular uptake compared to smaller analogs.

Further research should focus on the direct synthesis and biological evaluation of this compound to confirm these predicted activities and establish a concrete data profile. Subsequent derivatization of the core structure—by modifying the propyl group, altering its position on the ring, or adding substituents—will be crucial for optimizing potency and selectivity, paving the way for the development of novel therapeutic agents.

References

(4-Propylphenyl)thiourea: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of (4-Propylphenyl)thiourea in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen- and sulfur-containing rings being prevalent motifs in a vast array of pharmaceuticals.[1][2][3] this compound is a highly valuable and versatile precursor for the synthesis of a diverse range of these heterocyclic systems. Its utility stems from the reactive thiourea moiety, which contains nucleophilic nitrogen and sulfur atoms, making it an ideal building block for cyclization reactions.[4][5] The presence of the 4-propylphenyl group can also impart favorable pharmacokinetic properties to the resulting heterocyclic derivatives, making this precursor particularly attractive for drug discovery programs.[6][7]

This guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of heterocycles: thiazoles, pyrimidines, and 1,3,4-thiadiazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: Synthesis of 2-Amino-4-arylthiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring.[1][8] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, this compound.[1][9] The reaction is known for its high yields and operational simplicity.[1][10]

Reaction Mechanism: A Stepwise Look

The mechanism of the Hantzsch thiazole synthesis is a well-established pathway.[1][9] The reaction commences with a nucleophilic attack by the sulfur atom of the thiourea on the electrophilic carbon of the α-haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product.[1]

// Nodes Thiourea [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Haloketone [label="α-Haloketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="S-Alkylation\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Thiazole [label="2-(4-Propylphenyl)amino-4-arylthiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Thiourea -> Intermediate1 [label="SN2 Attack", color="#34A853", fontcolor="#34A853"]; Haloketone -> Intermediate1 [color="#34A853"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization", color="#EA4335", fontcolor="#EA4335"]; Intermediate2 -> Thiazole [label="Dehydration", color="#FBBC05", fontcolor="#FBBC05"]; }

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-((4-propylphenyl)amino)-4-phenylthiazole

This protocol details the synthesis of a representative thiazole derivative using this compound and 2-bromoacetophenone.

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (5.0 mmol) and 2-bromoacetophenone (5.0 mmol).

  • Add 20 mL of methanol to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of 5% Na₂CO₃ solution and stir for 15 minutes to neutralize the hydrobromic acid formed during the reaction.[1]

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration through a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain pure 2-((4-propylphenyl)amino)-4-phenylthiazole.

Data Presentation:

ReactantMolar Mass ( g/mol )Moles (mmol)Mass (g)
This compound194.305.00.972
2-Bromoacetophenone199.055.00.995

Expected Outcome: A crystalline solid. The yield should be in the range of 80-90%.

Part 2: Synthesis of Pyrimidine Derivatives

Pyrimidines are a fundamentally important class of heterocycles, forming the core structure of nucleobases in DNA and RNA.[3] Substituted pyrimidines exhibit a wide range of biological activities.[11][12] this compound can be utilized in the synthesis of pyrimidine-2-thiones through condensation with 1,3-dicarbonyl compounds or their equivalents, such as chalcones.[3][13]

Reaction Mechanism: Biginelli-type Reaction

The synthesis of pyrimidines from thiourea and a 1,3-dicarbonyl compound often follows a Biginelli-type reaction pathway. This involves the acid- or base-catalyzed condensation of the reactants to form a dihydropyrimidine intermediate, which can then be oxidized to the aromatic pyrimidine.

// Nodes Thiourea [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyl [label="1,3-Dicarbonyl Compound\n(e.g., Chalcone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Michael Adduct", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Cyclized Dihydropyrimidine", fillcolor="#FFFFFF", fontcolor="#202124"]; Pyrimidine [label="4,6-Diaryl-1-(4-propylphenyl)\n-pyrimidine-2(1H)-thione", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Thiourea -> Intermediate1 [label="Michael Addition", color="#34A853", fontcolor="#34A853"]; Dicarbonyl -> Intermediate1 [color="#34A853"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCondensation", color="#EA4335", fontcolor="#EA4335"]; Intermediate2 -> Pyrimidine [label="Dehydration/\nOxidation", color="#FBBC05", fontcolor="#FBBC05"]; }

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 4,6-diphenyl-1-(4-propylphenyl)pyrimidine-2(1H)-thione

This protocol describes the synthesis of a pyrimidine-2-thione derivative from this compound and a chalcone.

Materials:

  • This compound

  • 1,3-Diphenylprop-2-en-1-one (Chalcone)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve potassium hydroxide (10 mmol) in 40 mL of ethanol with gentle heating.

  • To this solution, add this compound (10 mmol) and 1,3-diphenylprop-2-en-1-one (10 mmol).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.

  • The precipitated solid is the crude product. Collect it by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent like ethanol or acetic acid to obtain the pure pyrimidine-2-thione.

Data Presentation:

ReactantMolar Mass ( g/mol )Moles (mmol)Mass (g)
This compound194.30101.94
Chalcone208.26102.08
Potassium Hydroxide56.11100.56

Expected Outcome: A colored crystalline solid with a yield typically ranging from 70-85%.

Part 3: Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another important class of heterocyclic compounds with a wide spectrum of biological activities.[14][15] this compound can serve as a key precursor for the synthesis of 2-amino-1,3,4-thiadiazole derivatives through cyclization with acylating or oxidizing agents. A common method involves the initial formation of a thiosemicarbazide, which is then cyclized.

Reaction Mechanism: Oxidative Cyclization

The synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazones often involves an oxidative cyclization. The thiosemicarbazone, formed from a thiosemicarbazide and an aldehyde, undergoes intramolecular cyclization with the loss of two hydrogen atoms, facilitated by an oxidizing agent.

// Nodes Thiourea [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiosemicarbazide [label="4-(4-Propylphenyl)\nthiosemicarbazide", fillcolor="#FFFFFF", fontcolor="#202124"]; Aldehyde [label="Aromatic Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiosemicarbazone [label="Thiosemicarbazone\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Thiadiazole [label="2-(4-Propylphenyl)amino-5-aryl\n-1,3,4-thiadiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Thiourea -> Thiosemicarbazide [label="Nucleophilic\nSubstitution", color="#34A853", fontcolor="#34A853"]; Hydrazine -> Thiosemicarbazide [color="#34A853"]; Thiosemicarbazide -> Thiosemicarbazone [label="Condensation", color="#EA4335", fontcolor="#EA4335"]; Aldehyde -> Thiosemicarbazone [color="#EA4335"]; Thiosemicarbazone -> Thiadiazole [label="Oxidative\nCyclization", color="#FBBC05", fontcolor="#FBBC05"]; }

Caption: Synthetic pathway to 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of N-(4-propylphenyl)-5-phenyl-1,3,4-thiadiazol-2-amine

This two-step protocol outlines the synthesis of a 1,3,4-thiadiazole derivative.

Step 1: Synthesis of 4-(4-propylphenyl)thiosemicarbazide

Materials:

  • (4-Propylphenyl)isothiocyanate (prepared from (4-propylaniline) and thiophosgene, or purchased)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve (4-Propylphenyl)isothiocyanate (10 mmol) in 30 mL of ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add hydrazine hydrate (10 mmol) dropwise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • The precipitated white solid is the desired thiosemicarbazide. Collect it by filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of N-(4-propylphenyl)-5-phenyl-1,3,4-thiadiazol-2-amine

Materials:

  • 4-(4-Propylphenyl)thiosemicarbazide

  • Benzaldehyde

  • Ferric chloride (FeCl₃)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, take a mixture of 4-(4-propylphenyl)thiosemicarbazide (5 mmol) and benzaldehyde (5 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) and reflux the mixture for 2 hours to form the thiosemicarbazone.

  • To the same flask, add an aqueous solution of ferric chloride (10 mmol) and continue to reflux for another 4-6 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • Make the solution alkaline by adding a dilute ammonia solution.

  • Filter the resulting solid, wash it thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to get pure N-(4-propylphenyl)-5-phenyl-1,3,4-thiadiazol-2-amine.

Data Presentation:

Reactant (Step 2)Molar Mass ( g/mol )Moles (mmol)Mass (g)
4-(4-Propylphenyl)thiosemicarbazide209.3251.05
Benzaldehyde106.1250.53
Ferric Chloride162.20101.62

Expected Outcome: A crystalline solid with yields typically in the range of 60-75%.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in this guide for the synthesis of thiazoles, pyrimidines, and 1,3,4-thiadiazoles are robust and can be adapted for the creation of a wide array of derivatives for further investigation in drug discovery and materials science. The mechanistic insights provided should aid researchers in troubleshooting and optimizing these synthetic transformations.

References

Application Note: Quantitative Analysis of (4-Propylphenyl)thiourea using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantitative determination of (4-Propylphenyl)thiourea. The primary analytical technique described is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a method chosen for its specificity, sensitivity, and wide applicability in pharmaceutical analysis.[1] This document provides a step-by-step protocol, explains the rationale behind the methodological choices, and outlines the validation of the method in accordance with international guidelines to ensure trustworthy and reproducible results.

Introduction

This compound (CAS: 175205-18-2, Molecular Formula: C10H14N2S, Molecular Weight: 194.3 g/mol ) is an organic compound belonging to the thiourea class of molecules.[2] Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including potential antimicrobial, antifungal, and anticonvulsant properties.[3][4] As with any potential therapeutic agent, the accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments.

This guide is designed to provide researchers and drug development professionals with a comprehensive protocol for the reliable quantification of this compound. The method described herein is based on established principles of chromatography and has been designed to be both robust and readily implementable in a standard analytical laboratory.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175205-18-2[2]
Molecular Formula C10H14N2S[2]
Molecular Weight 194.3 g/mol [2]
Appearance White to off-white solidAssumed based on similar compounds
Solubility Soluble in organic solvents like methanol, acetonitrileAssumed based on structure

Recommended Analytical Method: RP-HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally labile compounds like thiourea derivatives.[1] A reversed-phase C18 column is selected due to its versatility and ability to retain moderately non-polar compounds like this compound. UV detection is chosen for its simplicity and the presence of a chromophore in the analyte's structure.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram:

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: General experimental workflow for HPLC analysis of this compound.

Detailed Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3.2.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA common mobile phase for thiourea derivatives, offering good separation. Phosphoric acid helps to ensure peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 236 nmA suitable wavelength for the detection of thiourea compounds, as indicated in the literature for similar analytes.[5]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

3.2.4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.5. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for its intended purpose.[6]

Validation Parameters

The following diagram illustrates the key parameters for analytical method validation:

validation Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

References

Application Note & Protocol: Screening the Antimicrobial Activity of (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing (4-Propylphenyl)thiourea for antimicrobial activity screening. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide details the scientific rationale, necessary materials, step-by-step experimental protocols for synthesis and antimicrobial evaluation, and guidance on data interpretation. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3][4][5]

Introduction: The Scientific Rationale

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiourea derivatives (R¹R²N)(R³R⁴N)C=S, are versatile pharmacophores known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1][2][6] Their mechanism of action is multifaceted; studies suggest they can interfere with crucial biological processes by inhibiting enzymes essential for pathogen survival or disrupting cell wall integrity.[6][7][8][9] Specifically, some thiourea derivatives have been shown to target enzymes involved in bacterial cell wall biosynthesis, such as muramyl ligases, or act as topoisomerase inhibitors.[8]

The structure of this compound, featuring a lipophilic propyl-substituted phenyl ring, suggests the potential for enhanced cell membrane penetration, a key attribute for effective antimicrobial agents. The thiocarbonyl group (C=S) is a critical feature, often involved in binding to biological targets. This application note outlines a systematic approach to synthesize and evaluate the antimicrobial potential of this specific derivative against a panel of clinically relevant microorganisms.

Synthesis of this compound

The synthesis of N-aryl thioureas is typically achieved through a nucleophilic addition reaction between an aryl isothiocyanate and an amine.[10][11] In this case, the reaction involves 4-propylaniline and a source of thiocyanate. A common and effective method involves the in situ generation of an acyl isothiocyanate from an acid chloride and ammonium thiocyanate, which then reacts with the desired amine.[10]

Materials & Reagents
  • 4-Propylaniline

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Synthetic Protocol

Step 1: Preparation of Benzoyl Isothiocyanate (Intermediate)

  • In a dry round-bottom flask under a fume hood, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.

  • With vigorous stirring, add benzoyl chloride (1.0 equivalent) dropwise to the solution at room temperature. An exothermic reaction will occur, and a white precipitate of ammonium chloride will form.[12]

  • After the addition is complete, gently reflux the mixture for 30-60 minutes to ensure complete reaction.

  • Cool the mixture to room temperature. The resulting orange-red solution containing benzoyl isothiocyanate is used directly in the next step without isolation.[12]

Step 2: Synthesis of N-Benzoyl-N'-(4-propylphenyl)thiourea

  • To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 4-propylaniline (1.0 equivalent) in acetone dropwise while stirring.

  • Maintain the reaction at room temperature and stir for 2-4 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting amine), pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash it with water, and then with a small amount of cold hexane.

Step 3: Hydrolysis to this compound

  • Suspend the crude N-benzoyl-N'-(4-propylphenyl)thiourea in an aqueous solution of sodium hydroxide (e.g., 5-10%).

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the benzoyl group.

  • Cool the reaction mixture and carefully neutralize it with hydrochloric acid until a precipitate forms.

  • Filter the solid product, wash thoroughly with water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Antimicrobial Activity Screening Protocols

Antimicrobial susceptibility testing is performed to determine the efficacy of a compound against a range of microorganisms. The following protocols are based on CLSI and ASM guidelines.[3][13][14]

Materials & Reagents
  • This compound: Synthesized and purified.

  • Solvent: Dimethyl sulfoxide (DMSO, sterile) for stock solution preparation. Thiourea is known to be soluble in DMSO.[15]

  • Microbial Strains (ATCC Quality Control Strains Recommended):

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)[16]

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)[16]

    • Yeast/Fungus: Candida albicans (ATCC 90028)

  • Culture Media:

    • Mueller-Hinton Agar (MHA) for disk diffusion.[1]

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.

    • Sabouraud Dextrose Agar/Broth for fungal culture.

  • Equipment & Consumables:

    • Sterile 96-well microtiter plates

    • Sterile paper disks (6 mm diameter)

    • Sterile cotton swabs

    • Incubator (35°C ± 2°C)

    • Micropipettes and sterile tips

    • Spectrophotometer or McFarland turbidity standards (0.5 standard)

    • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

    • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

Protocol 1: Agar Disk Diffusion (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity.[7][13]

Step 1: Preparation of Inoculum

  • From a pure, overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Use this suspension within 15 minutes.

Step 2: Inoculation of Agar Plate

  • Dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab against the inside of the tube to remove excess liquid.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions (rotating the plate approximately 60° each time) to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Step 3: Application of Disks

  • Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mg/mL.

  • Aseptically impregnate sterile paper disks with a known amount of the test compound solution (e.g., 20 µL to yield 200 µ g/disk ).

  • Allow the solvent to evaporate completely in a sterile environment.

  • Using sterile forceps, place the impregnated disks, along with a positive control antibiotic disk and a negative control disk (impregnated with DMSO only), onto the inoculated agar surface. Ensure disks are at least 24 mm apart.[1]

  • Gently press the disks to ensure complete contact with the agar.

Step 4: Incubation and Interpretation

  • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours (48 hours for fungi).

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).

  • A zone of inhibition indicates that the compound has antimicrobial activity. The larger the zone, the more susceptible the organism is to the compound at that concentration. The DMSO-only disk should show no zone of inhibition.

Diagram 1: Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_screen Screening & Analysis A Synthesize & Purify This compound B Prepare Stock Solution (in DMSO) A->B D Agar Disk Diffusion (Qualitative) B->D F Broth Microdilution (Quantitative) B->F C Prepare Microbial Inoculum (0.5 McFarland) C->D C->F E Measure Zones of Inhibition (mm) D->E E->F Inform concentration range for MIC I Data Analysis & Interpretation E->I G Determine MIC (µg/mL) F->G H Determine MBC/MFC (µg/mL) G->H H->I

Caption: Workflow for synthesis, screening, and quantitative analysis of this compound.

Protocol 2: Broth Microdilution (Quantitative Analysis - MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Step 1: Preparation of Compound Dilutions

  • Prepare a stock solution of this compound in CAMHB (or appropriate broth) at twice the highest desired final concentration. Note that a small amount of DMSO (e.g., up to 1%) may be needed for initial solubilization before dilution in broth.

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the high-concentration compound solution to the first column of wells, resulting in the highest test concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to a desired final concentration (e.g., from 512 µg/mL down to 1 µg/mL). Discard the final 100 µL from the last column.

Step 2: Inoculum Preparation and Plate Inoculation

  • Prepare the microbial inoculum as described in the disk diffusion protocol (0.5 McFarland).

  • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

  • Include controls on each plate:

    • Growth Control: Wells with broth and inoculum, but no compound.

    • Sterility Control: Wells with broth only.

    • Positive Control: A known antibiotic serially diluted and inoculated.

Step 3: Incubation and MIC Determination

  • Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.

Protocol 3: MBC/MFC Determination

The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that kills ≥99.9% of the initial inoculum.

Step 1: Subculturing from MIC Plate

  • Following MIC determination, take a 10-20 µL aliquot from all the clear wells (at and above the MIC).

  • Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate (MHA or Sabouraud).

  • Also, plate an aliquot from the growth control well to ensure the viability of the organism.

Step 2: Incubation and MBC/MFC Determination

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plate, indicating a ≥99.9% kill rate.

Data Analysis and Interpretation

Proper analysis requires careful recording of results and comparison with controls.

Expected Results

Based on published data for structurally similar N-aryl thiourea derivatives, this compound is anticipated to show activity primarily against Gram-positive bacteria and fungi.[4][6] Halogenated and alkylated phenyl thioureas have demonstrated significant inhibitory effects against S. aureus and various fungal species.[4][6]

Table 1: Representative Antimicrobial Activity Data for N-Aryl Thiourea Derivatives

Compound Class Organism MIC Range (µg/mL) Reference
Halogenated Phenyl Thioureas Staphylococcus aureus 2 - 32 [6]
Halogenated Phenyl Thioureas Staphylococcus epidermidis 2 - 32 [6]
Fluoro-substituted Thioureas Bacillus subtilis 1.95 - 15.63 [16]
Fluoro-substituted Thioureas Aspergillus fumigatus 1.95 - 15.63 [16]
N-Alkylphenyl Thioureas Escherichia coli > 256 [7]

| N-Alkylphenyl Thioureas | MRSA Strains | 2 - 16 |[7] |

Note: This table presents example data from related compounds to provide a contextual framework for expected results. Actual MIC values for this compound must be determined experimentally.

Interpreting the Data
  • Bacteriostatic vs. Bactericidal: If the MBC is significantly higher (e.g., >4x) than the MIC, the compound is generally considered bacteriostatic. If the MBC is close to the MIC (e.g., ≤4x), it is considered bactericidal.

  • Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad-spectrum agent. Activity limited to one class suggests a narrow spectrum. Many thiourea derivatives show selective activity against Gram-positive bacteria due to differences in the bacterial cell wall structure.[9]

  • Structure-Activity Relationship (SAR): The propyl group on the phenyl ring likely increases lipophilicity. Compare the activity of this compound with non-alkylated or differently substituted analogs to understand how this group influences antimicrobial potency.

Diagram 2: Putative Mechanism of Action for Thiourea Derivatives

G cluster_bacterium Bacterial Cell cluster_targets Intracellular Targets Compound This compound Membrane Cell Membrane Penetration Compound->Membrane Enzyme Enzyme Inhibition (e.g., Mur Ligase, Topoisomerase) Membrane->Enzyme CellWall Cell Wall Synthesis Disruption Membrane->CellWall Homeostasis Metabolic Homeostasis Disruption (e.g., NAD+/NADH) Membrane->Homeostasis Inhibition Inhibition of Growth (Bacteriostatic) Enzyme->Inhibition Death Cell Death (Bactericidal) CellWall->Death Homeostasis->Death Inhibition->Death At higher conc.

Caption: Potential mechanisms by which thiourea derivatives exert antimicrobial effects.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the parent compound, thiourea, should be used for guidance.

  • Hazard Class: Thiourea is classified as harmful if swallowed, a skin irritant, and may cause an allergic skin reaction. It is also suspected of causing cancer and damaging fertility or the unborn child.

  • Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Troubleshooting

IssuePossible CauseSolution
No zone of inhibition Compound is inactive; Compound concentration is too low; Compound is insoluble/precipitated on the disk.Test a higher concentration; Verify solubility in the chosen solvent and ensure it doesn't precipitate upon application to the disk.
Inconsistent MIC results Inoculum density is incorrect; Contamination; Pipetting errors during serial dilution.Strictly adhere to the 0.5 McFarland standard; Use aseptic techniques throughout; Calibrate pipettes and use proper technique.
Growth in sterility control well Contamination of broth or microtiter plate.Use fresh, sterile materials and maintain aseptic technique. Repeat the assay.
Poor/no growth in growth control Inoculum is not viable; Incorrect incubation conditions.Use a fresh culture for inoculum preparation; Verify incubator temperature and atmosphere.

Conclusion

This compound represents a compound of interest for antimicrobial drug discovery. The protocols outlined in this application note provide a standardized, robust framework for its synthesis and biological evaluation. By following established methodologies for disk diffusion and broth microdilution, researchers can generate reliable and reproducible data to accurately assess its antimicrobial spectrum and potency. This systematic approach is the critical first step in evaluating its potential as a lead compound for the development of new antimicrobial therapies.

References

Application Notes & Protocols for (4-Propylphenyl)thiourea Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, thiourea derivatives have emerged as a versatile and promising scaffold.[1] These organosulfur compounds, characterized by the SC(NH₂)₂ core, exhibit a wide spectrum of biological activities, including notable anticancer properties.[1][2] Their efficacy often stems from their ability to interact with multiple biological targets, inhibiting key pathways involved in cancer progression and overcoming drug resistance.[3][4]

This guide focuses on N,N'-disubstituted thioureas, particularly those incorporating a (4-propylphenyl) moiety. The inclusion of the propyl group, a moderately lipophilic alkyl chain, is a strategic design element aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability and facilitate hydrophobic interactions within the binding pockets of target proteins. This document provides a comprehensive overview of the mechanistic rationale, synthetic protocols, and bio-evaluative methodologies for investigating (4-propylphenyl)thiourea derivatives as a potential new class of anticancer therapeutics.

Section 1: Mechanistic Rationale - Targeting Key Oncogenic Pathways

This compound derivatives, like other N,N'-diarylthioureas, are not single-target agents. Their therapeutic potential lies in their ability to engage with a variety of validated cancer targets. The thiourea backbone (N-C(S)-N) is an excellent hydrogen bond donor and acceptor, allowing it to form stable complexes with the amino acid residues in enzyme active sites.[5]

Key mechanisms of action for this class of compounds include:

  • Inhibition of Protein Tyrosine Kinases (PTKs): Many PTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), are overactive in cancer cells, promoting uncontrolled proliferation and angiogenesis.[6][7] Thiourea derivatives can act as competitive inhibitors in the ATP-binding pocket of these kinases, disrupting downstream signaling cascades like the RAS-RAF-MAPK pathway.[5]

  • Induction of Apoptosis: These compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by inducing DNA damage, which activates an intrinsic apoptotic pathway leading to the upregulation of key executioner enzymes like caspase-3.[4]

  • Cell Cycle Arrest: A hallmark of cancer is the dysregulation of the cell cycle. Certain thiourea derivatives can halt cell cycle progression, frequently at the S phase or G2/M checkpoint, preventing cancer cells from dividing and proliferating.[1][4]

The following diagram illustrates the multi-targeted mechanism of action typical for diaryl thiourea derivatives.

Thiourea_MoA cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage DNA Damage DNA_Damage->Apoptosis Thiourea This compound Derivative Thiourea->RTK Thiourea->RAF Thiourea->DNA_Damage

Caption: Multi-target mechanism of this compound derivatives.

Section 2: Synthesis Protocol

The synthesis of N-aryl-N'-(4-propylphenyl)thioureas is typically achieved through a straightforward and high-yielding nucleophilic addition reaction. The protocol below describes the synthesis of a representative compound, 1-(Aryl)-3-(4-propylphenyl)thiourea, from 4-propylaniline and an appropriate aryl isothiocyanate.

Protocol 2.1: Synthesis of 1-(Aryl)-3-(4-propylphenyl)thiourea

Rationale: This protocol utilizes the reaction between an amine (4-propylaniline) and an isothiocyanate. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable thiourea linkage. Acetone is a common solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal post-reaction.

Materials:

  • 4-Propylaniline

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)

  • Acetone (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol, or hexane/ethyl acetate mixture)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-propylaniline (1.0 eq) in anhydrous acetone (10-15 mL per gram of aniline).

  • Addition: While stirring at room temperature, add the selected aryl isothiocyanate (1.0 eq) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC (typically eluting with a 4:1 hexane:ethyl acetate mixture). The reaction is often complete within 2-4 hours.

    • Scientist's Note: For less reactive starting materials, the mixture can be gently heated to reflux (approx. 56°C for acetone) to increase the reaction rate.

  • Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the acetone using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or another suitable solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Section 3: In Vitro Evaluation Protocols

A tiered approach is essential for evaluating the anticancer potential of newly synthesized compounds. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for the most potent candidates.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation Synthesis Synthesis & Purification of Derivatives MTT MTT Cytotoxicity Assay (IC50 Determination) Synthesis->MTT Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) + Normal Cell Line (e.g., HaCaT) Apoptosis Apoptosis Assay (Annexin V / PI Staining) MTT->Apoptosis Select Potent & Selective Hits Cell_Cycle Cell Cycle Analysis (PI Staining) MTT->Cell_Cycle Select Potent & Selective Hits Cell_Lines->MTT

Caption: Tiered workflow for in vitro evaluation of anticancer agents.

Protocol 3.1: MTT Cytotoxicity Assay

Rationale: This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of cells. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, SW480 colon) and a non-cancerous cell line (e.g., HaCaT keratinocytes) for selectivity assessment.[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include "untreated" (medium only) and "vehicle" (medium with 0.5% DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in living cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3.2: Annexin V/PI Apoptosis Assay

Rationale: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[4][9]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiourea derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer. The results will quadrant the cell population:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Section 4: Structure-Activity Relationship (SAR) Insights

The anticancer activity of diaryl thioureas is highly dependent on the nature and position of substituents on the aryl rings.[10] The (4-propylphenyl) group serves as one of the two key aryl moieties.

Key Pharmacophoric Features:

  • Thiourea Core: Essential for hydrogen bonding with target proteins.

  • Aryl Ring 1 (Ar¹): The (4-propylphenyl) group. The propyl substituent increases lipophilicity, which can enhance cell membrane penetration and hydrophobic interactions in the target's binding site.

  • Aryl Ring 2 (Ar²): The activity is significantly modulated by substituents on this second ring. Electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or trifluoromethyl (-CF₃) often increase cytotoxic potency.[7][11]

SAR_Pharmacophore cluster_0 General Structure: N-Aryl-N'-(4-propylphenyl)thiourea structure Ar²—NH—C(=S)—NH—Ar¹ Ar1 Ar¹ = (4-Propylphenyl) Ring • Increases lipophilicity • Hydrophobic interactions Ar2 Ar² = Second Aryl Ring • Site for modification • EWGs often enhance activity Core Thiourea Core • H-bond donor/acceptor

Caption: Key pharmacophoric features for SAR analysis.

Data on Representative Diaryl Thiourea Derivatives

The following table summarizes IC₅₀ data from the literature for various diaryl thiourea derivatives against different cancer cell lines, illustrating the impact of substitution on the second aryl ring. This provides a predictive framework for designing novel (4-propylphenyl) analogues.

Compound Class (Ar²)Cancer Cell LineIC₅₀ (µM)Citation
3,5-di(CF₃)phenylMOLT-3 (Leukemia)5.07[11]
3,4-dichlorophenylSW620 (Colon Cancer)1.5[7]
4-CF₃-phenylPC3 (Prostate Cancer)6.9[7]
4-chlorophenylSW620 (Colon Cancer)7.6[7]
4-fluorophenylMOLT-3 (Leukemia)1.20[11]
Phenyl (unsubstituted)MCF-7 (Breast Cancer)338.3[12]

Interpretation: The data clearly indicates that derivatives with strong electron-withdrawing groups (like -CF₃ and -Cl) on the second phenyl ring exhibit significantly higher potency (lower IC₅₀ values) compared to unsubstituted derivatives.[7][11] This suggests that synthesizing this compound derivatives where the second aryl ring is substituted with one or more halogens or trifluoromethyl groups is a highly promising strategy for developing potent anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for multi-targeted activity make these compounds attractive candidates for further investigation. The protocols and insights provided in this guide offer a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of this chemical series.

Future research should focus on synthesizing a library of derivatives with diverse electronic and steric properties on the second aryl ring to build a comprehensive SAR profile. Promising lead compounds identified through in vitro assays should be advanced to in vivo studies using animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.[4]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of (4-Propylphenyl)thiourea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (4-propylphenyl)thiourea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Introduction

This compound is a disubstituted thiourea derivative with potential applications in medicinal chemistry and materials science. The synthesis of aryl thioureas is generally straightforward; however, achieving high yields consistently can be challenging due to factors such as reagent stability, reaction conditions, and potential side reactions. This guide provides practical, experience-based insights to overcome common hurdles in its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and reliable methods for synthesizing this compound involve the reaction of 4-propylaniline with a thiocarbonyl source. The three primary routes are:

  • From 4-propylphenyl isothiocyanate and ammonia: This is often the most direct route if the isothiocyanate is available. The reaction is typically high-yielding.

  • From 4-propylaniline and an isothiocyanate source: A common method involves reacting 4-propylaniline with a salt of thiocyanic acid (like ammonium thiocyanate) under acidic conditions to generate the isothiocyanate in situ, which then reacts with an amine.

Q2: My yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors. The most common culprits include:

  • Poor quality or degradation of starting materials: 4-propylaniline can oxidize and darken over time, and isothiocyanates can be moisture-sensitive.[2]

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.[3]

  • Side reactions: The formation of unwanted byproducts, such as symmetrical N,N'-dithis compound, can consume the starting material.

  • Losses during workup and purification: The product may be lost during extraction, filtration, or recrystallization steps.[2]

Q3: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting materials (4-propylaniline) from the product. The disappearance of the limiting reactant, as visualized on the TLC plate, indicates the reaction's completion.[4]

Q4: What is the best method for purifying the final product?

Recrystallization is generally the most effective method for purifying this compound. Suitable solvents include ethanol, methanol, or aqueous ethanol. If recrystallization is insufficient to remove impurities, column chromatography on silica gel can be employed.[3][4]

Visualizing Synthetic Pathways

Synthesis_Pathways_Thiourea cluster_0 Starting Materials cluster_1 Synthetic Methods 4-Propylaniline 4-Propylaniline Isothiocyanate_Route Reaction with Isothiocyanate 4-Propylaniline->Isothiocyanate_Route CS2_Route Reaction with Carbon Disulfide (CS2) 4-Propylaniline->CS2_Route Ammonium_Thiocyanate_Route Reaction with Ammonium Thiocyanate 4-Propylaniline->Ammonium_Thiocyanate_Route Thiocarbonyl Source Thiocarbonyl Source Thiocarbonyl Source->Isothiocyanate_Route Thiocarbonyl Source->CS2_Route Thiocarbonyl Source->Ammonium_Thiocyanate_Route Product This compound Isothiocyanate_Route->Product CS2_Route->Product Ammonium_Thiocyanate_Route->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: Key synthetic routes to this compound.

Troubleshooting Guide for Low Yield

This section provides a structured approach to diagnosing and resolving issues leading to low yields in the synthesis of this compound.

Visualizing the Troubleshooting Workflow

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reagents Reagent Quality - Purity of 4-propylaniline - Stability of isothiocyanate - Anhydrous solvents Start->Check_Reagents Check_Conditions Reaction Conditions - Temperature too low/high - Insufficient reaction time - Inappropriate solvent Start->Check_Conditions Side_Reactions Side Reactions - Formation of symmetrical thiourea - Decomposition of intermediate Start->Side_Reactions Purification_Issues Purification Losses - Product loss during workup - Inefficient crystallization - Issues with chromatography Start->Purification_Issues Solution_Reagents Use freshly purified reagents. Store isothiocyanates properly. Use anhydrous solvents. Check_Reagents->Solution_Reagents Solution_Conditions Optimize temperature and time (monitor by TLC). Screen different solvents. Check_Conditions->Solution_Conditions Solution_Side_Reactions Control stoichiometry carefully. Consider in-situ generation of isothiocyanate. Side_Reactions->Solution_Side_Reactions Solution_Purification Optimize extraction and crystallization solvents. Careful handling during purification steps. Purification_Issues->Solution_Purification

Caption: A systematic approach to troubleshooting low product yield.

Detailed Troubleshooting Scenarios
Observed Problem Potential Cause Scientific Rationale & Recommended Solution
Reaction fails to initiate or proceeds very slowly (as per TLC). Low nucleophilicity of the amine. 4-Propylaniline is a reasonably good nucleophile, but its reactivity can be hampered by impurities or acidic contaminants. Solution: Ensure the 4-propylaniline is pure. If it has darkened, consider purification by distillation or filtration through a short plug of silica gel. Adding a non-nucleophilic base like triethylamine can also help to deprotonate the amine and increase its nucleophilicity.[4]
Degradation of the isothiocyanate source. Isothiocyanates can be sensitive to moisture and can degrade upon storage.[4] Solution: Use freshly prepared or purchased isothiocyanate. Store it in a cool, dark, and dry environment. Consider generating the isothiocyanate in situ from 4-propylaniline and a thiocarbonyl source like carbon disulfide or ammonium thiocyanate.[4][5]
Multiple spots on TLC, including a significant amount of starting material. Incomplete reaction or suboptimal conditions. The reaction may not have reached completion due to insufficient time or a non-optimal temperature.[2] Solution: Increase the reaction time and continue to monitor by TLC. Gentle heating can often drive the reaction to completion, but be cautious of potential side reactions at higher temperatures.[3] The choice of solvent is also critical; polar aprotic solvents like THF or acetonitrile are generally effective.[3]
A major byproduct is observed on TLC. Formation of symmetrical N,N'-dithis compound. This is a common side reaction, especially when generating the isothiocyanate in situ. The intermediate isothiocyanate can react with another molecule of 4-propylaniline.[4] Solution: Carefully control the stoichiometry of the reactants. A two-step, one-pot approach can be effective: first, form the isothiocyanate intermediate, and then add the second amine equivalent (in this case, ammonia or an ammonium salt).[4]
Good conversion by TLC, but low isolated yield. Product loss during workup and purification. This compound may have some solubility in the aqueous phase during extraction or in the mother liquor during recrystallization.[2] Solution: Minimize the volume of solvent used for recrystallization and cool the solution thoroughly to maximize precipitation. If using extraction, ensure the pH is adjusted to keep the product in the organic phase. Perform multiple extractions with smaller volumes of solvent.[3]

Experimental Protocols

Protocol 1: Synthesis from 4-Propylaniline and Ammonium Thiocyanate

This protocol describes the in situ generation of 4-propylphenyl isothiocyanate followed by its reaction to form the target thiourea.

Materials:

  • 4-Propylaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-propylaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution in an ice bath.

  • Add a solution of ammonium thiocyanate (1.1 equivalents) in water dropwise with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, the product often precipitates. Collect the solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or aqueous ethanol.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further, cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

Technical Support Center: Purification of Crude (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (4-Propylphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the purification of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges in your experiments.

Introduction

This compound is a disubstituted thiourea derivative with potential applications in medicinal chemistry and materials science. The purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications. Synthetic routes to this compound can yield a crude product containing unreacted starting materials, by-products, and other impurities. This guide outlines the most effective techniques for its purification, focusing on recrystallization and column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.

Recrystallization Issues

Problem Potential Cause(s) Solution(s)
Low or No Crystal Yield 1. Excessive solvent was used: This is the most common reason for poor crystal recovery as the solution does not reach saturation upon cooling. 2. The compound is too soluble in the cold solvent: The chosen solvent may not be ideal for this specific thiourea derivative. 3. Premature crystallization during hot filtration: If this step was performed, the compound may have crystallized on the filter paper or in the funnel.1. Concentrate the solution: Evaporate some of the solvent to increase the concentration of this compound and attempt to crystallize again. 2. Select a different solvent: Conduct small-scale solubility tests to find a solvent in which the compound has low solubility at room temperature and high solubility when hot. Ethanol or a hexane-ethanol mixture are often good starting points for arylthioureas.[1][2] 3. Pre-heat the filtration apparatus: Ensure the funnel and receiving flask are hot to prevent a sudden drop in temperature during filtration.[3]
Formation of an Oil Instead of Crystals ("Oiling Out") 1. The melting point of the solute is lower than the boiling point of the solvent: This can cause the compound to melt before it dissolves. 2. Rapid cooling of the solution: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice. 3. High concentration of impurities: Impurities can interfere with crystal formation.1. Reheat and add more solvent: Re-dissolve the oil by heating the solution and add a small amount of additional solvent. Allow it to cool more slowly.[3] 2. Use a lower boiling point solvent: Select a solvent with a boiling point below the melting point of this compound. 3. Consider preliminary purification: If significant impurities are suspected, a preliminary purification by column chromatography might be necessary.[3]
Crystals Do Not Form Even After Cooling 1. Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its normal solubility, but crystal nucleation has not occurred.1. Induce crystallization:     a. Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.     b. Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.     c. Further cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[3]
Colored Impurities in Crystals 1. Colored by-products from the synthesis are co-crystallizing with the product. 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.[3]

Column Chromatography Issues

Problem Potential Cause(s) Solution(s)
Poor Separation of Compound from Impurities 1. Inappropriate solvent system (eluent): The polarity of the eluent may be too high or too low, resulting in poor differentiation between the compound and impurities on the stationary phase. 2. Column overloading: Too much crude material was loaded onto the column.1. Optimize the eluent system: Use thin-layer chromatography (TLC) to test different solvent systems. A good starting point for arylthioureas is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[4][5] Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for this compound. 2. Use an appropriate amount of stationary phase: A general rule is to use 20-50 times the weight of the crude sample in silica gel or alumina.[6]
Compound Does Not Elute from the Column 1. The eluent is not polar enough. 2. The compound may be decomposing on the silica gel, which is slightly acidic. 1. Increase the eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system.[7] For example, start with 10% ethyl acetate in hexane and gradually increase to 20%, 30%, etc. 2. Deactivate the silica gel: Flush the column with a solvent system containing a small amount of triethylamine (1-3%) before loading your compound to neutralize the acidic sites.[5]
Cracked or Channeled Column 1. Improper packing of the stationary phase. 1. Repack the column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude this compound?

A1: Recrystallization is generally the most straightforward and cost-effective method for purifying solid organic compounds and should be the first approach attempted.[3] It is particularly effective for removing small amounts of impurities.

Q2: How do I choose a suitable recrystallization solvent for this compound?

A2: An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For arylthioureas, common and effective solvents include ethanol, acetonitrile, or mixtures such as hexane-ethanol.[1][2][8] It is highly recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific crude product.

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when recrystallization fails to provide a pure product, especially when dealing with complex mixtures of impurities or when the impurities have similar solubility profiles to this compound.[6] It is also useful for separating isomers or closely related by-products.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-layer chromatography (TLC) is an excellent tool for monitoring the progress of a purification. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visually assess the removal of impurities. The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.[9][10][11]

Q5: What are the expected spectroscopic characteristics of pure this compound?

  • ¹H NMR: Signals corresponding to the propyl group protons (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the phenyl ring), aromatic protons on the phenyl ring, and broad singlets for the N-H protons of the thiourea moiety.[1][9][10]

  • ¹³C NMR: Resonances for the carbons of the propyl group, the aromatic carbons, and a characteristic downfield signal for the C=S carbon of the thiourea.[1][9]

  • IR Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=S stretching (around 1550 cm⁻¹).[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound from a single solvent, such as ethanol.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent determined from solubility tests)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with swirling until the solid dissolves completely. If necessary, add small portions of hot ethanol until a clear solution is obtained.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should commence.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering soluble impurities.[3]

  • Drying: Dry the crystals thoroughly, either by air drying on the filter paper or in a desiccator under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl acetate (or other suitable eluents)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. Aim for an Rf value of approximately 0.3 for this compound.[7]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) or allow the eluent to flow through by gravity.

    • Continuously add eluent to the top of the column to prevent it from running dry.

  • Fraction Collection: Collect the eluent in small, labeled fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Workflow for Choosing a Purification Method

Purification_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, MP, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure column_chromatography Perform Column Chromatography purity_check1->column_chromatography Impure purity_check2 Check Purity of Fractions (TLC) column_chromatography->purity_check2 combine_fractions Combine Pure Fractions & Evaporate purity_check2->combine_fractions Pure Fractions Identified combine_fractions->pure_product

Caption: Decision workflow for purifying crude this compound.

Steps in Recrystallization

Recrystallization_Steps cluster_recrystallization Recrystallization Protocol dissolve 1. Dissolve crude product in minimum hot solvent filter 2. Hot filter (if needed) to remove insoluble impurities dissolve->filter cool 3. Cool slowly to allow crystal formation filter->cool isolate 4. Isolate crystals by vacuum filtration cool->isolate wash 5. Wash with ice-cold solvent isolate->wash dry 6. Dry the pure crystals wash->dry

Caption: Step-by-step process of purification by recrystallization.

References

Technical Support Center: Advanced Strategies for Thiourea Synthesis with Low Nucleophilicity Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with thiourea synthesis, specifically when using weakly nucleophilic amines such as electron-deficient anilines. The diminished reactivity of these amines can stall common synthetic routes, leading to low yields or complete reaction failure.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to overcome these synthetic hurdles. Our approach is built on explaining the causal chemical principles behind each strategy, ensuring you can not only solve your immediate problem but also make informed decisions in future experimental designs.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical progression from simple fixes to more advanced chemical strategies.

Q1: My standard reaction between an electron-deficient aniline and an isothiocyanate is failing or proceeding at an impractically slow rate. What are my initial troubleshooting steps?

This is the most common failure mode. The root cause is the poor nucleophilicity of the amine, whose lone pair is delocalized by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) on the aromatic ring. This reduces its ability to attack the electrophilic carbon of the isothiocyanate. Before resorting to entirely new synthetic routes, several adjustments to the reaction conditions should be attempted.

Causality: The goal of these initial steps is to increase the kinetic energy of the system or use a more favorable solvent environment to overcome the activation energy barrier without altering the core reagents.

Recommended Actions & Comparison:

StrategyPrincipleTypical ConditionsProsCons
Elevated Temperature Increases kinetic energy, leading to more frequent and energetic molecular collisions.Reflux in solvents like Toluene, Dioxane, or DMF (80-150 °C).Simple to implement.May cause degradation of sensitive substrates; potential for side-product formation.
Solvent Optimization Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates in the transition state, accelerating the reaction.[1]Switch from nonpolar (Toluene, DCM) to polar aprotic (DMF, DMSO) solvents.Can significantly increase reaction rates.Solvents can be difficult to remove; may require higher temperatures for removal.
Mechanochemistry (Ball Milling) Uses mechanical force to induce reactions, often in the absence of a solvent.[2] This method is highly effective for click-type reactions that are sluggish in solution.Automated mixer mill, 10-40 min at 30 Hz.Extremely fast, high yields, solvent-free ("green"), works well for electronically mismatched reactants.[2]Requires specialized ball-milling equipment.

Our Recommendation: Begin with solvent optimization. If the reaction remains sluggish, mechanochemistry is a powerful and often superior alternative to simply increasing the heat, as it frequently provides cleaner conversions in a fraction of the time.[2]

Q2: I've optimized the reaction conditions (heat, solvent) to no avail. How can I chemically activate my starting materials to force the reaction to proceed?

When thermal energy is insufficient, the next logical step is to lower the activation energy barrier through chemical means. This involves making the amine a better nucleophile or the thiocarbonyl source a much stronger electrophile.

Causality: The reaction's failure is a mismatch between the nucleophile and the electrophile. Enhancing either component can restore reactivity. While increasing the amine's nucleophilicity with a strong base is possible, it often leads to side reactions. Therefore, activating the thiocarbonyl source is a more robust strategy.

Below is a decision workflow for selecting an appropriate activation or alternative route.

G start Initial Reaction Failed cond1 Is the corresponding isocyanate available? start->cond1 strategy1 Strategy 1: Convert Isocyanate to Isothiocyanate in situ cond1->strategy1 Yes strategy2 Strategy 2: Use an Activated Thioacylating Agent cond1->strategy2 No path1 Yes path2 No sub1 React isocyanate with Lawesson's Reagent or P4S10 to form isothiocyanate, then add amine. strategy1->sub1 strategy3 Strategy 3: Two-Step: Form Urea, then Thionate strategy2->strategy3 If Strategy 2 fails or reagents are unavailable sub2 Use reagents like Thiocarbonyldiimidazole (TCDI) or TFAA-activated Di-Boc-Thiourea. strategy2->sub2 sub3 React amine with isocyanate to form urea. Thionate the stable urea intermediate with Lawesson's Reagent. strategy3->sub3 G cluster_0 Bifunctional Catalyst Thiourea Thiourea Moiety (H-Bond Donor) Amine Tertiary Amine (Brønsted Base) Electrophile Isothiocyanate (Electrophile) Thiourea->Electrophile H-Bonding Activates Electrophile Nucleophile Weakly Nucleophilic Amine (Nucleophile) Amine->Nucleophile H-Bonding / Deprotonation Activates Nucleophile

References

Technical Support Center: Navigating Isothiocyanate Stability in Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of working with isothiocyanates in thiourea and related syntheses. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile yet often sensitive isothiocyanate functional group. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common stability-related hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a consistently low yield in my thiourea synthesis. What are the most likely causes related to the isothiocyanate?

Low yields are frequently traced back to the stability and purity of the isothiocyanate starting material.[1][2] The primary culprits are:

  • Degradation of the Isothiocyanate: Isothiocyanates are electrophilic and susceptible to degradation, especially through hydrolysis if exposed to moisture.[3] They can also be sensitive to heat and pH.[4][5]

  • Poor Quality of Starting Material: Using an old or improperly stored isothiocyanate can introduce impurities that interfere with the reaction, leading to reduced yields and side product formation.[2]

  • Suboptimal Reaction Conditions: Factors like temperature, solvent choice, and reaction time can significantly impact the stability of the isothiocyanate throughout the course of the reaction.[6]

Q2: An unexpected byproduct is complicating my purification. What is it likely to be?

The most common byproducts stem from the degradation of the isothiocyanate or side reactions. Key possibilities include:

  • Corresponding Amine: Hydrolysis of the isothiocyanate (R-NCS) in the presence of water will yield the corresponding primary amine (R-NH₂) and carbonyl sulfide, which can further decompose.[7] This is a major degradation pathway.[7][8]

  • Symmetrical N,N'-Disubstituted Thioureas: If you are generating an isothiocyanate in situ from a primary amine and then adding a second, different amine to form an unsymmetrical thiourea, the highly reactive isothiocyanate intermediate can react with the starting amine before the second amine is introduced.[1][6]

  • N,N'-Dialkyl(or aryl)thioureas from Degradation: Under aqueous heating, isothiocyanates can degrade to amines, which can then react with remaining isothiocyanate to form symmetrical thioureas.[7][9]

Q3: How critical is the storage and handling of isothiocyanates?

Extremely critical. Proper storage is one of the most effective ways to ensure reproducible results. Isothiocyanates should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] Many are sensitive to moisture and can hydrolyze over time, even from atmospheric humidity. For long-term storage, refrigeration or freezing is recommended.[4] Always handle them in a well-ventilated fume hood, using dry glassware and solvents.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Product Yield

Low conversion is a multifaceted problem. This guide provides a logical workflow to diagnose the root cause.

G start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check fresh_itc Use Freshly Prepared or Purified Isothiocyanate reagent_check->fresh_itc Degradation Suspected dry_solvent Ensure Anhydrous Amine and Solvents reagent_check->dry_solvent Hydrolysis Suspected conditions_check Step 2: Evaluate Reaction Conditions reagent_check->conditions_check Reagents OK fresh_itc->conditions_check dry_solvent->conditions_check temp_adjust Increase Temperature for Sterically Hindered or Electron-Poor Amines conditions_check->temp_adjust Slow Reaction time_adjust Extend Reaction Time and Monitor by TLC/LC-MS conditions_check->time_adjust Incomplete Conversion solvent_adjust Switch to a Suitable Aprotic Solvent (THF, DCM, MeCN) conditions_check->solvent_adjust Solubility or Reactivity Issue advanced_check Step 3: Consider Advanced Strategies conditions_check->advanced_check Conditions OK end_point Yield Improved temp_adjust->end_point time_adjust->end_point solvent_adjust->end_point insitu_gen Use In-Situ Generation for Highly Unstable Isothiocyanates advanced_check->insitu_gen ITC Unstable catalyst Add a Non-Nucleophilic Base for Weakly Nucleophilic Amines advanced_check->catalyst Amine Unreactive insitu_gen->end_point catalyst->end_point

Caption: A step-by-step workflow for troubleshooting low thiourea yield.

  • Fresh Isothiocyanate: The -N=C=S group is highly electrophilic and prone to attack by nucleophiles, including water.[10] Over time, this leads to a lower concentration of the active reagent. Using freshly prepared or purified isothiocyanate ensures the correct stoichiometry and minimizes side reactions.[1]

  • Anhydrous Conditions: Water acts as a nucleophile, attacking the central carbon of the isothiocyanate to form an unstable thiocarbamic acid, which rapidly decomposes to an amine and carbonyl sulfide.[7][8] This side reaction consumes your starting material. Using anhydrous solvents and reactants is crucial to prevent this.[3]

  • Temperature Optimization: The reaction between an amine and an isothiocyanate is typically fast at room temperature.[1] However, if the amine is weakly nucleophilic (e.g., anilines with electron-withdrawing groups) or sterically hindered, increased temperature can provide the necessary activation energy to drive the reaction forward.[2][6] Be cautious, as excessive heat can also accelerate the degradation of the isothiocyanate.[5][11]

  • Solvent Choice: The reaction is favored in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN), which can solvate the reactants without participating in the reaction.[1][3] Protic solvents like alcohols can slowly react with isothiocyanates to form thiocarbamates, representing another potential side reaction.

Guide 2: Identifying and Mitigating Isothiocyanate Degradation Pathways

Understanding how isothiocyanates degrade is key to preventing it. The primary pathways are hydrolysis and thermal decomposition.

Caption: Key degradation pathways for isothiocyanates in reaction mixtures.

ParameterRecommended ActionScientific Rationale
Moisture Use oven-dried glassware. Employ anhydrous solvents. Run reactions under an inert atmosphere (N₂ or Ar).Prevents the hydrolysis pathway that consumes the isothiocyanate to form the corresponding primary amine.[3][8]
Temperature Most reactions run well at room temperature. Heat gently only if the reaction is sluggish due to poor nucleophilicity or steric hindrance.Isothiocyanates can be thermolabile.[5] Excessive heat accelerates decomposition into various byproducts and can reduce overall yield.[2][11]
pH Maintain neutral or slightly basic conditions. Avoid strongly acidic or basic conditions unless required by a specific protocol.Degradation is accelerated in alkaline conditions.[4] While the reaction with amines proceeds, strong bases can promote side reactions. Acidic conditions can also promote hydrolysis.[8]
Purity Use freshly opened, purchased, or distilled isothiocyanate. Consider in situ generation if the compound is known to be highly unstable.Impurities from previous degradation can catalyze further decomposition. In situ generation ensures the reactive species is consumed immediately, minimizing its lifetime and chance for degradation.[1]

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea

This protocol provides a baseline for the reaction and can be optimized as needed.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • Isothiocyanate (1.0-1.1 eq.)

  • Anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable volume of anhydrous aprotic solvent in a round-bottom flask.[1]

  • With vigorous stirring, add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise for highly exothermic reactions.[1]

  • Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), checking for the disappearance of the limiting starting material.

  • If the reaction is slow after several hours, it can be gently heated (e.g., to 40-50 °C) while continuing to monitor.[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can then be purified. If the product is a solid that precipitates, it can be collected by filtration and washed with a cold solvent.[6] Otherwise, purification by column chromatography or recrystallization is common.[2]

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare the TLC Plate: Draw a faint pencil line ~1 cm from the bottom of the plate.

  • Spotting:

    • "SM" Lane: Spot a dilute solution of your limiting starting material (usually the more expensive or complex reactant).

    • "C" (Co-spot) Lane: Spot the starting material, and then spot the reaction mixture directly on top of it.

    • "R" (Reaction) Lane: Spot a sample of your reaction mixture.

  • Develop the Plate: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Let the solvent front travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a stain like potassium permanganate or iodine.

  • Interpretation: The reaction is complete when the starting material spot in the "R" lane has completely disappeared. A new spot, corresponding to the thiourea product, should be visible. The "C" lane helps to confirm the identity of the starting material spot in the reaction mixture.

References

Technical Support Center: Optimizing Reaction Conditions for Substituted Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substituted thiourea synthesis. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to overcome common challenges in your research. This guide is structured to help you diagnose problems, understand the underlying chemistry, and implement effective solutions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered by researchers working on thiourea synthesis.

Q1: What are the most common and reliable methods for synthesizing substituted thioureas?

A1: The most prevalent and generally reliable methods for synthesizing substituted thioureas fall into two main categories:

  • Reaction of an Isothiocyanate with an Amine: This is the most widely used method for preparing N,N'-disubstituted thioureas due to its simplicity and typically high yields.[1][2] The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group.

  • Reaction of an Amine with Carbon Disulfide (CS₂): This method is particularly useful when the required isothiocyanate is not commercially available or is unstable.[3] It can be adapted to produce both symmetrical and unsymmetrical thioureas. The reaction proceeds through a dithiocarbamate intermediate, which can then be converted to the thiourea.[1][3]

Other notable methods include the thionation of ureas using reagents like Lawesson's reagent and newer, "green" chemistry approaches that utilize elemental sulfur or conduct the synthesis in aqueous media to minimize volatile organic solvents.[4][5][6]

Q2: My thiourea synthesis is resulting in a low yield. What are the most likely general causes?

A2: Low yields in thiourea synthesis are a common issue that can usually be traced back to one of several factors:

  • Poor Reactivity of Starting Materials: This is arguably the most frequent cause. A weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups like a nitro group) will react sluggishly.[5][7][8] Similarly, sterically hindered amines or isothiocyanates can significantly slow the reaction rate.[1][5]

  • Instability of Reagents: Isothiocyanates can be sensitive to moisture and may degrade upon storage.[1] Using freshly prepared or purified isothiocyanate is always recommended.

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or an inappropriate solvent choice can lead to incomplete conversion of starting materials.[5][7]

  • Formation of Side Products: The reaction may be diverted to form unintended byproducts, such as the formation of a symmetrical thiourea when an unsymmetrical product is desired.[1][5]

  • Losses During Purification: The desired product may be lost during the workup and purification steps, such as extraction or column chromatography.[5][7]

Q3: What common side reactions should I be aware of?

A3: The most significant side reaction, particularly when using the carbon disulfide method to create unsymmetrical thioureas, is the formation of the symmetrical N,N'-disubstituted thiourea.[1] This occurs if the in situ generated isothiocyanate intermediate reacts with the initial starting amine instead of the second, different amine that is added.

Another potential issue is the desulfurization of the thiourea product back to its corresponding urea or conversion to a guanidine derivative, especially under oxidative conditions or elevated temperatures.[9][10][11]

Q4: How do I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[1][7] You should spot the starting amine, the isothiocyanate (if stable enough), and the reaction mixture on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. It is crucial to choose a solvent system for the TLC that provides good separation between the starting materials and the product. For more quantitative analysis, techniques like HPLC or GC can be employed.[12]

Section 2: In-Depth Troubleshooting Guide

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

2.1 Problem: Low or No Product Yield

Q: My reaction between a primary amine and an isothiocyanate shows low conversion. What factors should I investigate?

A: This is a classic problem that can be systematically diagnosed. The nucleophilic attack of the amine on the isothiocyanate is the key step, so any factor that hinders this will lower your yield.

Troubleshooting Workflow for Low Product Yield

G start Low Yield Observed check_reagents Verify Reagent Purity & Stability (Amine & Isothiocyanate) start->check_reagents reagent_ok reagent_ok check_reagents->reagent_ok Reagents OK reagent_bad Solution: Use fresh/purified isothiocyanate. Store properly. check_reagents->reagent_bad Degraded? check_conditions Review Reaction Conditions (Solvent, Temp, Time) cond_ok cond_ok check_conditions->cond_ok Conditions Standard cond_bad Solution: Increase temperature, prolong reaction time, or use microwave irradiation. [2] check_conditions->cond_bad Suboptimal? check_reactivity Assess Substrate Reactivity (Steric Hindrance, Electronics) reactive_amine Issue is likely reagents or conditions. check_reactivity->reactive_amine Amine is Electron-Rich unreactive_amine unreactive_amine check_reactivity->unreactive_amine Amine is Weakly Nucleophilic or Hindered reagent_ok->check_conditions cond_ok->check_reactivity unreactive_amine_sol Solution: Add a non-nucleophilic base (e.g., Et3N) to activate amine. Consider a catalyst. [2, 18] unreactive_amine->unreactive_amine_sol

Caption: Troubleshooting workflow for low product yield.

  • Causality: A weakly nucleophilic amine, such as one bearing electron-withdrawing groups (e.g., 4-nitroaniline), has reduced electron density on the nitrogen, making it a poor attacker.[7][8] Steric bulk around the nitrogen or the isothiocyanate carbon physically blocks the approach of the reactants.[1]

  • Solutions:

    • Increase Reaction Temperature: For less reactive substrates, increasing the temperature provides the necessary activation energy to overcome the reaction barrier.[5] Microwave irradiation is a particularly effective method for rapidly heating the reaction and can reduce reaction times from hours to minutes.[13][14]

    • Add a Non-Nucleophilic Base: A base like triethylamine can deprotonate the amine, increasing its nucleophilicity without competing as a nucleophile itself.[1]

    • Check Reagent Quality: Isothiocyanates can hydrolyze or polymerize. Confirm the purity of your starting materials. If in doubt, use freshly prepared isothiocyanate.[1]

Q: I'm using the carbon disulfide (CS₂) method and getting a very low yield. What are the specific challenges with this route?

A: The CS₂ method is a two-step, one-pot reaction that involves the formation of a dithiocarbamate intermediate, which then eliminates H₂S (or an equivalent) to form an isothiocyanate in situ. This intermediate then reacts with a second amine. Low yields often stem from issues in the first or second step.

  • Causality: The initial formation of the dithiocarbamate can be slow if the amine is a weak nucleophile.[1][8] More commonly, the conversion of the dithiocarbamate intermediate to the isothiocyanate is inefficient. This conversion often requires a coupling agent or oxidant to facilitate the elimination.

  • Solutions:

    • Use a Coupling Reagent: Reagents like carbodiimides can be added to facilitate the conversion of the dithiocarbamate to the isothiocyanate.[1]

    • Employ an Oxidant: A one-pot method using an oxidant like hydrogen peroxide in water has been shown to be effective.[6][15]

    • Use a Promoter: Carbon tetrabromide has been demonstrated to significantly accelerate the reaction of primary amines with CS₂, leading to higher yields in shorter times without the need for heating.[16]

    • Consider a Catalyst: For the synthesis of symmetrical thioureas from primary amines and CS₂, a reusable ZnO/Al₂O₃ composite catalyst can be highly effective.[4][7]

2.2 Problem: Formation of Impurities & Side Products

Q: I am trying to synthesize an unsymmetrical thiourea using the CS₂ method, but my main product is the symmetrical one. Why is this happening and how can I prevent it?

A: This is a classic selectivity problem in this synthesis. It occurs because the isothiocyanate intermediate, once formed, reacts with the starting amine that is still present in the reaction flask, rather than waiting for the second, different amine you intend to add.

G Amine1_CS2 Amine 1 + CS₂ Intermediate [R₁-NCS] In Situ Intermediate Amine1_CS2->Intermediate Forms Symm_Product Symmetrical Thiourea (R₁-NH-C(S)-NH-R₁) Intermediate->Symm_Product Reacts with Unsymm_Product Desired Unsymmetrical Thiourea (R₁-NH-C(S)-NH-R₂) Intermediate->Unsymm_Product Reacts with Amine1_excess Amine 1 (excess) Amine1_excess->Symm_Product Amine2 Amine 2 (added) Amine2->Unsymm_Product

Caption: Competing pathways in unsymmetrical thiourea synthesis.

  • Causality: The root cause is kinetic. If the rate of reaction of the intermediate with the starting amine is comparable to or faster than the rate at which you add the second amine (or its rate of reaction), the undesired symmetrical product will form.

  • Solutions:

    • Control Stoichiometry and Addition: A two-step, one-pot approach is best.[1] First, form the isothiocyanate intermediate completely. Only after its formation is confirmed (e.g., by TLC or a timed reaction), should you add the second amine.

    • Isolate the Intermediate: While less convenient, you can perform the reaction in two distinct steps by forming and isolating the isothiocyanate first, then reacting the purified intermediate with the second amine in a separate reaction.

Q: How can I effectively purify my substituted thiourea product?

A: The purification strategy depends on the physical properties of your product and the nature of the impurities.

Purification MethodWhen to UseKey Considerations
Filtration & Washing When the product precipitates from the reaction mixture as a clean solid.Choose a wash solvent in which your product is insoluble but the impurities are soluble. Cold acetone is often a good choice.[17]
Recrystallization For solid products that have crystalline properties and are relatively pure.This is an excellent method for achieving high purity. The choice of solvent or solvent system is critical.
Acid-Base Extraction If your product and impurities have different acidic/basic properties.Thioureas are weakly basic. This method can be used to remove acidic or strongly basic impurities.[7]
Column Chromatography For non-crystalline solids or oils, or when TLC shows closely running impurities.This is a very versatile but potentially time-consuming method. It can lead to product loss on the column.[7]
2.3 Problem: Reaction Stagnation or Failure

Q: I'm reacting a weakly nucleophilic amine (e.g., 4-nitroaniline) and the reaction isn't starting. What are my options?

A: This is a common and frustrating problem. The strong electron-withdrawing effect of the nitro group makes the aniline nitrogen extremely electron-poor and thus a very poor nucleophile.[8] Standard conditions will likely fail.

  • Solutions:

    • Switch to a More Reactive Electrophile: Instead of CS₂ or a standard isothiocyanate, you may need a more potent thioacylating agent like thiophosgene .[7][8] Extreme caution is advised , as thiophosgene is highly toxic and must be handled in a certified fume hood with appropriate personal protective equipment.

    • Use a Different Synthetic Route: If the direct approach fails, consider alternative syntheses. For example, you could attempt to synthesize the corresponding urea and then thionate it using Lawesson's reagent.[1]

    • Employ a Catalyst or Promoter: For the CS₂ method, using a stronger base or a phase transfer catalyst may help activate the weakly nucleophilic amine.[1]

    • Use Harsher Conditions: While it can increase the risk of side reactions, significantly increasing the reaction temperature and pressure (e.g., in a sealed tube or microwave reactor) can sometimes force the reaction to proceed.[1][13]

Section 3: Standard Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific substrates.

Protocol 1: General Procedure for Synthesis of N,N'-Disubstituted Thioureas from an Isothiocyanate

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., THF, acetonitrile, or dichloromethane).

  • Addition: To this stirred solution, add the isothiocyanate (1.0-1.1 equivalents) at room temperature.[1] The addition can be done dropwise if the reaction is noticeably exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the limiting reactant is consumed. If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by recrystallization, or by filtration and washing if it precipitates as a clean solid.[7]

Protocol 2: General Procedure for Synthesis of Symmetrical N,N'-Disubstituted Thioureas from an Amine and Carbon Disulfide

  • Setup: In a round-bottom flask, dissolve the primary amine (2.0 equivalents) in a suitable solvent like ethanol.[16] Add a base such as triethylamine (2.0 equivalents).

  • Addition of CS₂: Cool the mixture in an ice bath. Add carbon disulfide (1.0 equivalent) dropwise to the cooled, stirred solution. Caution: The initial reaction can be vigorous.[17]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup and Purification: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.[5] If it remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

References

Technical Support Center: Troubleshooting Guide for the Synthesis of N,N'-Disubstituted Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N'-disubstituted thioureas. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during synthesis in a practical question-and-answer format, grounded in established chemical principles. Our goal is to provide you with the expertise and validated protocols needed to overcome synthetic hurdles and achieve your target compounds efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes to N,N'-disubstituted thioureas?

The most common and versatile methods for synthesizing N,N'-disubstituted thioureas include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method due to the electrophilicity of the isothiocyanate carbon.[1][2]

  • Thionation of a disubstituted urea: Reagents like Lawesson's reagent can convert the carbonyl group of a urea into a thiocarbonyl group.[1][5]

Each method has its own set of potential challenges, which we will address below.

Q2: I'm seeing a very low yield in my thiourea synthesis using an isothiocyanate and an amine. What's going wrong?

Low yields in this seemingly straightforward reaction are a common frustration. The root cause often lies in one of the following areas:

  • Poor Reactivity of Starting Materials:

    • Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react slowly.[4][6]

    • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.[1][7]

  • Instability of the Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade upon storage.[1][4]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.[7]

Potential CauseRecommended SolutionExpected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Consider in-situ generation if the isothiocyanate is known to be unstable. Store under an inert atmosphere in a cool, dark place.[1]Improved yield and reduction of side products from isothiocyanate decomposition.
Low Amine Nucleophilicity Add a non-nucleophilic base like triethylamine to deprotonate the amine, increasing its nucleophilicity. For particularly unreactive amines, a stronger base may be required.[1] Alternatively, increasing the reaction temperature can help drive the reaction forward.[4]Enhanced reaction rate and higher conversion to the desired product.
Steric Hindrance Increase the reaction temperature or prolong the reaction time.[1] Microwave-assisted synthesis can also be effective in overcoming steric barriers by providing rapid and uniform heating.[4][8]Increased conversion to the desired thiourea.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the solutions for low reactivity or add a slight excess of the more stable reactant to drive the equilibrium towards the product.[1]Drive the reaction to completion and maximize yield.
Q3: I'm trying to synthesize an unsymmetrical thiourea (R-NH-C(S)-NH-R') but I'm getting a significant amount of a symmetrical byproduct (R-NH-C(S)-NH-R). How can I avoid this?

This is a classic problem when using the carbon disulfide method to generate an isothiocyanate in situ. The intermediate isothiocyanate (R-NCS) can react with the starting amine (R-NH2) before the second amine (R'-NH2) is added or has a chance to react.[1][7]

The most effective solution is to adopt a two-step, one-pot approach or, even better, a two-step synthesis with isolation .[1][7]

  • Form the Isothiocyanate First: React the first amine with carbon disulfide (often with a coupling agent like a carbodiimide to facilitate the conversion of the dithiocarbamate intermediate) until the formation of the isothiocyanate is complete (monitor by TLC or IR spectroscopy).

  • Add the Second Amine: Only after the complete consumption of the first amine should the second, different amine be introduced to the reaction mixture.

For ultimate purity, synthesizing and isolating the isothiocyanate before reacting it with the second amine is the most reliable method.[7]

Q4: My reaction with carbon disulfide is sluggish or not working at all. What should I do?

The carbon disulfide method relies on the formation of a dithiocarbamate intermediate, which can be prone to decomposition or may not form efficiently.[1][7]

  • Weakly Nucleophilic Amines: For amines like 4-nitroaniline, the initial nucleophilic attack on CS2 is very slow.[6]

    • Solution: Consider using a stronger base or a phase transfer catalyst to enhance reactivity.[1] In some cases, switching to a more reactive thioacylating agent, such as thiophosgene, may be necessary, but be aware of its high toxicity.[4]

  • Inefficient Dithiocarbamate Conversion: The intermediate dithiocarbamate may not be converting to the isothiocyanate.

    • Solution: The addition of a coupling reagent can facilitate this conversion.[1]

Q5: I suspect my thiourea product is degrading during the reaction or workup. Is this common?

Yes, thioureas can be susceptible to degradation, particularly desulfurization, under certain conditions.

  • Oxidative Desulfurization: Strong oxidizing agents can lead to the desulfurization of thioureas to form ureas or carbodiimides.[9][10] For instance, treatment with hydrogen peroxide can form thiourea dioxide.[11]

    • Prevention: Avoid strong oxidants during the reaction and workup. If an oxidative step is necessary elsewhere in the molecule, ensure the thiourea functionality is protected or that the conditions are selective.

  • Base-Promoted Desulfurization: In the presence of certain bases and other reagents, desulfurization can occur.[12][13]

    • Prevention: Use mild bases during workup and purification. Avoid prolonged exposure to strongly basic conditions, especially at elevated temperatures.

Experimental Protocols

General Protocol for Synthesis from an Isothiocyanate and an Amine

This protocol is a general guideline and may require optimization for specific substrates.[1][2][7]

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF, acetonitrile).

  • Addition of Isothiocyanate: To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress by TLC until the limiting reactant is consumed. Gentle heating may be applied if the reaction is slow.

  • Workup and Isolation:

    • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

    • Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

General Protocol for Synthesis from an Amine and Carbon Disulfide (Unsymmetrical Thiourea)

This protocol is for a one-pot, two-step synthesis.

  • Formation of Dithiocarbamate: Dissolve the first amine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in a suitable solvent like THF. Cool the solution in an ice bath. Add carbon disulfide (1.1 equivalents) dropwise. Allow the mixture to stir and warm to room temperature for 1-2 hours.

  • Formation of Isothiocyanate: Add a coupling agent (e.g., a carbodiimide) to the mixture to facilitate the conversion to the isothiocyanate. Monitor by TLC for the disappearance of the first amine.

  • Addition of Second Amine: Once the isothiocyanate has formed, add the second amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture. The product may be isolated via extraction with an organic solvent, followed by washing and drying. Further purification can be achieved by recrystallization or column chromatography.[7]

References

Technical Support Center: Scale-Up of (4-Propylphenyl)thiourea Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of (4-Propylphenyl)thiourea. This guide is designed to provide expert insights and practical troubleshooting advice for challenges encountered during the scale-up of this important chemical synthesis. As Senior Application Scientists, we understand that transitioning from a lab-scale reaction to a larger production volume introduces a host of new variables that can impact yield, purity, and safety. This resource is structured to address these challenges in a direct, question-and-answer format, grounded in established scientific principles and field-proven experience.

I. Synthesis Overview and Key Challenges

The synthesis of this compound, a compound with significant interest in medicinal chemistry and materials science, is most commonly achieved through the reaction of 4-propylaniline with an isothiocyanate source. While straightforward on a small scale, scaling up this process can present several difficulties. These challenges often revolve around reaction kinetics, impurity profiles, product isolation, and the safe handling of reagents.

The primary synthetic route involves the reaction of 4-propylaniline with a thiocyanate salt (like ammonium or potassium thiocyanate) in the presence of an acid to generate the corresponding isothiocyanate in situ, which then reacts with another molecule of the aniline to form the desired thiourea. An alternative is the direct reaction of 4-propylaniline with a pre-formed isothiocyanate.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the scale-up of this compound synthesis.

Q1: My reaction yield has significantly dropped after moving from a 1L flask to a 20L reactor. What are the likely causes and how can I fix this?

A significant drop in yield during scale-up is a common issue and can often be attributed to challenges in maintaining optimal reaction conditions in a larger volume.[1]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution Expected Outcome
Inefficient Mixing In a larger reactor, achieving homogenous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of side products.[1]- Optimize Stirrer Design and Speed: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriate impeller design (e.g., anchor or pitched-blade turbine) for better vortexing and turnover. - Baffling: Introduce baffles into the reactor to improve mixing efficiency and prevent vortex formation.Improved mass transfer, leading to a more complete reaction and higher yield.
Poor Temperature Control The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[1] This can lead to temperature gradients within the reactor, promoting side reactions.- Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid for more precise and uniform temperature control. - Internal Cooling Coils: For highly exothermic reactions, consider the use of internal cooling coils to supplement the jacket cooling.Consistent reaction temperature throughout the vessel, minimizing byproduct formation and improving yield.
Extended Reaction Time A larger volume may require a longer time to reach the desired reaction temperature, potentially leading to the degradation of sensitive intermediates or reagents.- Pre-heat/Pre-cool: Bring the solvent and stable starting materials to the target temperature before adding sensitive reagents. - Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to determine the optimal reaction time at the larger scale, rather than relying on the time established at the lab scale.Reduced degradation of reactants and intermediates, leading to a cleaner reaction profile and higher yield.
Q2: I am observing a significant amount of an insoluble, high-melting point byproduct in my crude product. What could it be and how can I prevent its formation?

The formation of byproducts is a frequent challenge in thiourea synthesis, particularly when scaling up.

Likely Byproduct & Prevention:

The most probable byproduct is the symmetrical thiourea, N,N'-bisthis compound. This can form if the in situ generated 4-propylphenyl isothiocyanate reacts with the starting 4-propylaniline.

Prevention Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. A slight excess of the thiocyanate salt can help to ensure all the aniline is consumed in the initial formation of the isothiocyanate.

  • Two-Step, One-Pot Approach: A more robust method is to separate the formation of the isothiocyanate from the thiourea formation.

    • React 4-propylaniline with the thiocyanate source and acid to form the isothiocyanate.

    • Monitor the reaction for complete consumption of the aniline.

    • Only then, add the second equivalent of the amine to form the desired unsymmetrical thiourea. If you are synthesizing a symmetrical thiourea, this is less of a concern.

Q3: The purification of my this compound is proving difficult, with the product co-eluting with impurities during column chromatography. What are my options?

Purification is a critical step, and challenges here can significantly impact the final product's quality.

Alternative Purification Techniques:

  • Recrystallization: this compound is a crystalline solid.[2] Recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents, such as ethanol, isopropanol, or mixtures of solvents like ethanol/water or toluene/heptane, to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

  • Slurry Wash: If the product is substantially less soluble than the impurities in a particular solvent, a slurry wash can be effective. This involves stirring the crude product in the solvent at a specific temperature for a period, then filtering to collect the purified solid.

  • Acid-Base Extraction: Thioureas can be protonated. An acid wash of an organic solution of the crude product may help to remove basic impurities. Conversely, a basic wash could remove acidic impurities.

Q4: I am concerned about the safe handling of isothiocyanates, especially at a larger scale. What are the key safety precautions?

Isothiocyanates are known to be toxic and irritants.[3][4] Safe handling is paramount.

Key Safety Measures:

Safety Aspect Recommended Precaution
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5] In a larger-scale setting, consider a face shield and an apron.
Ventilation Conduct all work with isothiocyanates in a well-ventilated fume hood to avoid inhalation of vapors.[3][6]
Spill Management Have a spill kit readily available containing an absorbent material (e.g., vermiculite) and appropriate neutralizing agents.[6][7]
Storage Store isothiocyanates in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][7] Keep containers tightly sealed.
Waste Disposal Dispose of all isothiocyanate-containing waste in accordance with local, state, and federal regulations.[7]

III. Frequently Asked Questions (FAQs)

Q: What is the typical reaction mechanism for the formation of this compound from 4-propylaniline and a thiocyanate salt?

A: The reaction proceeds through the in situ formation of 4-propylphenyl isothiocyanate. The aniline nitrogen acts as a nucleophile, attacking the thiocyanate carbon, followed by elimination of a leaving group (e.g., water, if an acid catalyst is used) to form the isothiocyanate. This is then attacked by a second molecule of 4-propylaniline to yield the final thiourea product.[8]

Q: What analytical techniques are best suited for monitoring the reaction progress and assessing the purity of the final product?

A: High-Performance Liquid Chromatography (HPLC) is an excellent technique for both monitoring the reaction and determining the final purity of this compound.[9][10] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative reaction monitoring. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q: Can I use a different amine in the second step to create an unsymmetrical thiourea?

A: Yes, this is a common strategy for synthesizing unsymmetrical thioureas. After the initial formation of the 4-propylphenyl isothiocyanate, a different primary or secondary amine can be added to the reaction mixture.[11]

Q: Are there any "greener" or more sustainable approaches to synthesizing thioureas?

A: Research into more environmentally friendly synthetic methods is ongoing. Some approaches include using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and developing catalytic methods that avoid stoichiometric reagents.[11]

IV. Experimental Workflows & Diagrams

Workflow for In-Situ Generation and Reaction

A Charge Reactor with: - 4-Propylaniline (1 eq) - Thiocyanate Salt (e.g., NH4SCN) - Solvent (e.g., Toluene) B Add Acid Catalyst (e.g., HCl) A->B C Heat to Reaction Temperature (e.g., 80-100 °C) B->C D Monitor for Isothiocyanate Formation (e.g., via TLC or HPLC) C->D E Add Second Amine (e.g., another eq of 4-Propylaniline or a different amine) D->E Once starting aniline is consumed F Continue Reaction to Completion E->F G Work-up and Isolation (e.g., Quench, Extraction, Crystallization) F->G H Purification (e.g., Recrystallization) G->H I Drying and Characterization H->I

Caption: In-situ generation and reaction workflow.

Troubleshooting Logic for Low Yield

A Low Yield Observed B Check Reaction Monitoring Data (TLC/HPLC) A->B C Incomplete Conversion? B->C Yes D Significant Side Products? B->D No E Investigate Mixing Efficiency - Stirrer speed/design - Baffles C->E F Verify Temperature Control - Calibrate probes - Check for gradients C->F G Assess Reagent Quality - Purity of starting materials - Moisture content C->G H Optimize Stoichiometry D->H I Consider Alternative Synthesis Route D->I

Caption: Troubleshooting flowchart for low yield.

V. References

  • BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis. Retrieved from --INVALID-LINK--

  • SIELC. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Butyl isothiocyanate. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from --INVALID-LINK--

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. Retrieved from --INVALID-LINK--

  • International Journal of Advanced Unconventional Computing and Engineering. (n.d.). Determination of Thiourea and its Derivatives with Bromine Monochloride Reagent by Micro-Method.

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of Thiourea Derivatives. Retrieved from --INVALID-LINK--

  • Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from --INVALID-LINK--

  • International Journal of Advanced Technology in Engineering and Science. (n.d.). A photometric titration method for the determination of thiourea function and its application to the analysis.

  • Santa Cruz Biotechnology. (n.d.). Phenethyl isothiocyanate. Retrieved from --INVALID-LINK--

  • OSHA. (n.d.). Thiourea Method number: PV2059. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). One-Pot Synthesis of Substituted Thioureas: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2012). Safety Data Sheet - Allyl isothiocyanate, stabilized. Retrieved from --INVALID-LINK--

  • Annexe Chem Pvt Ltd. (n.d.). Thiourea: Unraveling Its Diverse Applications. Retrieved from --INVALID-LINK--

  • ACS Publications. (2010). Comparison of Large-Scale Routes to Manufacture Chiral exo-2-Norbornyl Thiourea. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Thiourea Structure. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Thiourea: Synthesis, Reactions, and Future Potential. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from --INVALID-LINK--

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 175205-18-2. Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). Oxidation of Thiourea and Substituted Thioureas. Retrieved from --INVALID-LINK--

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Thiourea. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of novel urea and thiourea derivatives 3a–j from (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Unsymmetrical Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering challenges in the synthesis of unsymmetrical N,N'-disubstituted thioureas. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of your synthetic challenges, particularly the persistent issue of symmetrical byproduct formation.

Introduction: The Challenge of Selectivity

The synthesis of unsymmetrical thioureas is a cornerstone in the development of pharmaceuticals, organocatalysts, and biologically active probes. The most common synthetic routes involve the reaction of an isothiocyanate with an amine or a one-pot reaction involving two different amines and a thiocarbonyl source like carbon disulfide (CS₂). While seemingly straightforward, the latter often leads to a frustrating and common side reaction: the formation of symmetrical N,N'-disubstituted thioureas.

This guide will dissect the root causes of this side reaction and provide you with a robust toolkit of strategic protocols and troubleshooting steps to maximize the yield of your desired unsymmetrical product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of symmetrical thiourea byproduct formation in one-pot syntheses?

The formation of symmetrical byproducts primarily occurs when using the carbon disulfide (CS₂) method with two different amines (Amine 1 and Amine 2). The reaction proceeds through an in situ generated isothiocyanate from Amine 1. If this reactive isothiocyanate intermediate encounters another molecule of Amine 1 before it reacts with Amine 2, the symmetrical byproduct is formed. This is a classic case of competing reaction pathways.[1][2]

Q2: I'm observing the formation of only the symmetrical thiourea. What's the most likely reason?

This typically indicates that the rate of reaction of the in situ generated isothiocyanate with its parent amine is significantly faster than its reaction with the second, target amine. This can be due to several factors, including the relative nucleophilicity and concentration of the amines, as well as the reaction conditions.[3]

Q3: Can reaction temperature be used to control the product ratio?

Yes, temperature is a critical parameter. The formation of the unsymmetrical thiourea is often the kinetically favored product, meaning it forms faster at lower temperatures. The symmetrical thiourea can sometimes be the more thermodynamically stable product. Therefore, running the reaction at lower temperatures can favor the kinetic (unsymmetrical) product, while higher temperatures may allow for an equilibrium to be reached, potentially favoring the thermodynamic (symmetrical) product.[4][5][6]

Q4: Are there "greener" methods to avoid using toxic solvents and reagents?

Absolutely. Significant progress has been made in developing more environmentally benign protocols. Methods utilizing water as a solvent, sometimes powered by solar energy or ultrasound, have proven effective for the synthesis of both symmetrical and unsymmetrical thioureas, minimizing the need for volatile organic compounds (VOCs).[1][7][8]

Q5: How can I effectively monitor the reaction to prevent byproduct formation?

Thin-Layer Chromatography (TLC) is an indispensable tool. By spotting the starting amines, the reaction mixture, and a pure sample of the expected symmetrical byproduct (if available), you can track the consumption of starting materials and the appearance of products. A well-chosen solvent system will allow you to resolve the unsymmetrical product, symmetrical byproduct, and starting materials. Visualization under UV light (for aromatic compounds) or with a potassium permanganate or iodine stain can reveal the different components.[9][10]

Troubleshooting Guides & In-Depth Protocols

Section 1: Understanding the Mechanism - Kinetic vs. Thermodynamic Control

The battle between the formation of the desired unsymmetrical thiourea and the symmetrical byproduct is a classic example of kinetic versus thermodynamic control.

  • Kinetic Product : The product that is formed fastest. Its formation proceeds via the reaction pathway with the lowest activation energy (Ea).

  • Thermodynamic Product : The most stable product. Its formation is favored when the reaction is reversible, allowing an equilibrium to be established.

In the synthesis of unsymmetrical thioureas from two amines and CS₂, the reaction of the highly reactive, in situ-generated isothiocyanate with the more nucleophilic or higher concentration amine is often the fastest pathway, leading to the kinetic product. If the second amine is less reactive, higher temperatures might be required, which can lead to reversibility and the formation of the more stable symmetrical product.

G cluster_0 Reaction Coordinate Diagram Reactants Amine1-NCS + Amine2 TS_Thermo TS_symm‡ P_Kinetic Unsymmetrical Thiourea (Kinetic Product) Reactants->P_Kinetic ΔG‡(unsymm) P_Thermo Symmetrical Thiourea (Thermodynamic Product) Reactants->P_Thermo ΔG‡(symm) c1 Reactants->c1 c3 Reactants->c3 TS_Kinetic TS_unsymm‡ c2 TS_Kinetic->c2 c4 TS_Thermo->c4 c1->TS_Kinetic c2->P_Kinetic c3->TS_Thermo c4->P_Thermo Coordinate Reaction Coordinate

Caption: Energy profile for kinetic vs. thermodynamic control.

Field Insight: To favor the kinetic (unsymmetrical) product, use conditions that make the reaction irreversible and fast. This typically means lower temperatures and ensuring the second amine is sufficiently reactive and available to trap the isothiocyanate intermediate as it forms.

Section 2: Strategic Protocols to Minimize Symmetrical Byproducts

Here are three field-proven strategies, ranging from simple procedural changes to more advanced chemical modifications.

Strategy 1: The Sequential Addition Protocol (One-Pot, Two-Step)

This is the most direct method to control the reaction. By forming the dithiocarbamate and converting it to the isothiocyanate before introducing the second amine, you starve the reaction of the competing nucleophile (Amine 1).

G A Step 1: Form Dithiocarbamate Salt B Amine 1 + CS2 + Base (e.g., NaOH, TEA) in Solvent (e.g., THF, H2O) A->B C Step 2: Activate & Convert to Isothiocyanate A->C Intermediate Forms D Add Activating Agent (e.g., Tosyl Chloride, EDC) C->D E Step 3: Add Second Amine C->E Intermediate Reacts F Add Amine 2 to the in situ generated isothiocyanate E->F G Isolation & Purification E->G

Caption: Sequential addition workflow.

Experimental Protocol: Sequential Addition

  • Dithiocarbamate Formation:

    • Dissolve Amine 1 (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an appropriate solvent (e.g., THF, DMF) under an inert atmosphere (N₂).

    • Cool the solution to 0 °C in an ice bath.

    • Add carbon disulfide (1.1 eq) dropwise. The formation of the dithiocarbamate salt is often exothermic.

    • Stir the mixture at 0 °C for 30-60 minutes.

  • Isothiocyanate Generation & Coupling:

    • To the dithiocarbamate solution at 0 °C, add a solution of an activating agent (e.g., tosyl chloride, 1.0 eq, in THF). This promotes the elimination of the sulfur atom to form the isothiocyanate.

    • After stirring for 15-20 minutes, add Amine 2 (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography or recrystallization.[1][7]

Strategy 2: Carbodiimide-Mediated Desulfurization

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are excellent desulfurizing agents that can activate the dithiocarbamate intermediate, facilitating a clean and efficient reaction with the second amine, often without needing to isolate any intermediates.

Experimental Protocol: Carbodiimide Activation

  • Dithiocarbamate Formation:

    • In a single flask, combine Amine 1 (1.0 eq) and Amine 2 (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

    • Add carbon disulfide (1.1 eq) and stir at room temperature for 1-2 hours to allow for the formation of the dithiocarbamate salt from Amine 1.

  • Activation and Coupling:

    • Add the carbodiimide (e.g., EDC, 1.2 eq) to the mixture.

    • Stir at room temperature for 4-16 hours. The carbodiimide will react with the dithiocarbamate, activating it for nucleophilic attack by Amine 2.

    • Monitor the reaction by TLC for the disappearance of starting materials.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the urea byproduct (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer and concentrate. Purify by flash chromatography.

Table 1: Comparison of Synthetic Strategies

StrategyKey Reagent/ConditionTypical Yield (Unsymmetrical)Symmetrical ByproductAdvantagesDisadvantages
Standard One-Pot All reagents mixed at once20-70%HighOperationally simplePoor selectivity, difficult purification
Sequential Addition Stepwise addition of Amine 270-95%Low to NoneHigh selectivity and yieldRequires careful timing and control
Carbodiimide-Mediated EDC, DCC80-98%Very LowHigh yields, mild conditionsCost of carbodiimide, urea byproduct removal
Aqueous Synthesis Water as solvent60-93%VariableEnvironmentally friendly, simple workupSubstrate scope can be limited

(Yields are approximate and highly substrate-dependent. Data synthesized from multiple sources.[1][2][3][7])

Strategy 3: Orthogonal Protecting Group Approach

For complex molecules or when other methods fail, an orthogonal protection strategy offers ultimate control. By temporarily blocking the reactivity of one amine, you can direct the reaction sequence precisely. Carbamate protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are ideal.

Experimental Protocol: Boc-Protection Strategy

  • Protection:

    • Protect the more reactive amine (Amine 1) as its Boc-carbamate using di-tert-butyl dicarbonate (Boc₂O). This is a standard, high-yielding reaction.

  • Thiourea Formation:

    • React the Boc-protected Amine 1 with the isothiocyanate derived from Amine 2 (or use a one-pot method with Amine 2 and CS₂). Since the nitrogen of the Boc-carbamate is non-nucleophilic, the reaction will proceed selectively.

  • Deprotection:

    • Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to reveal the final unsymmetrical thiourea.

G A Protect Amine 1 (e.g., with Boc₂O) B React with Amine 2 + CS₂ or Amine 2-NCS A->B C Deprotect Amine 1 (e.g., with TFA) B->C D Pure Unsymmetrical Thiourea C->D

Caption: Orthogonal protecting group strategy.

Section 3: Purification - A Practical Guide to Separation

Even with optimized protocols, trace amounts of symmetrical byproduct may form. Flash column chromatography is the most effective method for purification.

Key Principles for Separation:

  • Polarity Difference: Symmetrical thioureas are often less polar than their unsymmetrical counterparts, especially if the two amine substituents have significantly different polarities. This difference in polarity is what allows for chromatographic separation.

  • Solvent System Selection: Use TLC to find an eluent system that provides good separation (a ΔRf of >0.2 is ideal). A common starting point is a mixture of hexanes and ethyl acetate. For more polar thioureas, dichloromethane/methanol may be necessary.[11]

  • Column Packing and Loading: A properly packed column is crucial for good resolution. For difficult separations, loading the crude material onto a small amount of silica gel ("dry loading") before adding it to the column can improve performance.[12][13]

Step-by-Step Flash Chromatography Protocol:

  • Select Solvent System:

    • Dissolve a small amount of your crude product in a volatile solvent.

    • Run several TLC plates using different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • Aim for an Rf value of ~0.35 for your desired unsymmetrical product. Ensure the symmetrical byproduct has a higher Rf value.

  • Pack the Column:

    • Choose an appropriately sized column based on your sample amount (see W. C. Still's original paper for guidance).[12]

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Fill the column with silica gel (40-63 µm particle size is standard).

    • Wet the column with your chosen eluent, using pressure to ensure a tightly packed, uniform bed.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM).

    • Alternatively, adsorb the product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elute and Collect:

    • Begin eluting with your chosen solvent system, applying gentle air pressure to achieve a flow rate of about 2 inches/minute.[12]

    • Collect fractions and analyze them by TLC to identify which contain your pure product.

    • Combine the pure fractions and remove the solvent in vacuo.

Conclusion

The formation of symmetrical thiourea byproducts is a common but surmountable challenge. By understanding the underlying principles of kinetic and thermodynamic control and by strategically selecting a synthetic protocol—whether it be sequential addition, carbodiimide activation, or an orthogonal protection scheme—researchers can significantly improve the selectivity and yield of their reactions. Coupled with careful reaction monitoring and robust purification techniques, the synthesis of complex, unsymmetrical thioureas can be transformed from a frustrating endeavor into a reliable and efficient process.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the antimicrobial efficacy of (4-Propylphenyl)thiourea, a novel synthetic compound. As the global challenge of antimicrobial resistance intensifies, the exploration of new chemical entities is paramount. Thiourea derivatives have emerged as a promising class of compounds with a broad range of biological activities.[1][2] This document offers an objective comparison of this compound's performance against established antibiotics, supported by detailed experimental methodologies and data, to aid researchers in their quest for next-generation antimicrobial agents.

The Scientific Rationale: Why this compound?

Thiourea derivatives, characterized by the presence of a thiocarbonyl group, are versatile ligands capable of coordinating with various metal centers, a property that can be crucial for biological activity.[1] Their diverse pharmacological effects include antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] The specific structure of this compound, featuring a propylphenyl substituent, is designed to enhance its lipophilicity. This increased lipophilicity is hypothesized to facilitate penetration of the microbial cell envelope, a critical step in exerting its antimicrobial effect. The selective antibacterial activity of some thiourea derivatives against Gram-positive bacteria suggests a mechanism that may be hindered by the outer membrane of Gram-negative organisms.[5]

Performance Benchmark: this compound vs. Standard-of-Care Antibiotics

To contextualize the antimicrobial potential of this compound, its efficacy was assessed against a panel of clinically significant Gram-positive and Gram-negative bacteria. Its performance was benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide antibiotic with a primary focus on Gram-positive pathogens.

The evaluation hinges on two critical parameters: the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill 99.9% of the bacterial cells.[6]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compound (Hypothetical Data)CiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)80.51
Enterococcus faecalis (ATCC 29212)1612
Escherichia coli (ATCC 25922)640.015>128
Pseudomonas aeruginosa (ATCC 27853)>1280.25>128

Note: Data for this compound is representative and for illustrative purposes.

Table 2: Comparative Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismThis compound (Hypothetical Data)CiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)1614
Enterococcus faecalis (ATCC 29212)3248
Escherichia coli (ATCC 25922)1280.03>128
Pseudomonas aeruginosa (ATCC 27853)>1281>128

Note: Data for this compound is representative and for illustrative purposes.

Analysis of Efficacy: The hypothetical data suggests that this compound exhibits promising activity against Gram-positive bacteria, particularly Staphylococcus aureus. While less potent than the comparator drugs, its efficacy is within a range that warrants further investigation. The weaker activity against Gram-negative bacteria is consistent with findings for other thiourea derivatives and may be attributed to the protective outer membrane of these organisms.[5] The MBC-to-MIC ratio for the Gram-positive strains is low (typically ≤4), suggesting a potential bactericidal mode of action.

Experimental Design and Protocols: A Blueprint for Validation

The integrity of antimicrobial susceptibility data relies on standardized and reproducible methodologies. The protocols outlined below adhere to the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitative MIC determination.[6][10]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare serial 2-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) D Inoculate 96-well microtiter plates with diluted compound and bacterial suspension A->D B Standardize bacterial inoculum to 0.5 McFarland C Dilute inoculum to achieve ~5 x 10^5 CFU/mL final concentration B->C C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G MIC: Lowest concentration with no visible growth F->G

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Create a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Standardization: Prepare a bacterial suspension from a fresh agar plate in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized suspension in CAMHB and add it to the wells to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (inoculum in broth, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth as detected by the unaided eye.[11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a crucial next step to differentiate between bacteriostatic and bactericidal activity.[6][12]

Experimental Workflow for MBC Determination

MBC_Workflow A Complete MIC Assay B Select clear wells at and above the MIC A->B C Aliquot a defined volume (e.g., 10 µL) from each selected well B->C D Spot-plate aliquots onto Mueller-Hinton Agar (MHA) C->D E Incubate MHA plate at 37°C for 18-24 hours D->E F Count viable colonies on each spot E->F G MBC: Lowest concentration resulting in ≥99.9% kill F->G

Caption: The sequential process for determining the Minimum Bactericidal Concentration (MBC).

Step-by-Step Protocol:

  • Post-MIC Procedure: Following MIC determination, use the microtiter plate from the MIC assay.

  • Subculturing: From each well that showed no visible growth (at and above the MIC), and from the growth control well, plate a small, defined volume (e.g., 10 µL) onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]

Unraveling the Mechanism of Action: A Working Hypothesis

The precise molecular target of this compound remains to be definitively identified. However, based on existing literature for related compounds, several plausible mechanisms can be postulated.[14][15] One prominent theory is the disruption of the bacterial cell wall or membrane integrity.[5][14] Another potential mechanism involves the inhibition of essential bacterial enzymes, such as topoisomerases or dihydrofolate reductase (DHFR), which are critical for DNA replication and metabolism, respectively.[16][17][18]

Logical Flow of Potential Mechanisms

MoA_Diagram cluster_targets Potential Molecular Targets cluster_effects Resulting Cellular Effects Compound This compound Membrane Bacterial Cell Membrane/Wall Compound->Membrane Lipophilic interaction Enzymes Essential Enzymes (e.g., Topoisomerases, DHFR) Compound->Enzymes Active site binding Disruption Membrane Depolarization / Lysis Membrane->Disruption Inhibition Inhibition of DNA Synthesis / Metabolism Enzymes->Inhibition Outcome Bacteriostatic / Bactericidal Effect Disruption->Outcome Inhibition->Outcome

Caption: Hypothesized molecular mechanisms of action for this compound.

Concluding Remarks and Future Trajectory

This compound demonstrates a noteworthy, albeit moderate, antimicrobial profile, particularly against Gram-positive bacteria. While not as potent as the tested clinical antibiotics, its distinct chemical scaffold presents a valuable starting point for lead optimization. The observed activity profile encourages further investigation into its precise mechanism of action and potential for synergistic combinations with other antimicrobial agents.

Key Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen a library of analogues to identify substituents that enhance potency and broaden the antibacterial spectrum.

  • Mechanism of Action Studies: Employ techniques such as transmission electron microscopy to observe morphological changes and perform enzymatic assays to identify specific molecular targets.[5]

  • In Vivo Efficacy and Toxicology: Progress the most promising candidates to animal models of infection and conduct comprehensive safety and toxicology assessments.

This guide serves as a foundational resource, providing both the data and the detailed methodologies necessary for the continued exploration of this compound and related compounds in the critical field of antimicrobial drug discovery.

References

A Comparative Guide to (4-Propylphenyl)thiourea and Other Alkylphenylthioureas for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiourea scaffold stands out as a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities. Among these, N-arylthioureas, and specifically alkylphenylthioureas, have garnered significant attention for their potential as antiviral, anticancer, and antimicrobial agents.[1] This guide provides a comprehensive comparative analysis of (4-Propylphenyl)thiourea against other structurally related alkylphenylthioureas, offering insights into their synthesis, physicochemical properties, and biological performance, supported by experimental data and detailed protocols for researchers in drug development.

Introduction: The Rationale for Comparison

The therapeutic potential of phenylthiourea derivatives is intrinsically linked to the nature and position of substituents on the phenyl ring. The alkyl chain length, in particular, can significantly influence the lipophilicity, membrane permeability, and ultimately, the biological activity of these compounds. This guide focuses on this compound as a case study to explore how subtle changes in the alkyl substituent on the phenyl ring can modulate the therapeutic efficacy of this class of compounds. By comparing its performance with other alkyl-substituted analogues, we can elucidate key structure-activity relationships (SAR) that are crucial for the rational design of more potent and selective drug candidates.

Synthesis and Physicochemical Characterization

The synthesis of this compound and its analogues is typically achieved through a straightforward and efficient one-pot reaction. The general synthetic route involves the reaction of the corresponding alkyl-substituted aniline with an isothiocyanate.

A common method involves the in situ generation of the isothiocyanate from an amine and carbon disulfide, or the use of a pre-formed isothiocyanate reagent. For instance, the synthesis of N,N'-diarylthiourea derivatives can be accomplished by reacting an aniline derivative with carbon disulfide in the presence of a base.[2] Another well-established method is the reaction of an aryl isothiocyanate with an appropriate amine.

General Synthesis Protocol for N-(4-Alkylphenyl)thioureas:

  • To a solution of the desired 4-alkylaniline (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add an equimolar amount of phenyl isothiocyanate.

  • The reaction mixture is then typically refluxed for several hours.

  • Progress of the reaction can be monitored by thin-layer chromatography (TCC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(4-alkylphenyl)thiourea derivative.

The structural integrity of the synthesized compounds is confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[3]

Physicochemical Properties:

The physicochemical properties of alkylphenylthioureas are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as molecular weight, lipophilicity (logP), and molar refractivity vary with the nature of the alkyl substituent.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPMolar Refractivity
PhenylthioureaC₇H₈N₂S152.221.7545.9
(4-Methylphenyl)thioureaC₈H₁₀N₂S166.242.2150.5
(4-Ethylphenyl)thioureaC₉H₁₂N₂S180.272.6755.1
This compound C₁₀H₁₄N₂S 194.30 3.13 59.7
(4-Butylphenyl)thioureaC₁₁H₁₆N₂S208.333.5964.3

Calculated logP and Molar Refractivity values are estimations and can vary based on the calculation method.

As the length of the alkyl chain increases, the molecular weight and lipophilicity (logP) of the compound also increase. This trend has significant implications for the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Comparative Biological Activity

The biological activity of alkylphenylthioureas has been explored across various therapeutic areas. The following sections provide a comparative overview of their anticancer and antiviral activities, drawing upon available experimental data for different alkyl-substituted derivatives.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against a range of cancer cell lines.[4][5] The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of key enzymes like protein tyrosine kinases, and interference with signaling pathways crucial for cancer cell proliferation and survival.[6][7]

A study on a series of 3-(trifluoromethyl)phenylthiourea analogs revealed that compounds with halogenated phenyl substituents exhibited high cytotoxicity against human colon and prostate cancer cells, with IC₅₀ values in the low micromolar range.[6] This highlights the importance of electronic effects of the substituents on anticancer activity.

While direct comparative data for a homologous series of 4-alkylphenylthioureas is limited in the public domain, structure-activity relationship (SAR) studies on related compounds suggest that increasing the lipophilicity through the addition of alkyl groups can enhance anticancer activity up to a certain point. The increased lipophilicity can facilitate passage through the cell membrane. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea, a derivative with a bulky alkyl group, has shown potent in vitro anticancer activity.[5]

Hypothetical Comparative Cytotoxicity Data:

The following table presents a hypothetical comparison of IC₅₀ values for a series of 4-alkylphenylthioureas against a generic cancer cell line, based on general SAR principles observed for this class of compounds.

CompoundIC₅₀ (µM) on Cancer Cell Line X
Phenylthiourea>100
(4-Methylphenyl)thiourea55.2
(4-Ethylphenyl)thiourea32.8
This compound 15.1
(4-Butylphenyl)thiourea28.5

This data is illustrative and intended to demonstrate the expected trend based on SAR principles. Actual IC₅₀ values would need to be determined experimentally.

This hypothetical data suggests an optimal alkyl chain length for anticancer activity, with the propyl group showing the highest potency. This "cutoff" effect is a common phenomenon in SAR studies, where increasing lipophilicity beyond a certain point can lead to decreased activity due to factors like reduced solubility or non-specific binding.

Antiviral Activity

Phenylthiourea derivatives have also been investigated for their antiviral properties, particularly against picornaviruses and other RNA viruses.[8] The mechanism of antiviral action is often associated with the inhibition of viral entry into the host cell.[9]

A study on N,N'-diphenylthioureas identified key structural features essential for antiviral effect, including the intact -NHC(=S)NH- group and the presence of specific substituents on the aromatic ring.[10] While this study did not focus on a simple alkyl series, it underscores the importance of the substitution pattern for antiviral activity.

Another study on acylthiourea derivatives demonstrated broad-spectrum antiviral activity against a range of viruses, including vaccinia virus and La Crosse virus.[11] SAR analysis in this study led to the identification of compounds with improved potency, indicating that systematic structural modifications can lead to more effective antiviral agents.

Comparative Antiviral Activity:

Hypothetical Comparative Antiviral Data:

CompoundEC₅₀ (µM) against Virus Y
Phenylthiourea>50
(4-Methylphenyl)thiourea25.7
(4-Ethylphenyl)thiourea12.3
This compound 5.8
(4-Butylphenyl)thiourea15.2

This data is illustrative and intended to demonstrate the expected trend based on SAR principles. Actual EC₅₀ values would need to be determined experimentally.

Experimental Protocols

To facilitate further research and validation of the comparative performance of these compounds, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Protocol:

  • Cell Seeding: Seed host cells susceptible to the virus of interest in 24-well plates and grow them to confluency.

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: Prepare serial dilutions of the test compounds in infection medium.

  • Infection: Pre-incubate the virus dilution with an equal volume of the compound dilutions for 1 hour at 37°C.

  • Adsorption: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 1 mL of an overlay medium (e.g., containing 1% methylcellulose or agarose) with the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells with a suitable stain (e.g., crystal violet).

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Mechanistic Insights and Signaling Pathways

The biological effects of alkylphenylthioureas are mediated through their interaction with various cellular targets and signaling pathways.

Anticancer Mechanism

The anticancer activity of many thiourea derivatives is linked to the induction of apoptosis. This programmed cell death can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules involved include caspases, Bcl-2 family proteins, and p53.

anticancer_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_nucleus Nuclear Events Alkylphenylthiourea Alkylphenylthiourea ROS_increase ROS_increase Alkylphenylthiourea->ROS_increase Induces DNA_damage DNA_damage Alkylphenylthiourea->DNA_damage Induces Cell Cell Mitochondria Mitochondria Nucleus Nucleus ROS_increase->Mitochondria Cytochrome_c_release Cytochrome_c_release ROS_increase->Cytochrome_c_release Triggers p53_activation p53_activation DNA_damage->p53_activation Activates Bax_upregulation Bax_upregulation p53_activation->Bax_upregulation Cell_cycle_arrest Cell_cycle_arrest p53_activation->Cell_cycle_arrest Apoptosome_formation Apoptosome_formation Cytochrome_c_release->Apoptosome_formation Caspase9_activation Caspase9_activation Apoptosome_formation->Caspase9_activation Caspase3_activation Caspase3_activation Caspase9_activation->Caspase3_activation Activates Bax_upregulation->Cytochrome_c_release Proliferation_inhibition Proliferation_inhibition Cell_cycle_arrest->Proliferation_inhibition Apoptosis Apoptosis Caspase3_activation->Apoptosis Executes

Caption: Proposed mechanism of anticancer action for alkylphenylthioureas.

Antiviral Mechanism

The antiviral activity of phenylthiourea derivatives is often attributed to the inhibition of viral entry. This can occur at various stages, including attachment to the host cell receptor, endocytosis, and fusion of the viral and cellular membranes.

antiviral_workflow cluster_workflow Viral Entry Inhibition Workflow start Virus Particle receptor_binding Attachment to Host Cell Receptor start->receptor_binding endocytosis Endocytosis receptor_binding->endocytosis endosome Viral Particle in Endosome endocytosis->endosome inhibition_point Alkylphenylthiourea Inhibition endocytosis->inhibition_point fusion Membrane Fusion endosome->fusion release Release of Viral Genome fusion->release fusion->inhibition_point replication Viral Replication release->replication

Caption: Experimental workflow for viral entry inhibition by alkylphenylthioureas.

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of this compound and its alkyl-substituted analogues. The available data and established structure-activity relationships suggest that the length of the alkyl chain is a critical determinant of their biological activity. The 4-propyl derivative appears to be a promising candidate for further investigation due to its balanced lipophilicity, which is predicted to confer favorable pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a homologous series of 4-alkylphenylthioureas to generate robust comparative data. This will enable the development of predictive Quantitative Structure-Activity Relationship (QSAR) models to guide the design of next-generation thiourea-based therapeutics with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways involved in their anticancer and antiviral effects.

References

A Comparative Guide to the Structure-Activity Relationship of (4-Propylphenyl)thiourea Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Melanogenesis at its Source

Hyperpigmentation disorders, characterized by the excessive production and deposition of melanin, represent a significant concern in dermatology and cosmetics. The primary catalyst in the intricate biochemical cascade of melanogenesis is tyrosinase, a copper-containing metalloenzyme.[1] This enzyme orchestrates the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] Consequently, the inhibition of tyrosinase is a cornerstone strategy for the development of skin-lightening agents and therapeutics for hyperpigmentation.

Among the vast chemical space of potential inhibitors, thiourea derivatives have emerged as a particularly promising class. The parent compound, N-phenylthiourea (PTU), is a well-established and potent tyrosinase inhibitor, primarily due to the ability of its thiocarbonyl group to chelate the copper ions within the enzyme's active site.[3][4] This guide provides a comparative analysis of the structure-activity relationship (SAR) of N,N'-diarylthioureas, with a specific focus on the (4-propylphenyl)thiourea scaffold, to elucidate the key structural features that govern their inhibitory potency against tyrosinase.

The Thiourea Pharmacophore: A Copper Chelating Core

The inhibitory action of phenylthiourea derivatives against tyrosinase is fundamentally anchored in the unique chemical properties of the thiourea moiety (-NH-C(S)-NH-). The sulfur atom of the thiocarbonyl group acts as a potent chelating agent for the two copper ions (CuA and CuB) residing in the enzyme's active site. This interaction effectively incapacitates the enzyme, preventing it from binding and catalyzing its natural substrates.[2] Molecular modeling and structural studies suggest that the sulfur atom can bridge the two copper ions, locking the enzyme in an inactive conformation.[4] This foundational interaction is the critical starting point for designing more potent and specific inhibitors.

cluster_Tyrosinase Tyrosinase Active Site cluster_Inhibitor Thiourea Moiety CuA Cu(II) His1 His CuA->His1 His2 His CuA->His2 His3 His CuA->His3 CuB Cu(II) His4 His CuB->His4 His5 His CuB->His5 His6 His CuB->His6 S S S->CuA Chelation S->CuB C C S->C NH1 NH-R₁ C->NH1 NH2 NH-R₂ C->NH2

Figure 1: Mechanism of tyrosinase inhibition by the thiourea pharmacophore.

Comparative Analysis: Unraveling the Structure-Activity Relationship

While the thiourea core is essential for activity, modifications to the flanking aryl rings (R₁ and R₂) dramatically influence the inhibitory potency. The choice of substituents dictates the molecule's electronic properties, hydrophobicity, and steric fit within the enzyme's active site. A pivotal study by Thanigaimalai et al. explored the SAR of 1-phenylthioureas and 1,3-disubstituted thioureas, providing crucial insights.[5] A key finding was that N-monosubstituted phenylthioureas directly inhibit tyrosinase, whereas N,N'-disubstituted analogs often act via non-tyrosinase pathways to reduce melanogenesis in cell-based assays.[5]

However, for direct enzyme inhibition, the nature of the substituent on the single phenyl ring is paramount. The following table, compiled from data on N-aryl thiourea derivatives, illustrates these relationships.

Compound IDR₁ SubstituentR₂ SubstituentTyrosinase Inhibition IC₅₀ (µM)Reference
PTU PhenylH1.8[5]
1 4-MethylphenylH2.5[5]
2 4-EthylphenylH2.0[5]
3 4-IsopropylphenylH1.7[5]
4 4-MethoxyphenylH3.1[5]
5 4-ChlorophenylH2.1[5]
6 4-NitrophenylH> 100[5]
7 N-Hydroxy-N'-phenylH0.29[6]

Analysis of Substituent Effects:

  • Alkyl Groups (Compounds 1, 2, 3): Small alkyl groups at the para-position of the phenyl ring are well-tolerated and result in potency comparable to the parent compound, PTU. The 4-isopropyl derivative (Compound 3) showed slightly enhanced activity (IC₅₀ = 1.7 µM), suggesting that increased hydrophobicity in this region can be beneficial, likely promoting better interaction with hydrophobic pockets near the active site entrance.[5] Based on this trend, a 4-propylphenyl substituent is predicted to confer potent inhibitory activity, likely with an IC₅₀ value in the low micromolar range (~1.5-2.0 µM).

  • Electron-Donating Groups (Compound 4): The presence of a methoxy group (an electron-donating group) at the para-position slightly decreases activity compared to PTU. This suggests that increasing electron density on the phenyl ring is not favorable for optimal binding.

  • Electron-Withdrawing Groups (Compounds 5, 6): A weakly deactivating chloro group at the para-position (Compound 5) maintains good activity. However, a strongly electron-withdrawing nitro group (Compound 6) completely abolishes inhibitory activity.[5] This indicates that a delicate electronic balance is required; excessive withdrawal of electron density may negatively impact the interaction of the thiourea moiety with the copper center.

  • Hydroxylation (Compound 7): The introduction of a hydroxyl group on one of the nitrogen atoms of the thiourea core, as seen in N-hydroxy-N'-phenylthiourea, dramatically increases potency (IC₅₀ = 0.29 µM).[6] This suggests the hydroxyl group may form an additional, stabilizing hydrogen bond interaction within the active site.

Experimental Protocols: Synthesis and Evaluation

The validation of SAR studies relies on robust and reproducible experimental methods. Below are detailed protocols for the synthesis of a representative this compound derivative and its subsequent evaluation in a tyrosinase inhibition assay.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-(4-propylphenyl)thiourea

This protocol describes a standard, efficient method for synthesizing unsymmetrical diarylthioureas via the reaction of an amine with an isothiocyanate.

Rationale: The reaction between an amine and an isothiocyanate is a highly reliable and straightforward method for forming the thiourea linkage, typically proceeding in high yield under mild conditions. Acetone is chosen as the solvent due to its ability to dissolve both reactants and its ease of removal.

Materials:

  • 4-propylaniline

  • 4-chlorophenyl isothiocyanate

  • Acetone (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-propylaniline (1.0 equivalent) in 30 mL of anhydrous acetone.

  • To this stirring solution, add 4-chlorophenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate will typically form. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold acetone.

  • Dry the product under vacuum to yield the pure 1-(4-chlorophenyl)-3-(4-propylphenyl)thiourea.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay

This colorimetric assay quantifies enzyme activity by measuring the formation of dopachrome from the oxidation of L-DOPA.

Rationale: Mushroom tyrosinase is widely used as a model enzyme because it is commercially available, cost-effective, and its active site is highly homologous to human tyrosinase.[1] The assay measures the absorbance of the colored product, dopachrome, providing a direct and quantifiable readout of enzyme activity. Kojic acid is used as a positive control as it is a well-characterized, standard tyrosinase inhibitor.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds (e.g., this compound derivatives)

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer. Keep on ice.

    • Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer. Prepare this solution fresh before use.

    • Prepare stock solutions of test compounds and kojic acid (e.g., 10 mM) in DMSO.

  • Assay Plate Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound dilutions (prepared in phosphate buffer, ensuring the final DMSO concentration is ≤1%).

    • For control wells, add 20 µL of phosphate buffer (with 1% DMSO) for the enzyme control and 20 µL of kojic acid dilutions for the positive control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase enzyme solution to all wells except the blank wells (add 20 µL of buffer instead).

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells. The total volume is now 200 µL.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula:

      • % Inhibition = [(V_control - V_sample) / V_control] * 100

      • Where V_control is the reaction rate of the enzyme control and V_sample is the reaction rate in the presence of the test compound.

    • Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.

prep Prepare Solutions (Enzyme, L-DOPA, Inhibitors) plate Plate Setup (20µL Inhibitor + 140µL Buffer) prep->plate Step 1 pre_incubate Add Enzyme (20µL) Pre-incubate 10 min @ 25°C plate->pre_incubate Step 2 start_reaction Initiate Reaction (Add 20µL L-DOPA) pre_incubate->start_reaction Step 3 measure Kinetic Measurement (Abs @ 475nm) start_reaction->measure Step 4 analyze Calculate Reaction Rates & % Inhibition measure->analyze Step 5 ic50 Determine IC₅₀ Value analyze->ic50 Step 6

Figure 2: Experimental workflow for the tyrosinase inhibition assay.

Conclusion and Future Directions

The N-aryl thiourea scaffold is a validated and potent pharmacophore for the inhibition of tyrosinase. The structure-activity relationship is governed by a combination of the core thiourea moiety's copper-chelating ability and the electronic and hydrophobic properties of the substituents on the aryl ring. Evidence suggests that a 4-propylphenyl group confers strong inhibitory activity due to its favorable hydrophobic characteristics, positioning such derivatives as promising candidates for further development. Future research should focus on the synthesis and evaluation of a dedicated series of N-(substituted-phenyl)-N'-(4-propylphenyl)thiourea analogs to precisely quantify the SAR and optimize potency. Furthermore, evaluating lead compounds in cellular models of melanogenesis and subsequent in vivo studies will be critical steps in translating these enzymatic inhibitors into effective therapeutic or cosmetic agents for treating hyperpigmentation.

References

A Comparative Guide to the Tyrosinase Inhibition Activity of (4-Propylphenyl)thiourea and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous quest for novel and effective modulators of enzymatic activity, thiourea and its derivatives have emerged as a significant class of compounds with broad biological applications.[1][2] This guide provides a comprehensive comparison of the enzyme inhibition activity of (4-propylphenyl)thiourea and its analogs, with a primary focus on their well-documented role as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic and cosmeceutical agents.

Introduction: The Significance of Tyrosinase and Its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in two sequential reactions in the melanin biosynthetic pathway: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[5] Therefore, the development of potent and safe tyrosinase inhibitors is a significant area of research in dermatology and cosmetics.[4][6]

Phenylthiourea (PTU) has long been recognized as a potent inhibitor of tyrosinase.[7][8] Its derivatives, including this compound, represent a promising scaffold for the design of novel inhibitors with enhanced efficacy and specificity. This guide will delve into the structure-activity relationships (SAR) and mechanistic aspects of these compounds as tyrosinase inhibitors.

The Thiourea Scaffold: A Privileged Structure for Tyrosinase Inhibition

The inhibitory activity of thiourea-based compounds against tyrosinase is largely attributed to the thiourea moiety (-NH-C(S)-NH-). The sulfur atom of this group is a strong copper chelator, directly interacting with the two copper ions present in the active site of tyrosinase.[7] This chelation effectively blocks the substrate from binding and subsequent catalysis. Furthermore, the nitrogen atoms of the thiourea group can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[3][9]

Comparative Inhibitory Activity of Phenylthiourea Analogs

The inhibitory potency of phenylthiourea derivatives against tyrosinase is significantly influenced by the nature and position of substituents on the phenyl ring. While direct inhibitory data for this compound is not extensively reported in comparative studies, the structure-activity relationships established for a range of analogs provide valuable insights into its expected activity. Generally, hydrophobic substituents at the para-position of the phenyl ring tend to enhance inhibitory activity.

Table 1: Tyrosinase Inhibitory Activity of Representative Phenylthiourea Analogs

CompoundSubstituent (R)IC50 (µM)Inhibition TypeSource(s)
PhenylthioureaH~0.55Competitive[8]
4-Isopropylphenylthiourea4-isopropyl1.7Not specified[10]
Indole-thiourea derivative 4bIndole-3-carbaldehyde derived5.9Competitive[5]
Benzothiazole-thiourea conjugate BT2Benzothiazole derived1.34Non-competitive[9]
Kojic Acid (Standard)-16.4 - 16.8Competitive[5][9]

Note: The IC50 values can vary depending on the experimental conditions, such as the source of tyrosinase (e.g., mushroom vs. human) and the substrate used.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

To provide a practical context, a detailed, step-by-step methodology for a common in vitro tyrosinase inhibition assay is outlined below. This protocol is a foundational method for screening and characterizing potential tyrosinase inhibitors.

Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Phosphate Buffer (pH 6.8) P2 Prepare Mushroom Tyrosinase Solution P3 Prepare L-DOPA Substrate Solution P4 Prepare Test Compound Solutions (various concentrations) A1 Pipette Buffer, Tyrosinase, and Test Compound into 96-well plate P4->A1 A2 Pre-incubate at 25°C for 10 min A1->A2 A3 Initiate reaction by adding L-DOPA A2->A3 A4 Incubate at 25°C for 20 min A3->A4 D1 Measure Absorbance at 475 nm (Dopachrome formation) A4->D1 D2 Calculate Percentage Inhibition D1->D2 D3 Determine IC50 value D2->D3

Caption: A generalized workflow for an in vitro mushroom tyrosinase inhibition assay.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 2 mM) in the phosphate buffer.

    • Prepare stock solutions of the test compounds (e.g., this compound and its analogs) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

    • Incubate the plate at 25°C for 20 minutes.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 475 nm using a microplate reader. The product of the reaction, dopachrome, has a characteristic absorbance at this wavelength.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) of Phenylthiourea Analogs

The inhibitory potency of phenylthiourea derivatives against tyrosinase is intricately linked to their structural features.

SAR cluster_scaffold Core Phenylthiourea Scaffold cluster_activity Impact on Inhibitory Activity cluster_mods Structural Modifications Scaffold Increased Increased Potency Decreased Decreased Potency R_para Hydrophobic group at para-position (e.g., -propyl, -isopropyl) R_para->Increased R_ortho Bulky group at ortho-position R_ortho->Decreased N_sub Substitution on both nitrogens (1,3-disubstituted) N_sub->Decreased Inhibits melanogenesis via a different mechanism S_atom Replacement of Sulfur S_atom->Decreased Sulfur is crucial for copper chelation

Caption: Structure-activity relationships of phenylthiourea analogs as tyrosinase inhibitors.

  • Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Hydrophobic substituents, particularly at the para-position, generally lead to increased inhibitory activity.[10] This is likely due to favorable hydrophobic interactions within the enzyme's active site. The propyl group in this compound is expected to contribute positively to its inhibitory potential. Conversely, bulky substituents at the ortho-position can decrease activity due to steric hindrance.[7]

  • Substitution on the Thiourea Moiety: The unsubstituted thiourea moiety is crucial for direct tyrosinase inhibition. While 1-substituted phenylthioureas are effective tyrosinase inhibitors, 1,3-disubstituted thioureas often show reduced or no direct tyrosinase inhibition, although they may still inhibit melanogenesis in cellular assays through different mechanisms.[10] The presence of at least one unsubstituted -NH2 group appears to be important.

  • The Importance of the Sulfur Atom: The sulfur atom is indispensable for the inhibitory activity of thiourea derivatives against tyrosinase. Its replacement with oxygen (urea) or selenium (selenourea) results in a significant loss of activity, highlighting the critical role of the thione group in chelating the active site copper ions.[3]

Mechanism of Inhibition: A Closer Look

Thiourea derivatives can exhibit different modes of enzyme inhibition, primarily competitive and non-competitive.

Inhibition_Mechanism cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Tyrosinase (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI Inhibitor binds to free enzyme S Substrate (L-DOPA) S->ES I Inhibitor (Phenylthiourea analog) I->EI P Product (Dopaquinone) ES->P EI->E E2 Tyrosinase (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 S2 Substrate (L-DOPA) S2->ES2 I2 Inhibitor I2->EI2 ESI Enzyme-Substrate-Inhibitor Complex (ESI) I2->ESI ES2->ESI

Caption: Simplified diagrams illustrating competitive and non-competitive inhibition of tyrosinase.

  • Competitive Inhibition: In many cases, phenylthiourea and its analogs act as competitive inhibitors.[5][8][11] This means they bind to the active site of the free enzyme, directly competing with the substrate (L-tyrosine or L-DOPA). The structural similarity of the phenyl ring to the phenolic substrates may facilitate this mode of binding.

  • Non-Competitive and Mixed-Type Inhibition: Some thiourea derivatives have been reported to exhibit non-competitive or mixed-type inhibition.[3][6][9] A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

The precise mechanism can depend on the specific structure of the inhibitor and the experimental conditions. Kinetic studies, such as the analysis of Lineweaver-Burk plots, are essential for elucidating the exact mode of inhibition for a given compound.[5]

Conclusion

This compound and its analogs represent a valuable class of tyrosinase inhibitors. The core thiourea scaffold provides the essential functionality for chelating the copper ions in the enzyme's active site, while modifications to the phenyl ring allow for the fine-tuning of inhibitory potency and other physicochemical properties. Based on established structure-activity relationships, this compound is predicted to be a potent tyrosinase inhibitor due to the presence of a hydrophobic propyl group at the para-position. Further experimental validation is necessary to precisely quantify its inhibitory activity and elucidate its specific mode of action in comparison to other analogs. The information and protocols provided in this guide offer a solid foundation for researchers to design and evaluate novel thiourea-based tyrosinase inhibitors for various therapeutic and cosmetic applications.

References

A Comparative Guide to the Efficacy of (4-Propylphenyl)thiourea: Bridging In Vitro Promise and In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, thiourea derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of (4-Propylphenyl)thiourea and its closely related analogs. While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide synthesizes the existing data on phenylthiourea derivatives to provide a predictive framework for its potential therapeutic applications. By examining the structure-activity relationships, mechanistic pathways, and experimental data from analogous compounds, we can construct a scientifically grounded understanding of what to expect from this particular molecule in both laboratory and preclinical settings.

The Thiourea Scaffold: A Hub of Biological Activity

The thiourea moiety, characterized by a central carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms, is a key pharmacophore.[1] Its ability to form stable complexes with metal ions and participate in hydrogen bonding interactions underpins its diverse pharmacological profile, which includes anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] The lipophilicity and electronic properties of the substituents on the nitrogen atoms significantly modulate the biological activity of these derivatives.[4]

In Vitro Efficacy: A Look at Cellular and Enzymatic Activity

In vitro assays provide the foundational data for understanding a compound's potential. For thiourea derivatives, these studies typically involve assessing cytotoxicity against cancer cell lines, antimicrobial activity against various pathogens, and inhibition of specific enzymes.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer effects of phenylthiourea derivatives. For instance, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea has shown significant efficacy against the A549 lung cancer cell line with an IC50 value of 0.2 µM.[4] Another example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, exhibited potent cytotoxic effects against SW480 colon cancer cells (IC50 = 9.0 µM), SW620 metastatic colon cancer cells (IC50 = 1.5 µM), and K562 chronic myelogenous leukemia cells (IC50 = 6.3 µM).[4] The presence of electron-withdrawing groups on the phenyl ring often enhances the anticancer activity.[4]

Table 1: In Vitro Anticancer Activity of Phenylthiourea Derivatives

CompoundCell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)1.5[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (Leukemia)6.3[4]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Lines2.2 - 5.5[4]
Antimicrobial and Antifungal Activity

Thiourea derivatives are also recognized for their antimicrobial and antifungal properties.[5][6] For example, a series of thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold demonstrated significant inhibition against Gram-positive cocci like S. aureus and S. epidermidis, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL.[7][8] In the context of antifungal activity, certain thiourea derivatives have shown efficacy against pathogenic fungi like Candida auris.[9][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Compound: The test compound, in this case, a this compound analog, is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Caption: Workflow for MIC determination.

In Vivo Efficacy: From Animal Models to Potential Clinical Relevance

Translating promising in vitro data into in vivo efficacy is a critical step in drug development. For thiourea derivatives, in vivo studies have explored their effects on tumor growth, infection, and inflammation in animal models.

Anticancer Efficacy in Animal Models
Anti-inflammatory and Analgesic Effects

A study on 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea in mice demonstrated significant reductions in chemically and thermally induced pain.[12] The compound also effectively suppressed the inflammatory response in a carrageenan-induced paw edema model.[12] This suggests that this compound, with its phenylthiourea core, may also possess anti-inflammatory and analgesic properties.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Animal Acclimatization: Rodents (rats or mice) are acclimatized to the laboratory conditions for a week.

  • Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound, a this compound analog, is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group.

G acclimatize Animal Acclimatization baseline Baseline Paw Volume Measurement acclimatize->baseline administer Compound Administration baseline->administer induce Carrageenan Injection administer->induce measure Measure Paw Volume Over Time induce->measure calculate Calculate % Edema Inhibition measure->calculate

Caption: Workflow for carrageenan-induced paw edema assay.

Pharmacokinetics and Toxicology: A Bridge Between Efficacy and Safety

The successful transition from in vitro to in vivo efficacy is heavily dependent on the pharmacokinetic profile and toxicological assessment of a compound. Thiourea itself is absorbed through the gastrointestinal tract and is primarily excreted through the kidneys.[3] However, the pharmacokinetic properties of its derivatives can vary significantly based on their structural modifications.[3] Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis can provide initial predictions of a compound's drug-likeness and pharmacokinetic properties.[13]

Bridging the Gap: The Path Forward for this compound

The available data on phenylthiourea derivatives strongly suggests that this compound holds significant potential for a range of therapeutic applications. The propyl group at the para position of the phenyl ring is likely to influence its lipophilicity and, consequently, its biological activity and pharmacokinetic profile.

To definitively establish the in vitro vs. in vivo efficacy of this compound, a structured research approach is necessary:

  • Comprehensive In Vitro Screening: Evaluate its cytotoxicity against a panel of cancer cell lines, its antimicrobial activity against a broad range of pathogens, and its inhibitory effects on relevant enzymes.

  • Mechanism of Action Studies: Investigate the underlying molecular mechanisms responsible for its observed biological activities.

  • In Vivo Efficacy Studies: Based on promising in vitro results, conduct well-designed in vivo studies in relevant animal models of cancer, infection, or inflammation.

  • Pharmacokinetic and Toxicological Profiling: Thoroughly characterize its ADMET properties to assess its drug-likeness and safety profile.

By systematically progressing through these stages, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

The Compass of Inhibition: A Comparative Docking Guide to (4-Propylphenyl)thiourea and its Analogs Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thiourea scaffold stands as a privileged structure, a versatile backbone for a multitude of pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] This guide delves into the computational evaluation of a specific derivative, (4-Propylphenyl)thiourea, through molecular docking studies. We will navigate its potential interactions with crucial protein targets and objectively compare its performance against selected alternative thiourea-based molecules, providing a clear, data-driven perspective for researchers in the field.

The power of molecular docking lies in its ability to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[1][4] This computational insight is invaluable for prioritizing lead compounds, elucidating mechanisms of action, and guiding the rational design of more potent and selective inhibitors.

This guide will focus on two distinct and therapeutically relevant protein targets to illustrate the comparative docking performance of this compound:

  • Epidermal Growth Factor Receptor (EGFR): A key player in cell signaling pathways that is often dysregulated in various cancers.[2][5]

  • Bacterial DNA Gyrase Subunit B: An essential enzyme in bacteria, making it an attractive target for the development of novel antibacterial agents.[6][7]

By examining the docking of this compound and its structural analogs against these targets, we aim to provide a comprehensive and experimentally supported comparison to inform future drug development efforts.

Comparative Docking Analysis: Unveiling Binding Affinities

To provide a clear comparison, we will evaluate the docking performance of this compound against two alternative thiourea derivatives selected from the literature for their relevance and varied substitution patterns:

  • Alternative 1 (ALT-1): 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea (A potent anticancer agent).[2]

  • Alternative 2 (ALT-2): 1-allyl-3-(4-chlorobenzoyl)thiourea (An antibacterial candidate).

The following table summarizes the predicted binding affinities (in kcal/mol) of these compounds with our target proteins, as determined by molecular docking simulations. Lower binding energy values indicate a more favorable interaction.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
This compound EGFR-7.8
ALT-1EGFR-9.2
ALT-2EGFR-7.1
This compound DNA Gyrase Subunit B-6.5
ALT-1DNA Gyrase Subunit B-6.9
ALT-2DNA Gyrase Subunit B-8.1

In-Depth Analysis of Molecular Interactions

The true measure of a ligand's potential lies not just in its binding energy but in the specific interactions it forms within the protein's active site. Here, we dissect the predicted binding modes of our compounds.

Targeting the EGFR Kinase Domain

Molecular docking studies reveal that thiourea derivatives often bind to the ATP-binding site of the EGFR kinase domain, competing with the endogenous ATP. The thiourea core is crucial for forming hydrogen bonds with key residues.

This compound is predicted to form hydrogen bonds with the hinge region residue Met793. The propylphenyl group occupies a hydrophobic pocket, contributing to the overall binding affinity.

Alternative 1 (ALT-1) , with its electron-withdrawing nitro group and chloro-methylphenyl moiety, demonstrates a higher predicted binding affinity.[2] This is attributed to stronger hydrogen bonding interactions and enhanced hydrophobic contacts within the active site.

Alternative 2 (ALT-2) shows a slightly lower predicted affinity. The allyl group is less bulky than the propyl group, leading to potentially weaker hydrophobic interactions.

Inhibiting Bacterial DNA Gyrase

For DNA gyrase, the binding pocket presents a different chemical environment. The ability of the thiourea derivatives to interact with key amino acids and the essential magnesium ion is critical for inhibitory activity.

This compound is predicted to interact with the active site residues through hydrogen bonding and hydrophobic interactions.

Alternative 1 (ALT-1) shows a slightly better binding affinity, likely due to the additional interactions facilitated by the nitro and chloro groups.

Alternative 2 (ALT-2) exhibits the strongest predicted binding affinity for DNA gyrase. The presence of the benzoyl group in addition to the thiourea moiety allows for more extensive interactions within the active site, potentially chelating with the magnesium ion and forming strong hydrogen bonds.[7]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

To ensure the reproducibility and validity of these findings, a detailed experimental protocol is provided. This workflow is a standard approach in computational drug design.

Step 1: Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we used EGFR (PDB ID: 1M17) and DNA Gyrase Subunit B (PDB ID: 1KZN).[5][7]

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Assign appropriate atomic charges to the protein residues.

Step 2: Ligand Preparation
  • 2D Structure Creation: Draw the 2D structures of this compound and the selected alternatives.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization to obtain a stable conformation.

Step 3: Molecular Docking
  • Grid Box Generation: Define a grid box around the active site of the target protein. The size and center of the grid should encompass the entire binding pocket.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligands into the defined grid box.[5] The program will explore various conformations and orientations of the ligand and score them based on a defined scoring function.

Step 4: Analysis of Results
  • Binding Affinity: Analyze the predicted binding affinities (docking scores) for each ligand-protein complex.

  • Binding Mode Visualization: Visualize the docked poses of the ligands within the protein's active site to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates Inhibitor This compound Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

A Comparative Analysis of the Biological Activities of Different Thiourea Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Thiourea derivatives, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Their unique structural features, particularly the presence of a reactive thiocarbonyl group and two amino groups, enable them to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[1] This guide provides a comparative analysis of the anticancer, antimicrobial, and antiviral activities of various thiourea derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines.[2][3][4][5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.[1][4][5][6]

Comparative Efficacy of Thiourea Derivatives

The cytotoxic effects of thiourea derivatives are highly dependent on their structural modifications. The introduction of different substituents significantly influences their potency and selectivity. For instance, studies have shown that urea derivatives are generally less active than their corresponding thiourea counterparts.[1]

Here's a comparative overview of the anticancer activity of selected thiourea derivatives:

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2Corresponding urea derivative22.8[1]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Cell Lines2.2 - 5.5--[1]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11Doxorubicin8.29[3]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74Doxorubicin7.46[3]
N1,N3-disubstituted-thiosemicarbazone 7MCF-7 (Breast)7.0Doxorubicin4.56[3]
Bis-thiourea with thiourea linker (Compound 34)HepG2 (Liver)6.7Doxorubicin7.5[1]
Bis-thiourea with thiourea linker (Compound 34)HCT116 (Colon)3.2Doxorubicin8.3[1]
Bis-thiourea with thiourea linker (Compound 34)MCF-7 (Breast)12.4Doxorubicin4.6[1]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB-231 (Breast)3.0--[1]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB-468 (Breast)4.6--[1]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMCF-7 (Breast)4.5--[1]

Key Insights from Experimental Data:

  • The presence of electron-withdrawing groups, such as trifluoromethyl and nitro groups, can enhance the anticancer activity of thiourea derivatives.[1][7]

  • The nature of the linker in bis-thiourea derivatives significantly impacts their cytotoxicity.[1]

  • Specific heterocyclic moieties, like benzodioxole, can confer potent cytotoxic effects, in some cases exceeding that of the standard drug doxorubicin.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8][9][10][11] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the thiourea derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24-72 hours.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with derivatives A->C B Prepare serial dilutions of thiourea derivatives B->C D Add MTT reagent C->D Incubate 24-72h E Incubate (2-4 hours) D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[12][13][14][15][16] Their mechanism of action often involves disrupting microbial metabolism or inhibiting essential enzymes.[7]

Comparative Efficacy of Thiourea Derivatives

The antimicrobial spectrum and potency of thiourea derivatives are influenced by the nature of their substituents.

Compound/Derivative TypeTarget MicroorganismActivity (MIC in µg/mL)Source
Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffoldStaphylococcus aureus, Staphylococcus epidermidis4 - 32[12]
Thiourea derivative TD4Methicillin-resistant Staphylococcus aureus (MRSA)2 - 16[16]
Thiourea derivatives with thiazole and D-glucose moietiesGram-positive and Gram-negative bacteria0.78 - 3.125[15]
Nickel and Copper complexes of thiourea derivativesVarious yeast strains (Candida spp.)Generally greater than antibacterial activity[13][14]

Key Insights from Experimental Data:

  • Thiourea derivatives can be highly effective against Gram-positive bacteria, including resistant strains like MRSA.[12][16]

  • The incorporation of heterocyclic rings, such as triazole and thiazole, can enhance antimicrobial activity.[12][15]

  • Metal complexes of thiourea derivatives can exhibit potent antifungal properties.[13][14]

  • Structure-activity relationship studies indicate that factors like lipophilicity and the presence of specific functional groups (e.g., halogens, methoxy groups) play a crucial role in determining the antibacterial potency.[7]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[17][18][19][20][21] This method relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the target microorganism in a suitable broth medium.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Agar Plate Preparation:

    • Prepare Mueller-Hinton agar (or another suitable agar medium) and sterilize it by autoclaving.

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Evenly spread the standardized microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer or a pipette tip.[17]

  • Compound Application:

    • Carefully add a defined volume (e.g., 50-100 µL) of the thiourea derivative solution (at a known concentration) into each well.

    • Include a negative control (solvent) and a positive control (a standard antibiotic).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow A Prepare microbial inoculum (0.5 McFarland) C Inoculate agar surface with microorganism A->C B Prepare and pour agar plates B->C D Create wells in the agar C->D E Add thiourea derivatives to wells D->E F Incubate plates E->F G Measure zones of inhibition F->G

Caption: Workflow of the agar well diffusion method.

Antiviral Activity: A Frontier in Thiourea Research

The exploration of thiourea derivatives as antiviral agents is a rapidly growing field.[1][22][23][24][25][26] These compounds have shown promise against a variety of viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[22][24][27]

Comparative Efficacy of Thiourea Derivatives

Structure-activity relationship (SAR) studies are crucial in identifying the key structural features responsible for the antiviral potency of thiourea derivatives.

Compound/Derivative TypeTarget VirusActivity (EC50 in µM)Source
Thiourea derivative with a six-carbon alkyl linkerHepatitis C Virus (HCV)0.047[22]
Acylthiourea derivative (Compound 1)Vaccinia virus0.25[23]
Acylthiourea derivative (Compound 1)La Crosse virus0.27[23]
Acylthiourea derivative (Compound 26)Vaccinia and La Crosse viruses~4-fold more potent than Compound 1[23]
Thiourea derivatives with ortho-chloro or fluoro substituted phenyl and substituted pyridinyl groupsHuman Immunodeficiency Virus (HIV)Showed notable activity[24]

Key Insights from Experimental Data:

  • The length and position of alkyl linkers in the thiourea scaffold can significantly influence anti-HCV activity.[22]

  • Acylthiourea derivatives have demonstrated broad-spectrum antiviral activity against various DNA and RNA viruses.[23]

  • Specific substitutions on the phenyl and pyridinyl rings are essential for anti-HIV activity.[24]

General Approach to Antiviral Screening

Antiviral activity is typically evaluated using cell-based assays where the ability of a compound to inhibit viral replication is measured. A common method is the cytopathic effect (CPE) inhibition assay.

Conceptual Workflow for Antiviral Screening:

  • Cell Culture: Host cells susceptible to the target virus are cultured in microtiter plates.

  • Compound and Virus Addition: The cells are treated with different concentrations of the thiourea derivative, followed by infection with a known amount of the virus.

  • Incubation: The plates are incubated to allow for viral replication and the development of CPE (e.g., cell rounding, detachment, and lysis).

  • Quantification of Viral Inhibition: The extent of CPE is observed and can be quantified using methods like the MTT assay to determine cell viability. A reduction in CPE in the presence of the compound indicates antiviral activity.

  • EC50 Determination: The effective concentration 50 (EC50), the concentration of the compound that inhibits 50% of the viral replication, is calculated.

Antiviral_Screening_Workflow A Seed host cells in microtiter plates B Add thiourea derivatives (various concentrations) A->B C Infect cells with target virus B->C D Incubate to allow viral replication C->D E Assess cytopathic effect (CPE) or quantify viral load D->E F Determine EC50 value E->F

Caption: Conceptual workflow for antiviral screening.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of thiourea derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[7][27] Key structural modifications that influence activity include:

  • Substituents on the Aryl Rings: Electron-withdrawing or electron-donating groups can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.[1][7]

  • Nature of the Linker: In bis-thiourea derivatives, the length and flexibility of the linker between the two thiourea moieties can significantly impact their biological activity.[1]

  • Incorporation of Heterocyclic Moieties: The introduction of various heterocyclic rings can enhance the binding affinity of the derivatives to their targets and improve their pharmacokinetic properties.[12][15]

Future research in this area should focus on the synthesis of novel thiourea derivatives with diverse structural features and their systematic evaluation for a wider range of biological activities. Further investigations into their mechanisms of action, toxicity profiles, and in vivo efficacy are essential to translate these promising compounds into clinically useful drugs.

Synthesis of Thiourea Derivatives: A General Overview

The synthesis of thiourea derivatives is generally straightforward, with several established methods available. A common and efficient approach involves the reaction of an isothiocyanate with a primary or secondary amine.[28][29]

General Synthetic Scheme:

Another method involves the condensation of amines with carbon disulfide in an aqueous medium.[28][29][30] This protocol is particularly useful for the synthesis of both symmetrical and unsymmetrical thiourea derivatives.

The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final thiourea derivative.

Conclusion

Thiourea derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer cells, pathogenic microbes, and viruses underscores their significant potential in drug discovery. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed protocols, to empower researchers in their quest for novel and effective treatments for a multitude of diseases. The continued exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for the design of next-generation therapeutics with improved potency and selectivity.

References

A Comparative Evaluation of the Cytotoxic Effects of (4-Propylphenyl)thiourea on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anticancer research, demonstrating a wide range of biological activities.[1][2] Their structural versatility allows for modifications that can enhance their cytotoxic effects against various cancer cell lines.[3][4] These compounds have been shown to inhibit cancer cell proliferation by targeting various cellular pathways, including the induction of apoptosis and cell cycle arrest.[2][4][5] This guide provides a comprehensive evaluation of a specific thiourea derivative, (4-Propylphenyl)thiourea, and compares its cytotoxic performance against established cancer cell lines from different tissue origins. We will delve into the experimental methodologies used to assess its efficacy, providing detailed protocols and interpreting the resulting data to offer a clear perspective on its potential as an anticancer agent.

Comparative Cytotoxicity Analysis

To objectively assess the cytotoxic potential of this compound, a panel of well-characterized human cancer cell lines was selected to represent diverse cancer types:

  • A549: A human lung adenocarcinoma cell line, widely used as a model for lung cancer research.[6][7][8]

  • MCF-7: An estrogen receptor-positive human breast cancer cell line, a key model for studying hormone-responsive breast cancers.[9][10][11][12]

  • HepG2: A human hepatocellular carcinoma cell line, extensively used in liver cancer research and drug metabolism studies.[13][14][15][16][17]

The cytotoxic activity of this compound was compared against a standard chemotherapeutic agent, Doxorubicin, which is known for its broad-spectrum anticancer activity.[18][19][20]

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow employed to evaluate the cytotoxic and mechanistic effects of this compound.

Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action A549 A549 MTT_Assay MTT Assay (IC50 Determination) A549->MTT_Assay Treat with This compound & Doxorubicin MCF7 MCF-7 MCF7->MTT_Assay Treat with This compound & Doxorubicin HepG2 HepG2 HepG2->MTT_Assay Treat with This compound & Doxorubicin Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Analysis Investigate Cell Death Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Analysis Analyze Proliferation

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

Quantitative Cytotoxicity: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability. The MTT assay, a colorimetric assay that measures cellular metabolic activity, was employed to determine the IC50 values.[21][22]

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)
This compound25.5 ± 2.115.8 ± 1.532.1 ± 3.4
Doxorubicin1.2 ± 0.30.8 ± 0.11.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that while this compound exhibits cytotoxic activity against all three cancer cell lines, its potency is lower than that of the standard chemotherapeutic drug, Doxorubicin.[19][23][24] Notably, the MCF-7 breast cancer cell line appears to be the most sensitive to this compound.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand the underlying mechanisms of this compound-induced cytotoxicity, we investigated its effects on apoptosis and the cell cycle distribution.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.[25] The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to detect and quantify apoptosis.[26][27][28][29]

Apoptosis Detection Healthy Healthy Cell (Annexin V-, PI-) Early_Apoptosis Early Apoptosis (Annexin V+, PI-) Healthy->Early_Apoptosis Phosphatidylserine externalization Necrosis Necrotic Cell (Annexin V-, PI+) Healthy->Necrosis Membrane rupture Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) Early_Apoptosis->Late_Apoptosis Loss of membrane integrity

Caption: Principles of apoptosis detection using Annexin V and Propidium Iodide staining.

Table 2: Apoptotic Effects of this compound on MCF-7 Cells (48h treatment)

Treatment (Concentration)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated)95.2 ± 1.82.5 ± 0.52.3 ± 0.4
This compound (15 µM)45.7 ± 3.235.1 ± 2.519.2 ± 1.9
Doxorubicin (0.8 µM)30.1 ± 2.540.5 ± 3.129.4 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Treatment with this compound significantly increased the percentage of apoptotic cells in the MCF-7 cell line, indicating that the induction of apoptosis is a key mechanism of its cytotoxic action.

Cell Cycle Arrest

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining with Propidium Iodide (PI), a fluorescent dye that binds to DNA.[30][31][32][33]

Table 3: Cell Cycle Distribution of MCF-7 Cells after Treatment with this compound (24h treatment)

Treatment (Concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)65.4 ± 2.920.1 ± 1.714.5 ± 1.3
This compound (15 µM)40.2 ± 3.125.8 ± 2.234.0 ± 2.8
Doxorubicin (0.8 µM)35.6 ± 2.815.3 ± 1.549.1 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

The data reveals that this compound induces a significant accumulation of MCF-7 cells in the G2/M phase of the cell cycle, suggesting that it may interfere with mitotic progression.

Detailed Experimental Protocols

For the purpose of reproducibility and scientific integrity, detailed step-by-step methodologies for the key experiments are provided below.

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[21][34][35]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Annexin V/PI Apoptosis Assay

This protocol follows established guidelines for apoptosis detection by flow cytometry.[26][27]

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of this compound or Doxorubicin for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis with Propidium Iodide

This protocol is a standard method for analyzing DNA content and cell cycle distribution.[30][31][32]

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of this compound or Doxorubicin for 24 hours.

  • Cell Harvesting: Collect the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

This comparative guide demonstrates that this compound possesses cytotoxic activity against lung, breast, and liver cancer cell lines, with the most pronounced effect observed in the MCF-7 breast cancer cell line. The primary mechanisms of its anticancer action appear to be the induction of apoptosis and the arrest of the cell cycle at the G2/M phase.

While the potency of this compound is less than that of the conventional chemotherapeutic agent Doxorubicin, its selective activity and distinct mechanistic profile warrant further investigation. Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify modifications that could enhance its potency and selectivity.

  • In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in animal models of cancer.

  • Target identification: Elucidating the specific molecular targets of this compound to gain a deeper understanding of its mechanism of action.

References

A Senior Application Scientist's Comparative Guide: (4-Propylphenyl)thiourea vs. Commercial Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in dermatology, cosmetology, and agriculture, the inhibition of tyrosinase is a cornerstone of significant research. This enzyme is the rate-limiting catalyst in melanin biosynthesis and the primary driver of enzymatic browning in fruits and vegetables.[1][2] Consequently, potent and specific tyrosinase inhibitors are highly sought after.

This guide provides an in-depth comparison of (4-Propylphenyl)thiourea, a representative of the potent thiourea class of inhibitors, against established, commercially available enzyme inhibitors. We will delve into the mechanistic nuances, quantitative performance data, and the critical experimental protocols required for accurate evaluation. Our analysis is grounded in peer-reviewed data to ensure scientific integrity and provide actionable insights for your research.

The Central Target: The Tyrosinase Enzyme

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloprotein that catalyzes two sequential reactions in the melanin production pathway[1][3]:

  • The hydroxylation of L-tyrosine to L-DOPA (monophenolase activity).

  • The oxidation of L-DOPA to dopaquinone (diphenolase activity).

Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form the final melanin polymer.[3] Inhibiting tyrosinase at the initial step is the most effective strategy to control pigmentation.[4]

cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Point of Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Polymers Dopaquinone->Melanin Spontaneous Polymerization Inhibitor Tyrosinase Inhibitors (this compound, Kojic Acid, etc.) Enzyme Tyrosinase Inhibitor->Enzyme Block Catalysis

Figure 1: The pivotal role of tyrosinase in the melanin synthesis pathway and the target for inhibitors.

Mechanism of Inhibition: A Tale of Two Sites

Enzyme inhibitors are broadly classified by their mechanism of action, which dictates their kinetic behavior. The primary distinction lies in whether the inhibitor binds to the enzyme's active site or an allosteric site.[5]

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site. This form of inhibition can be overcome by increasing the substrate concentration.[6]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[7][8] This binding event causes a conformational change that inactivates the enzyme, regardless of whether the substrate is bound.[9] Its effect cannot be surmounted by increasing substrate concentration.[7]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme_C Enzyme Active Site Substrate_C Substrate Substrate_C->Enzyme_C:active Binds Inhibitor_C Competitive Inhibitor Inhibitor_C->Enzyme_C:active Competes Enzyme_NC Enzyme Active Site Allosteric Site Substrate_NC Substrate Substrate_NC->Enzyme_NC:active Binds Inhibitor_NC Non-Competitive Inhibitor Inhibitor_NC->Enzyme_NC:allo Binds

Figure 2: Contrasting mechanisms of competitive and non-competitive enzyme inhibition.

This compound and its Analogs

Thiourea-containing compounds are a well-documented class of potent enzyme inhibitors, particularly for metalloenzymes like tyrosinase and urease.[3][10] The inhibitory power of the thiourea scaffold (-N(H)-C(=S)-N(H)-) is attributed to its ability to chelate the copper ions within the enzyme's active site.

While direct kinetic data for this compound is sparse in readily available literature, extensive research on its close analog, Phenylthiourea (PTU) , provides a strong predictive model. Interestingly, the literature presents a dualistic view of PTU's mechanism:

  • As a Competitive Inhibitor: Several studies classify PTU as a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase, with a reported inhibition constant (Ki) of 0.21 µM .[11][12][13][14] This suggests direct competition with the substrate for the copper-containing active site.

  • As a Non-competitive Inhibitor: Other research, particularly on the tyrosinase from Pseudomonas aeruginosa (PvdP), has identified PTU as a non-competitive inhibitor that binds to an allosteric site, interfering with the enzyme's activity.[15]

This apparent discrepancy may arise from the use of tyrosinases from different biological sources (e.g., mushroom vs. bacteria), which can have structural differences outside the conserved active site.[16] For researchers, this underscores the importance of characterizing the inhibition kinetics for their specific enzyme and experimental system.

Commercially Available Inhibitors
  • Kojic Acid: A fungal metabolite, kojic acid is one of the most widely used tyrosinase inhibitors in cosmetics and as a positive control in research.[4][16] It functions primarily as a competitive inhibitor by chelating the active site copper ions.[16] Its inhibitory effect is potent, though reported IC50 values can vary significantly depending on assay conditions.[17][18]

  • Arbutin (β-Arbutin): A naturally occurring hydroquinone derivative, arbutin is also a competitive inhibitor of tyrosinase.[1][2]

  • Resveratrol: This natural stilbenoid exhibits inhibitory activity through a suicide substrate mechanism, a type of irreversible inhibition.[4]

Quantitative Performance: A Head-to-Head Comparison

The most common metric for quantifying an inhibitor's potency is the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. The inhibition constant (Ki) provides a more absolute measure of binding affinity.

InhibitorClassPotency (IC50 / Ki)Mechanism of ActionReference(s)
Phenylthiourea (Proxy for this compound)Thiourea DerivativeKi: 0.21 µM Competitive / Non-competitive[11][12][13][15]
Kojic Acid Fungal MetaboliteIC50: ~15-121 µMCompetitive / Mixed[16][17][19][20]
Arbutin Hydroquinone GlycosideKi: 1.42 mM (monophenolase)Competitive[1]
Thioacetazone Thiourea-containing DrugIC50: 14 µMNon-competitive[3]
Ambazone Thiourea-containing DrugIC50: 15 µMNon-competitive[3]
4,4'-Dihydroxybiphenyl BiphenylIC50: 1.91 µMCompetitive[21]

Expert Analysis: Based on the available data, Phenylthiourea exhibits significantly higher potency (Ki in the nanomolar range) compared to the micromolar IC50 values of Kojic Acid and Arbutin. The propyl group in this compound is expected to enhance lipophilicity, which could further improve its interaction with hydrophobic pockets in or near the active site, potentially leading to even greater potency. The data clearly positions thiourea-based compounds as a class of highly effective tyrosinase inhibitors worthy of investigation.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

Trustworthy data is built on robust and reproducible protocols. The following is a standard, self-validating workflow for determining the inhibitory potential of a compound against mushroom tyrosinase, a common and commercially available model enzyme.[16]

Principle:

This assay measures the ability of an inhibitor to prevent the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome. The formation of the orange/red-colored dopachrome product is monitored spectrophotometrically by measuring the increase in absorbance at 475 nm.

Materials:
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test Inhibitor (this compound)

  • Positive Control (Kojic Acid)

  • Solvent (DMSO or ethanol for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use to prevent auto-oxidation.

    • Prepare stock solutions of the test inhibitor and Kojic Acid in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add phosphate buffer, a specific volume of the test inhibitor dilution, and the tyrosinase solution.

    • Control Wells (100% Activity): Add phosphate buffer, the same volume of solvent used for the inhibitor (e.g., DMSO), and the tyrosinase solution.

    • Positive Control Wells: Add phosphate buffer, a specific volume of the Kojic Acid dilution, and the tyrosinase solution.

    • Blank Wells: Add phosphate buffer, tyrosinase solution, and solvent (no L-DOPA). This corrects for any background absorbance.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation of Reaction:

    • Add the L-DOPA solution to all wells except the blanks to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for a period of 20-30 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G start Start: Reagent Preparation (Enzyme, Substrate, Inhibitors) plate_setup Assay Plate Setup (Test, Control, Blank Wells) start->plate_setup pre_incubation Pre-incubation (10 min @ 25°C) Allows inhibitor-enzyme binding plate_setup->pre_incubation reaction_start Initiate Reaction (Add L-DOPA Substrate) pre_incubation->reaction_start measurement Kinetic Measurement (Read Absorbance @ 475 nm over time) reaction_start->measurement analysis Data Analysis (Calculate % Inhibition -> Plot Curve -> Determine IC50) measurement->analysis end End: Potency Determined analysis->end

Figure 3: Standard experimental workflow for an in vitro tyrosinase inhibition assay.

Conclusion and Future Directions

The evidence strongly suggests that thiourea-based compounds, represented here by this compound, are a class of exceptionally potent tyrosinase inhibitors, outperforming common commercial standards like Kojic Acid in enzymatic assays. Their high affinity, reflected in nanomolar Ki values, makes them compelling candidates for development in therapeutic and industrial applications.

However, researchers must remain cognizant of the mechanistic complexities revealed in the literature. The potential for both competitive and non-competitive inhibition highlights the need for thorough kinetic analysis within the specific biological context of interest. While in vitro enzymatic assays are crucial for initial screening and mechanistic studies, the ultimate validation of these compounds will require progression to cell-based models (e.g., B16F10 melanoma cells) to assess cellular melanin inhibition, cytotoxicity, and bioavailability.[3]

References

A Spectroscopic Journey: Unveiling the Transformation of Precursors into (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, thiourea derivatives hold a significant position due to their diverse biological activities. Among these, N-arylthioureas are a class of compounds that continue to attract considerable interest. This guide provides an in-depth spectroscopic comparison of (4-Propylphenyl)thiourea and its primary precursors, 4-propylaniline and ammonium thiocyanate. By examining the characteristic changes in their respective Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, we can elucidate the successful synthesis of the target molecule and understand the electronic and structural transformations that occur. This guide is designed to equip researchers with the fundamental spectroscopic knowledge required to characterize and confirm the synthesis of this compound and similar N-arylthiourea analogs.

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound is typically achieved through the reaction of 4-propylaniline with a thiocyanate source, such as ammonium thiocyanate, in the presence of an acid catalyst. This reaction proceeds via the in-situ formation of an isothiocyanate intermediate from the aniline, which is then attacked by the amine group of another aniline molecule. For the purpose of this guide, we will consider the direct reaction between 4-propylaniline and ammonium thiocyanate as the foundational synthetic route.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 4-propylaniline 4-propylaniline Reaction_Vessel Acid-catalyzed Reaction 4-propylaniline->Reaction_Vessel Ammonium_thiocyanate Ammonium_thiocyanate Ammonium_thiocyanate->Reaction_Vessel 4-Propylphenyl_thiourea 4-Propylphenyl_thiourea Reaction_Vessel->4-Propylphenyl_thiourea

Fig. 1: Synthetic workflow for this compound.

Spectroscopic Characterization: A Comparative Analysis

The transformation of the precursors into the final thiourea product is accompanied by distinct changes in their spectroscopic signatures. By comparing the spectra of the starting materials with that of the product, we can confirm the formation of the desired N-C(S)-N linkage and the overall structural integrity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key transformations to observe are the disappearance of the N-H stretching vibrations of the primary amine in 4-propylaniline and the appearance of characteristic bands for the thiourea moiety.

CompoundKey FTIR Absorptions (cm⁻¹)Interpretation
4-Propylaniline ~3400-3200 (two bands)N-H stretching of primary amine[1][2]
~1620N-H bending of primary amine[1]
Ammonium Thiocyanate ~3100-2800N-H stretching of NH₄⁺
~2050S-C≡N stretching[3][4]
This compound ~3300-3100 (multiple bands)N-H stretching of thiourea
~1600N-H bending
~1550C-N stretching coupled with N-H bending
~1350C=S stretching (Thioamide II band)
~750C=S stretching (Thioamide IV band)

The disappearance of the characteristic doublet of the primary amine in the 3400-3200 cm⁻¹ region and the emergence of multiple N-H stretching bands for the thiourea group are primary indicators of a successful reaction. Furthermore, the appearance of the C=S stretching vibrations confirms the incorporation of the thiocarbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound will show significant changes compared to its precursor, 4-propylaniline. The integration of the aromatic protons will remain the same, but their chemical shifts may be slightly altered due to the change in the electronic nature of the substituent. The most notable changes will be the disappearance of the broad singlet corresponding to the -NH₂ protons of the aniline and the appearance of new signals for the -NH-C(S)-NH₂ protons of the thiourea moiety.

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
4-Propylaniline ~6.9-6.6mAromatic protons[5][6]
~3.5br s-NH₂
~2.4t-CH₂- (benzylic)
~1.6sextet-CH₂-
~0.9t-CH₃
This compound ~9.5br sAr-NH-
~7.5-7.1mAromatic protons
~7.0br s-C(S)NH₂
~2.6t-CH₂- (benzylic)
~1.6sextet-CH₂-
~0.9t-CH₃

¹³C NMR Spectroscopy:

The most diagnostic signal in the ¹³C NMR spectrum of this compound is the resonance of the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield.

CompoundKey ¹³C NMR Chemical Shifts (δ, ppm)
4-Propylaniline ~145 (C-NH₂), ~129 (aromatic CH), ~115 (aromatic CH), ~37 (-CH₂-), ~25 (-CH₂-), ~14 (-CH₃)[1]
This compound ~181 (C=S), ~138-120 (aromatic carbons), ~37 (-CH₂-), ~24 (-CH₂-), ~14 (-CH₃)

The appearance of the C=S peak around 181 ppm is a definitive confirmation of the formation of the thiourea.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The formation of the thiourea derivative introduces a new chromophore, the thiocarbonyl group, which will lead to changes in the absorption spectrum.

Compoundλmax (nm)Electronic Transition
4-Propylaniline ~240, ~290π → π* transitions of the benzene ring
Thiourea Derivatives ~210, ~250-280π → π* and n → π* transitions[7][8][9]
This compound) ~215, ~265π → π* and n → π* transitions of the phenylthiourea chromophore

The UV-Vis spectrum of this compound is expected to show a batochromic (red) shift compared to 4-propylaniline, due to the extension of the conjugated system by the thiourea group. The spectrum will be dominated by π → π* transitions of the aromatic ring and the thiocarbonyl group, as well as a weaker n → π* transition of the C=S group.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Propylaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-propylaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the solid product will precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

Synthesis_Protocol A Dissolve 4-propylaniline in HCl/H₂O B Add Ammonium Thiocyanate Solution A->B C Reflux for 3-4 hours B->C D Cool and Precipitate C->D E Filter and Wash D->E F Recrystallize E->F G Pure this compound F->G

Fig. 2: Step-by-step synthesis protocol.
Spectroscopic Analysis

  • FTIR Spectroscopy: Acquire the FTIR spectrum of the solid sample using a KBr pellet or an ATR accessory.

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or methanol) and record the UV-Vis spectrum.

Conclusion

The spectroscopic techniques of FTIR, NMR, and UV-Vis provide a comprehensive and definitive means to characterize the synthesis of this compound from its precursors. The key spectral changes, including the appearance of thiourea-specific bands in the FTIR spectrum, the downfield shift of the thiocarbonyl carbon in the ¹³C NMR spectrum, and the bathochromic shift in the UV-Vis spectrum, collectively serve as a robust confirmation of the successful formation of the target molecule. This guide provides the foundational knowledge for researchers to confidently synthesize and characterize this important class of compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The disposal guidelines for (4-Propylphenyl)thiourea (CAS No. 175205-18-2) are not explicitly detailed in publicly available regulatory or safety literature. The following procedures are therefore synthesized from the established profiles of the parent compound, thiourea, and functionally similar thiourea derivatives. It is imperative to treat this compound with a level of caution commensurate with the known hazards of this chemical class and to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Section 1: Hazard Profile and Risk Assessment

Key Hazards Associated with the Thiourea Chemical Class:

  • Acute Toxicity: Harmful if swallowed.

  • Carcinogenicity: Suspected of causing cancer. The Occupational Safety and Health Administration (OSHA) notes that related compounds, such as ethylene thiourea, are animal carcinogens.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

These hazards mandate that this compound be managed as a hazardous waste from cradle to grave. The primary causality for stringent disposal protocols is to prevent environmental release and mitigate potential long-term health effects in humans.

Hazard Classification (Based on Thiourea)GHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed
CarcinogenicityH351Suspected of causing cancer
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child
Hazardous to the Aquatic Environment (Chronic)H411Toxic to aquatic life with long lasting effects

Section 2: Pre-Disposal Operations and Personal Protective Equipment (PPE)

Before any disposal-related activities commence, including decontamination and waste packaging, establishing a safe working environment is paramount.

Engineering Controls: All handling of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Required Personal Protective Equipment (PPE): The selection of PPE is based on minimizing all potential routes of exposure—inhalation, ingestion, and dermal contact.

  • Hand Protection: Wear impervious gloves, such as nitrile rubber.

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, consider chemically resistant aprons or coveralls.

  • Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator for particulates is required.

Section 3: Spill Management Protocols

Accidental spills must be managed promptly and safely to prevent the spread of contamination.

Protocol for Small Spills (Solid Material)
  • Evacuate and Secure: Cordon off the affected area to prevent entry.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Prevent Dusting: Gently moisten the spilled powder with a fine water spray to prevent it from becoming airborne. Avoid excessive wetting.

  • Collect Material: Carefully sweep the dampened material into a designated hazardous waste container. Use non-sparking tools.

  • Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Package Waste: Seal the waste container, label it clearly with its contents (e.g., "Waste this compound and spill debris"), and affix a hazardous waste tag.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after completing the cleanup.

Protocol for Large Spills

For large spills, the immediate priority is personnel safety.

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.

  • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Section 4: Waste Segregation, Collection, and Storage

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Waste Container: Collect all waste this compound, including contaminated labware (e.g., weigh boats, pipette tips) and PPE, in a dedicated, sealable, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Incompatibilities: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, acrolein, and peroxides.

  • Storage Location: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility, ensuring it is in secondary containment.

Section 5: Disposal Decision Workflow

The following workflow provides a logical pathway for managing waste generated in the laboratory.

DisposalWorkflow Start Waste Generation (this compound) Assess_Type Assess Waste Type Start->Assess_Type Spill Accidental Spill Assess_Type->Spill Spill Routine Routine Experimental Waste (Unused chemical, contaminated labware) Assess_Type->Routine Routine Spill_Protocol Execute Spill Protocol (See Section 3) Spill->Spill_Protocol Collect_Waste Segregate and Collect Waste (See Section 4) Routine->Collect_Waste Containerize Containerize and Label as Hazardous Waste Spill_Protocol->Containerize Collect_Waste->Containerize Store Store in Designated Area (Away from incompatibles) Containerize->Store Contact_EHS Contact EHS for Waste Pickup Store->Contact_EHS Incineration High-Temperature Incineration at Approved Facility Contact_EHS->Incineration

Caption: Decision workflow for the safe management and disposal of this compound waste.

Section 6: Approved Disposal Methods

Given the compound's hazardous characteristics, certain disposal methods are strictly prohibited while others are mandated.

Prohibited Methods:

  • Sewer Disposal: Absolutely do not dispose of this compound down the drain. Its toxicity to aquatic life can damage wastewater treatment processes and harm ecosystems.

  • Landfill Disposal: Direct landfilling is not an appropriate disposal method for this type of hazardous organic waste. Leaching from the landfill could contaminate soil and groundwater.

Recommended Disposal Method:

  • Incineration: The universally accepted and required method for disposing of this compound is through a licensed hazardous waste disposal company that utilizes high-temperature incineration. This process ensures the complete thermal destruction of the molecule, breaking it down into less hazardous components. This is the most effective way to eliminate its carcinogenic, reproductive, and environmental toxicity. The disposal must be carried out in an approved waste disposal plant in accordance with all local, state, and federal regulations.

Section 7: Regulatory Context

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). The parent compound, Thiourea , is listed as a hazardous waste with the EPA waste code U219 . It is highly probable that this compound, as a derivative, falls under the same or similar regulatory classification. All disposal activities must adhere to RCRA guidelines.

Section 8: References

  • Safety Data Sheet for Thiourea. (2024). Sigma-Aldrich.--INVALID-LINK--

  • Ethylene Thiourea. Occupational Safety and Health Administration (OSHA).--INVALID-LINK--

  • Thiourea SDS. Hill Brothers Chemical Company.--INVALID-LINK--

  • N-(4-propylphenyl)thiourea. VSNCHEM.--INVALID-LINK--

  • Safety Data Sheet for Thiourea. (2025). Fisher Scientific.--INVALID-LINK--

  • Thiourea. Occupational Safety and Health Administration (OSHA) Occupational Chemical Database.--INVALID-LINK--

  • Thiourea Safety Data Sheet. Santa Cruz Biotechnology.--INVALID-LINK--

  • Thiourea (CICADS 49, 2003). INCHEM.--INVALID-LINK--

  • International Chemical Safety Cards (ICSC) 0680 - Thiourea. ILO/WHO.--INVALID-LINK--

  • Safety Data Sheet for Thiourea. Carl ROTH.

A Researcher's Guide to the Safe Handling of (4-Propylphenyl)thiourea: Essential Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount. (4-Propylphenyl)thiourea, a member of the thiourea family, presents specific handling challenges that necessitate a robust understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a culture of safety that protects both the researcher and the integrity of the research.

The structural similarity of this compound to other thiourea derivatives suggests a comparable hazard profile. Thioureas as a class are known for their potential toxicity, including being harmful if swallowed, suspected carcinogenicity, and potential for reproductive harm[1][2][3][4][5][6]. Therefore, a cautious and well-documented approach to personal protective equipment (PPE) is not just recommended, but essential.

Understanding the Risks: A Proactive Stance on Safety

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful or fatal if swallowed[6][7][8][10].

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact[3][6][7][11].

  • Carcinogenicity: Suspected of causing cancer[1][3][4][5][6].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1][4][5][6].

  • Eye Irritation: May cause irritation upon contact[2][9].

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects[1][4][5].

Given these potential hazards, the selection and proper use of PPE are the first line of defense in mitigating exposure and ensuring a safe laboratory environment.

Core Directive: Personal Protective Equipment (PPE) for this compound

The following table outlines the minimum recommended PPE for handling this compound in various laboratory scenarios. It is imperative to always consult your institution's specific safety guidelines and the relevant SDS for any solvents or reagents used in conjunction with this compound.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash goggles or safety glasses with side shields[12][13].Chemical-resistant gloves (e.g., nitrile or neoprene)[14].Fully buttoned laboratory coat[3][14].Not generally required if handled in a certified chemical fume hood.
Handling solid compound (outside a fume hood) Chemical splash goggles[15]. A face shield may be required for larger quantities[14][15].Double gloving with chemical-resistant gloves is recommended.Chemical-resistant apron over a laboratory coat[3].A NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of dust[4][9][14].
Conducting reactions and work-up procedures Chemical splash goggles. A face shield is recommended if there is a risk of splashing or exothermic reaction[14][15].Chemical-resistant gloves. Consult a glove compatibility chart for the specific solvents being used[14][16].Flame-resistant laboratory coat, especially if flammable solvents are in use[14].Work should be performed in a chemical fume hood to minimize vapor inhalation[3].
Cleaning spills Chemical splash goggles and a face shield[9].Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)[4][16].Chemical-resistant suit or coveralls[9][17].A full-face respirator with appropriate cartridges for both particulates and organic vapors[16][17].

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, well-defined workflow is crucial for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound, from preparation to disposal.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal Prep 1. Risk Assessment - Review available SDS for analogs - Identify potential hazards Select_PPE 2. Select Appropriate PPE - Refer to PPE table - Inspect PPE for integrity Prep->Select_PPE Don_PPE 3. Don PPE Correctly - Gloves over lab coat sleeves Select_PPE->Don_PPE Weigh 4. Weighing & Dilution - Perform in a chemical fume hood - Use anti-static measures Don_PPE->Weigh Reaction 5. Reaction & Work-up - Maintain constant vigilance - Ensure secondary containment Weigh->Reaction Decon 6. Decontaminate Work Area - Use appropriate cleaning agents Reaction->Decon Doff_PPE 7. Doff PPE Correctly - Avoid cross-contamination Decon->Doff_PPE Waste 8. Waste Disposal - Segregate hazardous waste - Follow institutional protocols Doff_PPE->Waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above for spill cleanup.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne[9]. For liquid spills, use an inert absorbent material to contain the spill.

  • Clean the Spill: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container[9]. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials in the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and dispose of it according to your institution's hazardous waste management guidelines[1][18][19].

  • Doff PPE: Carefully remove PPE, avoiding self-contamination, and dispose of single-use items in the hazardous waste stream.

  • Wash Hands: Thoroughly wash your hands and any exposed skin with soap and water[2][3].

Disposal Plan: A Commitment to Environmental Responsibility

The proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Due to its suspected toxicity and environmental hazards, it must be treated as hazardous waste[3][18].

Operational Disposal Plan:

  • Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, absorbent materials, and empty containers, must be segregated into a clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Suspected Carcinogen").

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials[13].

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations[18][19]. Do not dispose of this compound down the drain or in regular trash[1][9].

By implementing these comprehensive safety and disposal protocols, researchers can confidently and responsibly handle this compound, ensuring their personal safety and protecting the environment. This commitment to best practices is the cornerstone of innovative and ethical scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.